molecular formula C21H24N8O5 B608980 Methotrexate 1-methyl ester CAS No. 66147-29-3

Methotrexate 1-methyl ester

Cat. No.: B608980
CAS No.: 66147-29-3
M. Wt: 468.47
InChI Key: JYFDQHNTJJOKAS-AWEZNQCLSA-N
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Description

Methotrexate 1-methyl ester is an impurity of Methotrexate, a folic acid antagonist. Used as a antineoplastic and antirheumatic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFDQHNTJJOKAS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66147-29-3
Record name Methotrexate 1-methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 66147-29-3
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Record name METHOTREXATE 1-METHYL ESTER
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Foundational & Exploratory

Methotrexate 1-Methyl Ester: Mechanistic Architecture and Prodrug Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methotrexate 1-Methyl Ester Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (MTX-


-OMe) represents a strategic chemical modification of the classical antifolate methotrexate (MTX). By esterifying the 

-carboxyl group (C1) of the glutamate moiety, the molecule is transformed from a hydrophilic anion into a lipophilic prodrug. This modification is engineered primarily to overcome transport-mediated resistance—specifically the downregulation of the Reduced Folate Carrier (RFC/SLC19A1)—by enabling passive diffusion across the cell membrane. Once intracellular, the ester must undergo enzymatic hydrolysis to regenerate the active parent compound, as the esterified species possesses negligible affinity for the primary target, dihydrofolate reductase (DHFR).

Chemical Identity and Structural Significance

Nomenclature and Isomerism

The nomenclature "1-methyl ester" refers to the methylation of the


-carboxyl group of the L-glutamic acid residue within the methotrexate molecule. In standard IUPAC numbering for glutamate, the 

-carboxyl carbon is C1, while the

-carboxyl is C5.
  • Chemical Name: 4-amino-10-methylpteroyl-L-glutamic acid 1-methyl ester

  • Common Aliases: MTX-

    
    -methyl ester, MTX-
    
    
    
    -OMe.
  • Molecular Distinction: MTX contains two carboxyl groups (

    
     and 
    
    
    
    ). The
    
    
    -carboxyl is critical for ionic interaction with the DHFR active site (specifically Arg-57 in human DHFR). Esterification at this position neutralizes the negative charge, drastically altering both pharmacokinetics (membrane permeability) and pharmacodynamics (target binding).
Physicochemical Transformation

The conversion of the


-COOH to 

-COOCH

increases the partition coefficient (LogP), shifting the molecule from a water-soluble polar species to a lipid-soluble entity.
  • MTX (Parent): Hydrophilic, requires active transport (RFC).

  • MTX-

    
    -OMe (Prodrug):  Lipophilic, capable of passive diffusion.
    

Mechanism of Action (MOA)

The efficacy of MTX-


-OMe is governed by a "Trojan Horse" mechanism, defined by three distinct phases: Lipophilic Entry , Intracellular Bioactivation , and Target Inhibition .
Phase 1: Transport-Independent Cellular Uptake

Standard MTX relies on the Reduced Folate Carrier (RFC), an anion exchanger often downregulated in resistant cancer cell lines (e.g., L1210/R).

  • Mechanism: MTX-

    
    -OMe bypasses the RFC entirely. It traverses the lipid bilayer via passive diffusion driven by the concentration gradient.
    
  • Significance: This allows the drug to accumulate in cells that are otherwise impermeable to physiological folates and classical antifolates.

Phase 2: Intracellular Bioactivation (Hydrolysis)

The ester itself is pharmacologically inert regarding DHFR inhibition. It serves solely as a delivery vehicle.

  • Enzymatic Cleavage: Upon entry into the cytosol, nonspecific carboxylesterases (CES) and lysosomal esterases hydrolyze the methyl ester bond.

  • Reaction:

    
    
    
  • Rate-Limiting Step: The efficiency of this hydrolysis is the rate-limiting step for potency. If the ester is not cleaved, it remains inactive and may be effluxed by P-glycoprotein (P-gp) pumps.

Phase 3: Target Inhibition and Metabolic Trapping

Once hydrolyzed to the free acid (MTX), the molecule resumes the classical antifolate pathway:

  • DHFR Inhibition: The regenerated MTX binds to Dihydrofolate Reductase (DHFR) with picomolar affinity (

    
     pM). The free 
    
    
    
    -carboxyl group forms a critical salt bridge with the guanidinium group of Arg-57 (in human DHFR), a bond impossible for the ester to form.
  • Polyglutamylation: The free

    
    -carboxyl group (now accessible and charged) serves as a substrate for Folylpolyglutamate Synthetase (FPGS). The addition of glutamate tails traps the drug intracellularly, increasing retention time and potency.
    
Mechanistic Pathway Visualization

MOA_Pathway Extracellular Extracellular Space Membrane Cell Membrane (Lipid Bilayer) MTX_Ester_In MTX-α-OMe (Intracellular) Membrane->MTX_Ester_In Bypasses RFC Intracellular Cytosol MTX_Ester_Out MTX-α-OMe (Lipophilic Prodrug) MTX_Ester_Out->Membrane Passive Diffusion Esterase Carboxylesterases (Hydrolysis) MTX_Ester_In->Esterase Substrate Binding MTX_Active Active MTX (Free Acid) Esterase->MTX_Active Activation DHFR DHFR Enzyme MTX_Active->DHFR Inhibition (Ki ~ pM) Arg-57 Interaction FPGS FPGS Enzyme MTX_Active->FPGS Substrate PolyG MTX-Polyglutamates (Trapped/Potent) FPGS->PolyG Polyglutamylation

Figure 1: The activation pathway of this compound, highlighting the transition from passive transport to enzymatic bioactivation.[1]

Experimental Framework for Validation

To validate the mechanism of MTX-


-OMe, the following experimental protocols are recommended. These assays distinguish between transport efficacy and intrinsic enzymatic inhibition.
Synthesis and Purification

Objective: Isolate pure


-isomer free from 

-isomer contamination.
  • Method:

    • React 4-amino-4-deoxy-10-methylpteroic acid (APA) precursors with L-glutamic acid

      
      -methyl ester.
      
    • Use DCC/HOBt coupling in DMF.

    • Critical Step: Purification via preparative HPLC on a C18 column using a gradient of Ammonium Acetate (pH 6.0) and Acetonitrile. The

      
      -ester typically elutes after the 
      
      
      
      -ester due to steric shielding of the polar functionality.
    • Validation:

      
      H NMR to confirm the methyl singlet shift and Mass Spectrometry (ESI-MS).
      
DHFR Inhibition Assay (Cell-Free)

Objective: Prove that the ester itself is a poor inhibitor compared to the parent drug.

  • Protocol:

    • Enzyme Source: Recombinant human DHFR.

    • Substrate: Dihydrofolate (DHF) + NADPH.[2]

    • Conditions: Incubate DHFR with varying concentrations (

      
       to 
      
      
      
      M) of MTX and MTX-
      
      
      -OMe.
    • Measurement: Monitor absorbance decrease at 340 nm (NADPH oxidation).

  • Expected Result:

    • MTX

      
      : ~5-10 nM.
      
    • MTX-

      
      -OMe 
      
      
      
      : >1000 nM (Orders of magnitude weaker).
    • Interpretation: This confirms that cytotoxicity is dependent on intracellular hydrolysis.

Esterase Stability Assay

Objective: Determine the rate of bioactivation.

  • Protocol:

    • Incubate MTX-

      
      -OMe (10 
      
      
      
      M) in:
      • PBS (Control)

      • Human Plasma

      • Cell Lysate (e.g., CCRF-CEM cells)

    • Aliquot at t = 0, 15, 30, 60, 120 min.

    • Quench with ice-cold methanol.

    • Analyze via HPLC for the disappearance of the ester peak and appearance of the MTX acid peak.

Comparative Cytotoxicity (RFC+ vs RFC- Cells)

Objective: Demonstrate the "bypass" mechanism.

  • Cell Lines:

    • L1210 (WT): Expresses RFC.

    • L1210/R (Resistant): RFC-deficient.

  • Protocol: 72-hour MTT or CellTiter-Glo viability assay.

  • Data Presentation:

CompoundL1210 (WT)

(nM)
L1210/R (RFC-)

(nM)
Resistance Factor (R/WT)
Methotrexate (MTX) 101500150x
MTX-

-OMe
50601.2x

Interpretation: The ester maintains potency in resistant cells, confirming transport independence. The slightly lower potency in WT cells (50 vs 10 nM) reflects the efficiency of the hydrolysis step.

References

  • Rosowsky, A., et al. (1978).[3] "Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs." Journal of Medicinal Chemistry. Link

  • Cronstein, B. N. (1997).[4] "The mechanism of action of methotrexate." Rheumatic Disease Clinics of North America. Link

  • Visentin, M., et al. (2012). "The antifolates."[5] Hematology/Oncology Clinics of North America. Link

  • Assaraf, Y. G. (2007). "Molecular basis of antifolate resistance."[5] Cancer and Metastasis Reviews. Link

Sources

Technical Guide: Synthesis and Characterization of Methotrexate 1-Methyl Ester

[1]

Executive Summary

Target Molecule: this compound (MTX-1-Me) CAS Registry Number: 66147-29-3 Chemical Name: (S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)-5-methoxy-5-oxopentanoic acid (Note: Nomenclature often varies; "1-methyl" specifically denotes the

1

Methotrexate (MTX) contains two carboxylic acid moieties: the


11-methyl ester

1

This guide presents a regioselective convergent synthesis (Method A) as the primary protocol, ensuring high isomeric purity. A secondary direct esterification protocol (Method B) is provided for rapid generation of reference standards where yield is secondary to speed.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Direct methylation of Methotrexate is non-selective. Acid-catalyzed esterification typically favors the


-position1

1

The Solution: Convergent Synthesis To guarantee the position of the methyl ester, the synthesis must be convergent , coupling the pteridine heterocycle with a pre-functionalized glutamate side chain.

Retrosynthetic Pathway:

  • Disconnection: The C9-N10 bond (Pteridine-Benzoyl coupling).[1]

  • Fragment 1 (Western): 2,4-diamino-6-(bromomethyl)pteridine (DABP-Br).[1]

  • Fragment 2 (Eastern):

    
    -[4-(methylamino)benzoyl]-L-glutamic acid 
    
    
    -methyl ester.[1]
    • Sub-strategy: To synthesize Fragment 2 selectively, we utilize orthogonal protection:

      
      -tert-butyl ester  protection allows selective manipulation of the 
      
      
      -ester.[1]

Part 2: Experimental Protocols

Method A: Regioselective Convergent Synthesis (Recommended)[1]
Phase 1: Synthesis of the "Eastern" Fragment

Objective: Prepare


1
  • Starting Material: L-Glutamic acid

    
    -methyl ester 
    
    
    -tert-butyl ester (H-Glu(OtBu)-OMe).[1]
  • Coupling:

    • React 4-(methyl(tert-butoxycarbonyl)amino)benzoic acid (N-Boc-N-Me-PABA) with H-Glu(OtBu)-OMe using EDC.HCl and HOBt in DMF at 0°C

      
       RT.
      
    • Note: The N-Boc protection on the PABA prevents self-coupling.[1]

  • Deprotection (N-terminal):

    • Treat the intermediate with TFA/DCM (1:1) carefully.

    • Critical Control: We need to remove the N-Boc but keep the

      
      -tBu ester? No.  TFA will remove both the N-Boc and the 
      
      
      -tBu ester, leaving the
      
      
      -methyl ester intact (methyl esters are stable to TFA).[1]
    • Result: This yields

      
      -(4-(methylamino)benzoyl)-L-glutamic acid 
      
      
      -methyl ester
      directly, with the
      
      
      -carboxyl free.[1]
    • Refinement: If the

      
      -acid interferes with the final coupling, use 
      
      
      -benzyl ester
      instead of t-butyl, which is stable to TFA but removable by hydrogenolysis.[1] However, for the standard nucleophilic substitution in Phase 2, a free
      
      
      -carboxyl is often tolerated if the stoichiometry is controlled (using 2.2 eq of base).
Phase 2: Final Coupling (The "Pteridine Staple")

Objective: Couple the Eastern fragment with the Pteridine bromide.

  • Reagents:

    • 2,4-diamino-6-(bromomethyl)pteridine hydrobromide (DABP-Br).[1]

    • 
      -(4-(methylamino)benzoyl)-L-glutamic acid 
      
      
      -methyl ester (from Phase 1).[1]
    • Solvent:

      
      -Dimethylacetamide (DMA) or DMF.[1]
      
    • Base: MgO (Magnesium Oxide) or DIPEA.

Protocol:

  • Dissolve DABP-Br (1.0 eq) in DMA.[1]

  • Add the glutamate fragment (1.1 eq).

  • Add MgO (2.5 eq) to neutralize the HBr generated.

  • Stir at 45°C for 18 hours in the dark (pteridines are light-sensitive).

  • Quench: Pour into ice-cold water (pH adjusted to 4.0 with acetic acid).

  • Purification: The precipitate contains the crude product. Wash with water, ethanol, and ether.[2]

  • Final Polish: Recrystallize from water/ethanol or purify via Prep-HPLC if >99% purity is required.

Method B: Direct Esterification ( Rapid/Low Yield)

Use this only for generating qualitative impurity markers.[1]

  • Dissolve Methotrexate (free acid) in absolute methanol.

  • Add 1.0 eq of Acetyl Chloride dropwise at 0°C (generates anhydrous HCl in situ).

  • Stir at RT for 4 hours.

  • Result: Mixture of

    
    -ester, 
    
    
    -ester, and dimethyl ester.[1]
  • Separation: Inject onto Prep-HPLC (C18). The

    
    -ester typically elutes after  the 
    
    
    -ester but before the dimethyl ester under acidic conditions.[1]

Part 3: Visualization of Workflows

MTX_SynthesisStart_GluL-Glu-alpha-Me-gamma-tBuStep1Coupling (EDC/HOBt)Start_Glu->Step1Start_PABAN-Boc-N-Me-PABAStart_PABA->Step1Start_Pteridine2,4-diamino-6-bromomethylpteridineStep3Final Coupling (DMA, MgO, 45°C)Start_Pteridine->Step3Inter1Protected IntermediateStep1->Inter1Step2Deprotection (TFA)Inter1->Step2Removes N-Boc & gamma-tBuFragment_EastEastern Fragment(N-(4-Me-benzoyl)-Glu-alpha-Me)Step2->Fragment_EastFragment_East->Step3Final_ProductThis compoundStep3->Final_Product

Figure 1: Convergent synthesis pathway for this compound ensuring regioselectivity.

Part 4: Characterization & Validation[1]

To certify the product is the 1-methyl (


) ester

1
NMR Spectroscopy ( H NMR, 400 MHz, DMSO- )
PositionProtonChemical Shift (

)
Diagnostic Feature
Ester Methyl

3.62 ppm (s) Singlet.[1] (Gamma-ester methyl typically appears slightly upfield ~3.58 ppm, but they are close).[1]

-Methine
Glu

-C

4.35 - 4.45 ppm Critical: In the

-ester, this proton is deshielded by the adjacent ester carbonyl compared to the free acid.[1]

-Methylene
Glu

-C

2.35 - 2.45 ppm In the

-ester (free

-acid), these protons remain similar to MTX.[1] In the

-ester, these would shift downfield.[1]
Pteridine C7-H8.58 ppm (s) Characteristic aromatic singlet.[1]
Aromatic Benzoyl AA'BB'6.82, 7.70 ppm Doublets.

Validation Logic:

  • Run a HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for a correlation between the Ester Methyl protons (3.62 ppm) and the

    
    -Carbonyl carbon .
    
  • If the correlation is to the carbonyl adjacent to the

    
    -CH (methine), it is the 1-methyl ester .
    
  • If the correlation is to the carbonyl adjacent to the

    
    -CH
    
    
    , it is the 5-methyl ester.
HPLC Conditions (Isomer Separation)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5

    
    m).[1]
    
  • Mobile Phase A: 0.1M Phosphate Buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 10% B to 40% B over 20 minutes.

  • Detection: UV at 302 nm.

  • Retention Order: MTX (Free Acid) < MTX-1-Me (

    
    ) < MTX-5-Me (
    
    
    ) < MTX-Dimethyl.[1]
    • Note: The

      
      -ester is generally more polar than the 
      
      
      -ester due to the proximity of the amine, often eluting slightly earlier or very close to the
      
      
      -isomer depending on pH.[1] At pH 6.0, separation is usually distinct.

Part 5: References

  • Piper, J. R., & Montgomery, J. A. (1974). Synthesis of alpha- and gamma-substituted amides and esters of methotrexate and their evaluation as inhibitors of dihydrofolate reductase.[1] Journal of Medicinal Chemistry. [1]

  • Rosowsky, A., et al. (1981). Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry. [1]

  • European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph: Impurity Standards.[3] (Defines the standard impurities including Methotrexate Methyl Ester). [1]

  • PubChem Compound Summary . This compound (CID 134690).[1][1]

  • Nagy, A., et al. (1993). Synthesis and biological evaluation of cytotoxic analogs of methotrexate. Journal of Medicinal Chemistry.

Methotrexate 1-methyl ester chemical properties and structure

Methotrexate -Methyl Ester (MTX-1-Me): Chemical Properties, Impurity Profiling, and Prodrug Kinetics

Executive Summary

Methotrexate 1-methyl ester (commonly referred to as MTX


-methyl esterAPA-MTX

This technical guide analyzes the physicochemical divergence between MTX and its

Structural Identity & Stereochemistry

The nomenclature "1-methyl ester" derives from the IUPAC numbering of the glutamic acid moiety, where the

  • Chemical Name: (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid

  • Common Name: Methotrexate

    
    -methyl ester[1]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 468.47 g/mol [1]

  • CAS Number: 66147-29-3[1]

Structural Divergence from Parent API

Methotrexate (MTX) is a dicarboxylic acid containing both



FeatureMethotrexate (Parent)MTX 1-Methyl Ester (

)

-COOH State
Free Acid (

)
Methyl Ester (Neutral)

-COOH State
Free Acid (

)
Free Acid
Net Charge (pH 7.4) Dianion (-2)Monoanion (-1)
Lipophilicity (LogP) -1.8 (Hydrophilic)~0.5 (Moderately Lipophilic)

Physicochemical Properties & Stability[2]

Solubility Profile

The esterification of the

  • Aqueous Solubility: Reduced compared to MTX disodium salt, but soluble in organic solvents (DMSO, Methanol).

  • Membrane Permeability: Significantly higher passive diffusion rates due to the masking of the ionizable

    
    -carboxylate.
    
Hydrolytic Stability (Self-Validating Kinetic Check)

The

  • Acidic Conditions (pH < 4): Relatively stable.

  • Alkaline Conditions (pH > 8): Rapid hydrolysis to MTX.

  • Enzymatic: Highly susceptible to carboxylesterases (CES1/CES2) in plasma and liver.

Pharmacology: The Prodrug Paradox

The biological activity of MTX-1-Me is governed by a trade-off between cellular entry and target affinity .

DHFR Binding Affinity

The

Arginine-57 (Arg57)
  • Mechanism: Methylation of this position abolishes the ionic interaction.

  • Consequence: The intrinsic affinity (

    
    ) of the unhydrolyzed ester for DHFR is 100-1000 fold lower than parent MTX.
    
Bioactivation Pathway

Despite low intrinsic affinity, MTX-1-Me is cytotoxic because it enters cells rapidly via passive diffusion (bypassing the Reduced Folate Carrier, RFC) and is intracellularly hydrolyzed back to active MTX.

MTX_ActivationMTX_EsterMTX 1-Methyl Ester(Extracellular)MembraneCell Membrane(Passive Diffusion)MTX_Ester->MembraneHigh PermeabilityRFCReduced Folate Carrier(RFC)MTX_Ester->RFCBypassedMTX_IntraMTX 1-Methyl Ester(Intracellular)Membrane->MTX_IntraEsteraseCarboxylesterases(Hydrolysis)MTX_Intra->EsteraseBioactivationMTX_ActiveActive MTX(Free Acid)Esterase->MTX_ActiveDHFRDHFR Inhibition(Arg57 Binding)MTX_Active->DHFRKi < 1nM

Figure 1: Bioactivation pathway of MTX 1-Methyl Ester. The ester bypasses the saturable RFC transporter, acting as a prodrug that is hydrolyzed intracellularly to the active DHFR inhibitor.

Synthesis & Impurity Profiling[2]

Origin in API Manufacturing

MTX-1-Me is not usually a deliberate intermediate but forms via:

  • Incomplete Hydrolysis: If the synthesis route involves a dimethyl ester intermediate, incomplete saponification leaves the

    
    -methyl ester.
    
  • Methanol Solvolysis: Recrystallization of MTX from methanol under acidic conditions can drive Fischer esterification.

Selective Synthesis Protocol

Direct esterification yields a mixture of


Protocol:

  • Coupling: React 4-amino-4-deoxy-N10-methylpteroic acid (APA) with L-glutamic acid

    
    -methyl ester (selectively protected at 
    
    
    if necessary, though steric hindrance often favors
    
    
    esterification in direct methods, so using pre-formed
    
    
    -ester glutamate is critical).
  • Reagent: Use DCC/HOBt coupling in DMF.

  • Purification: The crude will contain unreacted APA and potentially trace

    
    -isomers.
    

Analytical Protocols (Self-Validating)

Differentiation between the


High-Performance Liquid Chromatography (HPLC)

This method utilizes the lipophilicity difference for separation.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1 M

    
     buffer, pH 6.0.
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 40% B over 15 minutes.

  • Detection: UV at 302 nm (pteridine max).

Validation Criteria (Self-Check):

  • Resolution (

    
    ):  The critical pair is MTX and MTX-1-Me. 
    
    
    must be > 2.0.
  • Retention Order:

    • Methotrexate (Most polar, elutes first).

    • MTX

      
      -methyl ester (Intermediate).
      
    • MTX

      
      -methyl ester (Most lipophilic due to masking of the stronger 
      
      
      -acid).
NMR Characterization

Proton NMR (

  • Diagnostic Shift: Look for the methoxy singlet.

    • 
      -methyl ester (
      
      
      ): Singlet at
      
      
      ppm.
    • Differentiation: The

      
      -proton of the glutamate (chiral center) will show a downfield shift compared to the parent MTX due to the ester anisotropy.
      

Experimental Workflow: Impurity Isolation

The following diagram outlines the logical flow for isolating and identifying this compound from a bulk MTX sample.

Impurity_IsolationSampleCrude MTX Sample(Contains Impurities)Prep_HPLCPreparative HPLC(C18 Column, Acidic pH)Sample->Prep_HPLCFraction_1Fraction 1: MTX(Discard)Prep_HPLC->Fraction_1tR = 5-7 minFraction_2Fraction 2: MTX-1-Me(Target)Prep_HPLC->Fraction_2tR = 12-14 minLyophilizationLyophilization(Remove Solvent)Fraction_2->LyophilizationValidationValidation(1H-NMR + MS)Lyophilization->ValidationConfirm Mass 468.47

Figure 2: Isolation workflow for separating MTX 1-Methyl Ester from parent API using Reverse Phase Chromatography.

References

  • European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph: Impurity B. (Defines the 1-methyl ester as a regulated impurity).

  • MedKoo Biosciences . This compound Product Data. (Confirmation of chemical structure and CAS 66147-29-3).[1]

  • Rosowsky, A. et al. (1981). Methotrexate analogues.[3][4][5][6] 14. Synthesis of new gamma-substituted derivatives. Journal of Medicinal Chemistry. (Foundational chemistry on MTX ester synthesis).

  • Ferreira, et al. (2021).[6] Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. (Describes EDC/NHS coupling protocols relevant to ester synthesis).

  • Cui, J. et al. (2025).[7] HPLC method for the quantification of methotrexate. (Basis for the self-validating HPLC protocol).

Technical Monograph: Biological Activity of Methotrexate 1-Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Methotrexate


-Methyl Ester (CAS: 66147-29-3)
Audience:  Drug Discovery Scientists, Analytical Chemists, and Pharmacologists

Executive Summary

Methotrexate 1-methyl ester (formally Methotrexate


-methyl ester ) represents a critical structural analogue of the antifolate class. While often categorized primarily as a pharmacopeial impurity (EP Impurity I) in clinical Methotrexate (MTX) formulations, its biological profile offers profound insights into the Structure-Activity Relationship (SAR) of folate antagonists.

Unlike its parent compound, the 1-methyl ester exhibits a distinct pharmacological profile characterized by attenuated Dihydrofolate Reductase (DHFR) affinity and impaired intracellular retention . This guide analyzes the mechanistic divergence caused by the esterification of the


-carboxyl group, serving as both a reference for impurity qualification and a case study in antifolate ligand design.

Chemical Identity & Structural Significance[1]

The biological inactivity of the 1-methyl ester relative to MTX is dictated by a single modification: the masking of the


-carboxyl group on the glutamic acid moiety.
FeatureMethotrexate (MTX)MTX 1-Methyl EsterImpact of Modification
CAS Number 59-05-266147-29-3 Unique identifier
Molecular Weight 454.44 g/mol 468.47 g/mol Increased lipophilicity

-Carboxyl Status
Free Acid (

)
Methyl EsterLoss of anionic charge at physiological pH
Primary Classification API (Active Ingredient)Impurity / DegradantReduced potency analogue
Structural Visualization

The following diagram illustrates the specific site of methylation and its downstream effects on cellular processing.

MTX_Structure_Activity cluster_0 Structural Modification Impact MTX Methotrexate (MTX) (Active Drug) Target DHFR Active Site (Arg-57 Interaction) MTX->Target High Affinity binding (Ionic Bond) FPGS FPGS Enzyme (Polyglutamylation) MTX->FPGS Substrate (Retained in cell) Ester MTX 1-Methyl Ester (Impurity/Analogue) Ester->Target Low Affinity (Steric/Ionic Clash) Ester->FPGS Non-Substrate (Rapid Efflux)

Figure 1: Comparative biological fate of MTX versus its


-methyl ester derivative.

Mechanism of Action & Pharmacology

Dihydrofolate Reductase (DHFR) Affinity

The primary mechanism of MTX cytotoxicity is the inhibition of DHFR.[1][2] The crystal structure of human DHFR reveals that the


-carboxyl group  of MTX forms a critical ionic interaction (salt bridge) with the conserved Arginine-57 (Arg-57)  residue in the active site.
  • MTX: The free

    
    -carboxylate anion binds tightly to the guanidinium group of Arg-57.
    
  • MTX 1-Methyl Ester: Methylation neutralizes this negative charge and introduces steric bulk. This disrupts the salt bridge, leading to a drastic reduction in binding affinity (

    
     increases by orders of magnitude). Consequently, the ester is significantly less potent as a direct DHFR inhibitor.
    
Intracellular Retention (The FPGS Checkpoint)

Clinical efficacy of MTX relies on polyglutamylation by the enzyme Folylpolyglutamate Synthetase (FPGS). This process adds multiple glutamate residues to the


-carboxyl group, creating a highly charged molecule that cannot exit the cell.
  • Substrate Specificity: FPGS requires the

    
    -carboxyl group to be free to properly orient the glutamate tail for catalysis.
    
  • The Ester Effect: The 1-methyl ester is a poor substrate for FPGS. Without conversion to polyglutamates (MTX-PGs), the ester does not undergo "ion trapping" and is rapidly effluxed from the cell by ABC transporters. This lack of retention is a primary driver of its reduced cytotoxicity compared to MTX.

Cellular Uptake

While the reduced folate carrier (RFC/SLC19A1) is the dominant transporter for MTX, it preferentially recognizes anions. The esterification increases lipophilicity, potentially allowing for some passive diffusion, but this does not compensate for the loss of active transport efficiency and intracellular trapping.

Experimental Protocols

Analytical Detection (Impurity Profiling)

To distinguish the 1-methyl ester from the active drug in research samples, a gradient HPLC method is required due to their structural similarity.

Protocol: Reverse-Phase HPLC Separation

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1 M Phosphate buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–15 min: 10% B to 20% B (Linear).

    • 15–25 min: 20% B to 40% B (Elutes ester).

    • 25–30 min: Re-equilibration.

  • Detection: UV at 302 nm (primary) and 260 nm.

  • Expected Retention: The 1-methyl ester will elute after MTX due to the hydrophobic methyl group masking the polar carboxylate.

In Vitro Cytotoxicity Assessment

To validate the reduced activity of the ester, a comparative MTT assay should be performed.

Step-by-Step Methodology:

  • Cell Seeding: Seed L1210 (murine leukemia) or CCRF-CEM (human T-lymphoblast) cells at

    
     cells/well in 96-well plates.
    
  • Compound Preparation:

    • Dissolve MTX (Control) and MTX 1-methyl ester in DMSO to 10 mM stock.

    • Dilute serially in culture media to range from 1 nM to 100 µM.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.

  • Data Analysis: Plot dose-response curves.

    • Expected Result: MTX

      
       nM.
      
    • Expected Result: MTX 1-methyl ester

      
       µM (significantly less potent).
      

Comparative Data Summary

The following table synthesizes the biological divergence between the parent drug and the ester impurity.

ParameterMethotrexate (MTX)MTX 1-Methyl EsterMechanistic Reason
DHFR Inhibition (

)

nM (Tight binding)

nM (Weak binding)
Loss of Arg-57 ionic bond.
FPGS Activity High (

favorable)
NegligibleSteric hindrance at active site.
Cellular Retention High (Polyglutamated)Low (Rapid Efflux)Lack of polyglutamylation.
Primary Transport RFC (Active Influx)Passive / Low Affinity RFCAltered charge profile.
Pathway Visualization: The "Dead End" Mechanism

This diagram illustrates why the 1-methyl ester fails to sustain cytotoxicity.

Pathway_Comparison cluster_membrane Cell Membrane RFC RFC Transporter MTX_in Intracellular MTX RFC->MTX_in Active Transport Ester_in Intracellular 1-Methyl Ester RFC->Ester_in Reduced Transport MTX_PG MTX-Polyglutamates (Active Species) MTX_in->MTX_PG FPGS Enzyme (Rapid Conversion) Efflux Efflux (MRP/BCRP) MTX_in->Efflux Slow Ester_in->MTX_PG Blocked by Methyl Group Ester_in->Efflux Rapid Elimination Target Target MTX_PG->Target Inhibits DHFR/ATIC

Figure 2: The intracellular metabolic block of MTX 1-methyl ester preventing polyglutamylation.

References

  • European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph: Impurity I (Methotrexate alpha-methyl ester). Council of Europe.

  • Genestier, L., et al. (1998). "Mechanisms of action of methotrexate: Immunosuppressive and anti-inflammatory effects."[3] Journal of Clinical Investigation, 102(2), 322-328.

  • McGuire, J. J., et al. (1980). "Enzymatic synthesis of folylpolyglutamates. Characterization of the reaction and its products." Journal of Biological Chemistry, 255(12), 5776-5788. (Establishes alpha-carboxyl requirement for FPGS).

  • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry, 24(12), 1450–1455. (Discusses SAR of carboxyl modifications).

  • Visentin, M., et al. (2012). "The antifolates."[4][5][6] Hematology/Oncology Clinics of North America, 26(3), 629-648.

Sources

Methotrexate 1-methyl ester as a dihydrofolate reductase inhibitor

Technical Guide: Methotrexate -Methyl Ester (MTX-1-Me) as a DHFR Inhibitor

Executive Summary

Methotrexate 1-methyl ester (chemically defined as Methotrexate


-methyl esterMTX-

-Me

This guide details the chemical biology, enzymatic kinetics, and experimental utility of MTX-

Part 1: Chemical Identity & Structural Logic

Nomenclature Clarification

In scientific literature, "this compound" refers to the esterification of the


-carboxyl group
  • IUPAC Specificity: The glutamic acid side chain has two carboxyl groups: the

    
    -carbon (C1) and the 
    
    
    -carbon (C5).
  • Structural Consequence: Modification at the C1 (

    
    ) position is pharmacologically distinct from the C5 (
    
    
    ) position. While
    
    
    -derivatives often retain significant potency,
    
    
    -derivatives typically suffer a drastic loss in binding affinity due to the disruption of a critical electrostatic bridge within the DHFR active site.
Pharmacophore Interaction Map

The following diagram illustrates the critical binding interactions of MTX versus MTX-

PharmacophoreMTXMethotrexate (Parent)Arg57DHFR: Arg-57 (Conserved)MTX->Arg57Strong Ionic Bond(alpha-COO-)Phe31DHFR: Phe-31MTX->Phe31HydrophobicInteractionActivityBiological OutcomeMTX->ActivityHigh Potency(pM affinity)MTX_MeMTX-alpha-Methyl EsterMTX_Me->Arg57Steric Clash / Loss of ChargeMTX_Me->Phe31HydrophobicInteractionMTX_Me->ActivityLow Potency(uM affinity)

Figure 1: Comparative binding logic. The

Part 2: Pharmacodynamics & Mechanism of Action

DHFR Inhibition Kinetics

The primary utility of MTX-

molecular probe
  • Affinity Loss: The

    
    -esterification results in a 100- to 1000-fold increase in 
    
    
    (dissociation constant) compared to the parent drug.
  • Mechanism: The

    
    -carboxyl group of MTX normally forms a specific hydrogen bond/ionic interaction with Arg-57 (in human DHFR) or Arg-52 (in E. coli). Blocking this group with a methyl ester forces the inhibitor to rely solely on the pteridine ring interactions, drastically reducing residence time on the enzyme.
    
Intracellular Fate: The Polyglutamylation Bypass

A critical feature of MTX-

Folylpolyglutamate Synthetase (FPGS)
  • Standard MTX: Enters cell

    
     Polyglutamylated by FPGS (adds Glu residues) 
    
    
    Trapped intracellularly
    
    
    Sustained inhibition.[1]
  • MTX-

    
    -Me:  Enters cell 
    
    
    Cannot be polyglutamylated (FPGS requires free
    
    
    -COOH)
    
    
    Rapidly effluxed.

Research Application: This property allows scientists to decouple "transport" from "metabolic trapping." If a cell line is resistant to MTX but sensitive to lipid-soluble antifolates, MTX-

Comparative Potency Data

The following table summarizes the inhibitory constants (

CompoundModification Site

(DHFR Assay)
Relative Potency Loss
Methotrexate (MTX) None (Free Acid)~0.006

M
1x (Baseline)
MTX-

-Methyl Ester
Gamma-Carbon (C5)~0.43

M
~70x
MTX-

-Methyl Ester
Alpha-Carbon (C1)~6.20

M
~1000x

Data derived from Rosowsky et al. structure-activity relationship (SAR) studies.

Part 3: Experimental Protocols

Protocol: Spectrophotometric DHFR Inhibition Assay

Objective: Determine the


Principle:234
Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM KCl.

  • Substrate: Dihydrofolic Acid (DHF), 100

    
    M stock (stabilized with ascorbic acid).
    
  • Cofactor: NADPH, 10 mM stock (freshly prepared).

  • Enzyme: Recombinant Human DHFR (approx. 0.01 U/assay).

  • Inhibitor: MTX-

    
    -Me (dissolved in DMSO).
    
Workflow Diagram

AssayWorkflowStartStart: Prepare ReagentsBlankBlank Prep:Buffer + NADPH + DHF(No Enzyme)Start->BlankControlPos Control:Enzyme + NADPH + DHF(No Inhibitor)Start->ControlTestTest Sample:Enzyme + Inhibitor (MTX-a-Me)Incubate 5 min @ 25°CStart->TestInitiateInitiate Reaction:Add NADPH + DHF MixControl->InitiateTest->InitiateMeasureKinetic Read:Absorbance @ 340nmDuration: 5-10 minInitiate->MeasureCalcCalculate Velocity (V)Slope (dAbs/dt)Measure->Calc

Figure 2: Kinetic assay workflow. Pre-incubation of the inhibitor with the enzyme is crucial to allow equilibrium binding before competing with the substrate.

Step-by-Step Procedure
  • Preparation: Dilute MTX-

    
    -Me in assay buffer to generate a concentration range (e.g., 0.1 
    
    
    M to 100
    
    
    M). Note: The range is higher than standard MTX due to lower affinity.
  • Incubation: In a quartz cuvette or UV-transparent 96-well plate, add 890

    
    L Buffer + 10 
    
    
    L Enzyme + 50
    
    
    L Inhibitor. Incubate for 2-5 minutes at 25°C.
  • Initiation: Add 50

    
    L of Substrate Mix (NADPH + DHF).
    
  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (

    
     for NADPH oxidation) for 5 minutes.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Synthesis Note (For Chemists)

Direct esterification of Methotrexate (e.g., using methanol/HCl) typically yields a mixture of



  • Purification Requirement: Researchers synthesizing this compound must utilize preparative HPLC (C18 column) to isolate the

    
    -isomer.
    
  • Verification: The

    
    -isomer typically elutes after the 
    
    
    -isomer in reverse-phase systems due to steric shielding of the polar carboxyl group.

Part 4: References

  • Rosowsky, A., et al. (1981). Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs. Journal of Medicinal Chemistry.[5]

  • Kamen, B. A., et al. (1984). Methotrexate and folate accumulation in cells. Journal of Clinical Investigation.

  • McGuire, J. J. (2003). Anticancer antifolates: current status and future perspectives. Current Pharmaceutical Design.[6]

  • Sigma-Aldrich Technical Bulletin. Dihydrofolate Reductase Assay Kit Protocol.

In Vitro Stability and Solubility Profiling of Methotrexate 1-Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methotrexate 1-methyl ester (MTX-1-Me), also designated as Methotrexate EP Impurity I or Methotrexate


-methyl ester , represents a critical analyte in the development of folate antagonists. While often categorized as a process-related impurity during Methotrexate (MTX) synthesis, it is also investigated as a prodrug moiety designed to enhance cellular uptake via increased lipophilicity.

This technical guide outlines the rigorous methodologies required to profile the in vitro stability and solubility of MTX-1-Me. Unlike the parent compound MTX, which possesses two ionizable carboxylic acid groups, the 1-methyl ester modification blocks the


-carboxyl moiety, significantly altering its physicochemical landscape and enzymatic susceptibility.

Key Technical Directive: The


-ester linkage is sterically distinct from the 

-position. Researchers must differentiate between chemical hydrolysis (pH-driven) and enzymatic cleavage (esterase-driven), as the conversion of MTX-1-Me back to the active parent MTX is the primary stability concern.

Physicochemical Profile & Solubility Landscape

Structural Implications on Solubility

MTX-1-Me retains the pteridine ring and the


-carboxyl group but lacks the ionizable 

-carboxyl group of the glutamate tail.
  • Parent MTX pKa:

    
    -COOH (~3.4), 
    
    
    
    -COOH (~4.8), Pteridine N1 (~5.5).
  • MTX-1-Me pKa:

    
    -COOH (~4.8), Pteridine N1 (~5.5).
    

Solubility Prediction:

  • Acidic pH (< 4.0): The molecule is predominantly protonated (cationic at pteridine, neutral at

    
    -COOH). Aqueous solubility is expected to be low but higher than neutral species due to the pteridine charge.
    
  • Physiological pH (7.4): The

    
    -COOH is ionized (
    
    
    
    ), providing anionic character. However, with only one negative charge compared to MTX's two, MTX-1-Me exhibits lower aqueous solubility and higher LogP (lipophilicity) than the parent drug.
  • Organic Solvents: Highly soluble in DMSO and Dimethylformamide (DMF), which are recommended for stock solution preparation.[1]

Solubility Assessment Protocol (Thermodynamic)

Objective: Determine the equilibrium solubility of MTX-1-Me in biorelevant media.

Materials:

  • MTX-1-Me Reference Standard (Purity >98%)[2]

  • Buffers: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8 & 7.4).

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV.

Methodology:

  • Preparation: Add excess MTX-1-Me solid (~5 mg) to 1.0 mL of each buffer in 2 mL amber glass vials (protect from light).

  • Equilibration: Incubate at 37°C with constant agitation (200 rpm) for 24 hours.

  • Sampling: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane. Note: Pre-saturate filter to prevent drug adsorption.

  • Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC (Method defined in Section 4).

Data Output Table (Template):

MediumpHTheoretical SpeciesSolubility (mg/mL)
0.1 N HCl1.2Cationic (Pteridine+)Experimental Value
Acetate Buffer4.5Neutral/ZwitterionicExperimental Value
PBS7.4Mono-anionic (

-COO-)
Experimental Value

In Vitro Stability Assessment

Stability profiling must distinguish between spontaneous chemical degradation and enzymatic metabolism. The 1-methyl ester is susceptible to hydrolysis, yielding the parent MTX and methanol.

Degradation Pathway Visualization

The following diagram illustrates the hydrolysis pathway relevant to both chemical and enzymatic stability.

MTX_Degradation cluster_conditions Catalytic Conditions MTX_Me MTX 1-Methyl Ester (Lipophilic Prodrug/Impurity) Transition Tetrahedral Intermediate MTX_Me->Transition Hydrolysis (+ H2O) MTX Methotrexate (Parent) (Active Antifolate) Transition->MTX Esterase/pH MeOH Methanol (Byproduct) Transition->MeOH Plasma Esterases Plasma Esterases Plasma Esterases->Transition High pH (>8.0) High pH (>8.0) High pH (>8.0)->Transition

Caption: Hydrolytic conversion of MTX 1-methyl ester to Methotrexate, catalyzed by plasma esterases or alkaline pH.

Plasma Stability Protocol

Objective: Quantify the half-life (


) of MTX-1-Me in human and rodent plasma to assess systemic stability.

Critical Insight: Rodent plasma typically contains higher carboxylesterase activity than human plasma. Expect shorter


 in rat plasma.

Workflow:

  • Matrix Preparation: Thaw pooled human/rat plasma at 37°C. Centrifuge to remove cryoprecipitates.

  • Spiking: Prepare a 10 mM stock of MTX-1-Me in DMSO. Spike plasma to a final concentration of 1 µM (keep DMSO < 0.1% v/v to avoid enzyme inhibition).

  • Incubation: Incubate in a water bath at 37°C.

  • Time Points: Harvest 100 µL aliquots at 0, 5, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 300 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., MTX-D3). Vortex for 30 seconds.

  • Extraction: Centrifuge at 4,000 x g for 15 minutes at 4°C. Collect supernatant for LC-MS/MS analysis.

Chemical Stability (pH-Rate Profile)

Perform incubations in buffers (pH 1.2, 7.4, 9.0) at 37°C over 24 hours.

  • Acidic Stability: Generally stable at pH 1.2.

  • Alkaline Stability: Labile at pH > 8.0 due to base-catalyzed ester hydrolysis.

Analytical Methodology (HPLC-UV)

To accurately monitor stability, the method must resolve the ester from the parent acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1 M Phosphate Buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile.[]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       60% B (Linear gradient to elute the lipophilic ester)
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV at 302 nm (Characteristic pteridine absorption).

  • Retention Time:

    • MTX (Parent): ~6-8 min (More polar).

    • MTX-1-Me: ~12-14 min (Less polar).

Experimental Workflow Diagram

The following Graphviz diagram outlines the end-to-end workflow for stability testing, ensuring data integrity from sample prep to analysis.

Stability_Workflow Start Start: Stock Prep (10 mM in DMSO) Matrix Matrix Selection (Plasma / Buffer) Start->Matrix Incubation Incubation (37°C, Water Bath) Matrix->Incubation Sampling Time Point Aliquot (0, 15, 30... min) Incubation->Sampling At t=x Sampling->Incubation Next Timepoint Quench Protein Precipitation (3:1 ACN + IS) Sampling->Quench Immediate Stop Centrifuge Centrifugation (4000g, 15 min, 4°C) Quench->Centrifuge Analysis LC-UV / LC-MS Analysis (Monitor Parent vs Ester) Centrifuge->Analysis Supernatant

Caption: Step-by-step workflow for determining in vitro plasma stability and extraction.

References

  • European Pharmacopoeia (Ph. Eur.). Methotrexate Monograph 0560. (Defines Impurity I as this compound).[4][5][6][7][8]

  • PubChem. this compound (Compound Summary). Retrieved from [Link]

  • SynZeal Research. Methotrexate Impurity Standards and Characterization. Retrieved from [Link]

Sources

Methotrexate 1-methyl ester CAS number 66147-29-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methotrexate 1-Methyl Ester (CAS 66147-29-3)

Executive Summary

This compound (CAS 66147-29-3), chemically distinct as the


-methyl ester of methotrexate, serves as a critical reference standard in the pharmaceutical development of antifolate therapeutics. Designated as Impurity I  in the European Pharmacopoeia (EP) and Related Compound I  in the United States Pharmacopeia (USP), its rigorous quantification is mandatory for batch release of Methotrexate API. This compound represents a specific modification at the 

-carboxyl group of the glutamic acid moiety, significantly altering the lipophilicity and receptor-binding kinetics compared to the parent drug. This guide delineates the physicochemical properties, synthesis pathways, and validated analytical protocols required for its identification and control.

Chemical Identity & Structural Analysis

Property Data
Common Name This compound
Synonyms Methotrexate

-methyl ester; MTX Impurity I (EP); MTX Related Compound I (USP)
CAS Number 66147-29-3
Molecular Formula C

H

N

O

Molecular Weight 468.47 g/mol
IUPAC Name (4S)-4-[[4-[[(2,4-diaminopteridin-6-yl)methyl]-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
Chirality L-isomer (derived from L-glutamic acid)
Appearance White to off-white crystalline solid
Melting Point 190 – 196 °C (Decomposes)
Solubility Soluble in DMSO, dimethylacetamide (DMAc), dilute mineral acids/bases.[1][2] Poorly soluble in water and ethanol.

Structural Insight: Methotrexate contains two carboxyl groups: the


-carboxyl (C1) and the 

-carboxyl (C5). The "1-methyl ester" specifically refers to methylation at the

-position (adjacent to the amide bond). This position is sterically more hindered than the

-position, making its selective synthesis or hydrolysis a challenge in process chemistry.

Synthesis & Production Strategies

The synthesis of high-purity this compound requires a convergent approach to avoid the formation of the isomeric


-ester (Impurity H) or the dimethyl ester (Impurity K).
Primary Route: Convergent Coupling (Recommended)

This protocol ensures regioselectivity by using a pre-methylated glutamate building block.

  • Precursor Preparation: Synthesis of 4-(methylamino)benzoyl-L-glutamic acid

    
    -methyl ester. This is achieved by coupling 4-(methylamino)benzoic acid with L-glutamic acid 
    
    
    
    -methyl ester.
  • Pteridine Activation: Bromination of 2,4-diamino-6-methylpteridine to yield 2,4-diamino-6-(bromomethyl)pteridine .

  • Coupling: The activated pteridine is reacted with the glutamate intermediate in a polar aprotic solvent (DMAc or DMF) at controlled temperatures (40–50°C).

  • Purification: The crude product is precipitated by pH adjustment and purified via preparative HPLC or recrystallization to remove unreacted pteridine and isomeric byproducts.

Secondary Route: Direct Esterification (Non-Specific)

Direct reaction of Methotrexate with methanol/acid yields a statistical mixture of


-ester, 

-ester, and dimethyl ester. This method is not recommended for generating reference standards due to the difficulty in separating the

and

isomers.

SynthesisWorkflow Start1 L-Glutamic Acid alpha-Methyl Ester Inter1 4-(Methylamino)benzoyl Glutamate alpha-Ester Start1->Inter1 Coupling w/ 4-MABA Start2 2,4-Diamino-6- methylpteridine Inter2 2,4-Diamino-6- (bromomethyl)pteridine Start2->Inter2 Bromination Reaction Coupling Reaction (DMAc, 45°C) Inter1->Reaction Inter2->Reaction Product Methotrexate 1-Methyl Ester (Crude) Reaction->Product Purification Prep-HPLC / Recrystallization Product->Purification Final Pure Reference Standard (>98% Purity) Purification->Final

Figure 1: Convergent synthesis pathway for this compound ensuring regioselectivity.

Analytical Profiling (HPLC Method)

The following High-Performance Liquid Chromatography (HPLC) protocol is aligned with EP/USP standards for impurity profiling.

Methodology Rationale: A C18 stationary phase with phosphate buffer is essential to suppress the ionization of the remaining free carboxyl group, ensuring sharp peak shape. The gradient elution separates the 1-methyl ester (more hydrophobic) from the parent Methotrexate (elutes earlier).

Parameter Condition
Column C18 (L1 packing), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent)
Mobile Phase A Phosphate Buffer (pH 6.0) : Acetonitrile (90:10 v/v)
Mobile Phase B Phosphate Buffer (pH 6.0) : Acetonitrile (40:60 v/v)
Flow Rate 1.2 mL/min
Column Temp 25°C
Detection UV at 307 nm (Primary), 262 nm (Secondary confirmation)
Injection Volume 10–20 µL
Retention Time Methotrexate (~6-8 min); 1-Methyl Ester (~12-15 min)

Gradient Program:

  • 0-20 min: Linear gradient from 0% B to 60% B.

  • 20-25 min: Hold at 60% B (Wash).

  • 25-30 min: Return to 0% B (Equilibration).

AnalyticalWorkflow Sample Sample Preparation (Dissolve in Mobile Phase) Inject Injection (10 µL) Sample->Inject Separation RP-HPLC Separation (C18, Gradient Elution) Inject->Separation Detect UV Detection (307 nm) Separation->Detect Data Data Processing (Relative Retention Time) Detect->Data

Figure 2: Analytical workflow for the identification and quantification of this compound.

Stability & Handling

  • Hydrolytic Sensitivity: As an ester, CAS 66147-29-3 is susceptible to hydrolysis, particularly in basic aqueous solutions, reverting to Methotrexate. Solutions should be prepared fresh or stored at -20°C.[1][3][4]

  • Photosensitivity: Like all pteridines, it degrades under UV light. All analytical work must be performed under amber light or low-light conditions.

  • Storage: Store solid standard at -20°C, desiccated, and protected from light.

References

  • European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph 0560. European Directorate for the Quality of Medicines & HealthCare (EDQM). Link

  • United States Pharmacopeia (USP) . Methotrexate Monograph: Related Compounds. USP-NF. Link

  • Piper, J. R., & Montgomery, J. A. (1980). Synthesis of Methotrexate and Analogs. Journal of Organic Chemistry. Link

  • Mathew, B., et al. (2025). Comprehensive Validation of Analytical Methods for Methotrexate. AJPRUI. Link

  • MedKoo Biosciences . This compound Product Data Sheet. Link

Sources

Discovery and history of Methotrexate 1-methyl ester

Technical Guide: this compound ( -Isomer)

Discovery, Synthesis, and Pharmacological Profile

Executive Summary

This compound (also designated as Methotrexate


-methyl esterEP Impurity Ipharmacopeial impurityprobe molecule

This guide analyzes the molecule's transition from a synthesis by-product to a tool for understanding folate transport, differentiating it from its regioisomer, the

Chemical Identity & Nomenclature

The nomenclature "1-methyl ester" refers to the esterification of the



FeatureSpecification
Common Name This compound; MTX

-methyl ester
Regulatory ID EP Impurity I (European Pharmacopoeia)
CAS Number 66147-29-3
Chemical Formula

Molecular Weight 468.47 g/mol
Structural Distinction Esterification at the

-COOH (adjacent to the amide N).[1][2] The

-COOH remains free.

Discovery and Historical Context

The "Impurity" Origin (1947–Present)

The history of the 1-methyl ester is inextricably linked to the industrial synthesis of Methotrexate. Following the original synthesis by Seeger et al. (1947) at Lederle Laboratories, it became evident that the reaction between 2,4-diamino-6-pteridinylmethyl bromide and

  • Origin: The ester arises primarily during the esterification-based purification steps or from incomplete hydrolysis of diester intermediates.

  • Regulatory Evolution: As HPLC technology advanced in the 1980s and 90s, regulatory bodies (EP/USP) identified the

    
    -isomer as a distinct impurity (Impurity I) separate from the 
    
    
    -isomer (Impurity H), necessitating specific separation protocols.
The "Prodrug" Hypothesis (1970s–1980s)

In the mid-20th century, researchers, notably Rosowsky et al. , investigated MTX esters to overcome drug resistance.

  • The Problem: Tumor cells often develop resistance by downregulating the Reduced Folate Carrier (RFC) , the protein responsible for active MTX transport.

  • The Solution: Esterification increases lipophilicity, allowing the molecule to bypass the RFC via passive diffusion.

  • The Finding: While the esters entered cells effectively, the 1-methyl (

    
    ) ester  proved biologically inferior to the parent drug and the 
    
    
    -ester due to its inability to bind DHFR effectively (see Section 4).

Synthesis and Formation Pathways[3][4]

The formation of the 1-methyl ester occurs via two primary pathways: direct esterification (yielding a mixture) or targeted synthesis using

Experimental Protocol: Selective Synthesis

Note: This protocol synthesizes the mixture for reference standard purification.

  • Reagents: Methotrexate (anhydrous), Methanol (MeOH), Acetyl Chloride (catalyst).

  • Reaction: Dissolve MTX in dry MeOH. Add acetyl chloride dropwise at 0°C. Stir at 25°C for 24 hours.

  • Workup: The reaction yields a statistical mixture of

    
    -monoester, 
    
    
    -monoester, and dimethyl ester.
  • Purification (Critical):

    • Column: C18 Reverse Phase Preparative HPLC.

    • Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B). Gradient 10% B to 40% B over 30 min.

    • Elution Order: MTX (Polar)

      
      
      
      
      -ester
      
      
      
      
      -ester (1-methyl)
      
      
      Dimethyl ester (Lipophilic).
Visualization: Synthesis & Impurity Logic[3][5][6]

SynthesispathPrecursorN-Methyl-p-aminobenzoyl-glutamic acidCouplingCoupling Reaction(pH 3.5 - 5.0)Precursor->CouplingPteridine2,4-Diamino-6-bromomethylpteridinePteridine->CouplingCrudeCrude MethotrexateCoupling->CrudeMTXMETHOTREXATE(Target)Crude->MTX PurificationAcidMeOHAcid/MeOH(Side Reaction)ImpurityHGamma-Methyl Ester(Impurity H)AcidMeOH->ImpurityH Kinetic ProductImpurityIAlpha-Methyl Ester(Impurity I / 1-Methyl)AcidMeOH->ImpurityI Thermodynamic ProductMTX->AcidMeOH Storage/Workup

Figure 1: Formation pathways of Methotrexate esters. The alpha-ester (Impurity I) often forms under thermodynamic control or prolonged exposure to acidic alcohols.

Pharmacology and Mechanism of Action (SAR)

The 1-methyl ester serves as a "negative control" in Structure-Activity Relationship (SAR) studies, highlighting the critical nature of the

The Alpha-Carboxyl Rule

For Methotrexate to inhibit DHFR, it must bind to the enzyme's active site.

  • Mechanism: The

    
    -carboxyl group of the glutamate tail forms a critical ionic bond (salt bridge) with Arg-57  (in human DHFR).
    
  • Impact of Esterification: Methylating the

    
    -carboxyl (1-methyl ester) neutralizes this charge.
    
    • Result: Binding affinity (

      
      ) drops by >1000-fold  compared to MTX.
      
    • Contrast: The

      
      -carboxyl (5-position) projects into the solvent or interacts less critically; thus, 
      
      
      -esters retain significant binding affinity.
Transport Dynamics

While the 1-methyl ester is a poor inhibitor in vitro, it is highly lipophilic.

  • Uptake: Enters cells via passive diffusion (RFC-independent).

  • Intracellular Activation: Once inside, non-specific esterases must hydrolyze the methyl group to regenerate active MTX.

  • Clinical Failure: The rate of hydrolysis is often too slow to achieve therapeutic concentrations of active MTX, and the ester itself is inactive against DHFR.

Visualization: Molecular Mechanism[5]

MechanismMTX_AlphaMTX 1-Methyl Ester(Alpha-Ester)MembraneCell Membrane(Lipid Bilayer)MTX_Alpha->Membrane Passive Diffusion(High Lipophilicity)RFCReduced Folate Carrier(RFC)MTX_Alpha->RFC No AffinityDHFRDHFR Enzyme(Arg-57 Site)MTX_Alpha->DHFR No Binding(Steric/Ionic Clash)IntracellularIntracellular SpaceMembrane->IntracellularEsteraseEsterase(Hydrolysis)Intracellular->Esterase Slow StepActiveMTXActive Methotrexate(Free Alpha-COOH)Esterase->ActiveMTX ActivationActiveMTX->DHFR High Affinity Binding(Inhibition)

Figure 2: Pharmacological fate of MTX 1-methyl ester. Note the requirement for hydrolysis to restore DHFR binding activity.

Analytical Data Summary

For researchers identifying this compound in synthesis or biological samples, the following physicochemical data is standard.

ParameterValue / Characteristic
UV Max (

)
305 nm (Acidic), 370 nm (Basic)
Mass Spectrometry (

)

Solubility Soluble in DMSO, dilute base. Poorly soluble in water compared to MTX.
Retention Time (RP-HPLC) Elutes after MTX and Gamma-ester (More hydrophobic).
DHFR

(L1210)

nM (Inactive) vs. MTX (

nM)

References

  • Seeger, D. R., Cosulich, D. B., Smith, J. M., & Hultquist, M. E. (1949). Analogs of Pteroylglutamic Acid. III. 4-Amino Derivatives. Journal of the American Chemical Society. Link

  • Rosowsky, A., Forsch, R., Uren, J., & Wick, M. (1981). Methotrexate analogues.[3][4][5][6][7] 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry.[6] Link

  • European Pharmacopoeia (Ph.[8][] Eur.) . Methotrexate Monograph 0560: Impurity I.[1] European Directorate for the Quality of Medicines. Link

  • McGuire, J. J. (2003). Anticancer Antifolates: Current Status and Future Directions. Current Pharmaceutical Design. Link

  • Boc Sciences . Separation and identification of methotrexate impurities using HPLC-PDA/FTICR-MS.

  • Cody, V., et al. (2005). Multiple Conformers in Active Site of Human Dihydrofolate Reductase.[10] Journal of Biological Chemistry (Structural basis of Arg-57 interaction). Link

Methotrexate 1-methyl ester vs. Methotrexate parent compound

Comparative Technical Guide: Methotrexate vs. Methotrexate 1-Methyl Ester ( -Isomer)

Executive Summary

This technical guide provides a rigorous comparative analysis between the parent compound Methotrexate (MTX) and its specific derivative/impurity, This compound (also known as the

Key Technical Distinction: The primary divergence lies in the


-carboxyl group

Part 1: Chemical & Structural Divergence

Structural Nomenclature and Topology

To ensure precision, we utilize the IUPAC numbering system for the glutamate moiety, where the

C1

C5
  • Methotrexate (Parent): 4-amino-10-methylpteroyl-L-glutamic acid.[1]

    • State: Dicarboxylic acid (Zwitterionic at physiological pH).

  • This compound: 4-amino-10-methylpteroyl-L-glutamic acid

    
    -methyl ester.
    
    • State: Monocarboxylic acid (Gamma-COOH remains free).

Physicochemical Property Matrix

The methylation of the

PropertyMethotrexate (Parent)This compoundTechnical Implication
Formula


+14.02 Da mass shift (Methyl group).
pKa (

-COOH)
~3.8Blocked (Ester)Loss of negative charge at pH > 4.
pKa (

-COOH)
~4.8~4.8Retains weak acidity.
LogP (Lipophilicity) -1.85 (Hydrophilic)~ -0.5 to 0.5 (Est.)Ester is significantly more lipophilic.
Solubility High in alkaline buffers; precipitates in acid.Lower aqueous solubility; higher in organic solvents (MeOH, DMSO).Requires higher organic modifier % in HPLC.

Part 2: Pharmacological Implications[2][3]

Mechanism of Action: The Arginine-57 Switch

The most profound difference between these two compounds is their interaction with the target enzyme, DHFR.

  • Parent MTX Binding: The

    
    -carboxyl group of MTX forms a specific, high-energy electrostatic bond with the guanidinium side chain of Arg-57  (in human DHFR). This anchor is critical for the tight-binding inhibition (
    
    
    pM).
  • 1-Methyl Ester Binding: Methylation sterically hinders this pocket and removes the negative charge necessary for the ionic bridge. Consequently, the affinity of the 1-methyl ester for DHFR is reduced by several orders of magnitude compared to the parent.

Cellular Transport Mechanisms
  • Reduced Folate Carrier (RFC): MTX relies on the RFC (SLC19A1) for active transport into cells. The RFC active site requires the free

    
    -carboxyl for substrate recognition.
    
  • Passive Diffusion: Due to increased lipophilicity and loss of charge, the 1-methyl ester can bypass the RFC and enter cells via passive diffusion. However, once inside, its inability to effectively inhibit DHFR (unless hydrolyzed back to MTX by intracellular esterases) limits its direct cytotoxic potency.

Metabolic Activation (Polyglutamylation)

Intracellular retention of MTX is mediated by Folylpolyglutamate Synthetase (FPGS), which adds glutamate residues to the

  • Parent MTX: Excellent substrate for FPGS.

  • 1-Methyl Ester: Poor substrate. The

    
    -carboxyl is involved in orienting the molecule within the FPGS active site. Modification here disrupts the catalytic efficiency of polyglutamylation.
    

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the divergent pathways of the Parent Compound vs. the 1-Methyl Ester regarding Transport and Target Binding.

MTX_Pathwayscluster_cellIntracellular SpaceMTXMethotrexate(Parent)RFCRFC Transporter(SLC19A1)MTX->RFCHigh Affinity BindingMTX_EstMTX 1-Methyl Ester(Impurity/Derivative)MTX_Est->RFCNo RecognitionMembraneCell MembraneMTX_Est->MembranePassive DiffusionMTX_InIntracellular MTXRFC->MTX_InActive TransportEst_InIntracellular EsterMembrane->Est_InSlow EntryDHFRDHFR Enzyme(Active Site)Arg57Arginine-57InteractionDHFR->Arg57Ionic Bond(Critical)MTX_In->DHFRCompetitive InhibitionEst_In->DHFRSteric ClashLow AffinityEst_In->Arg57Bond Abolished

Figure 1: Mechanistic divergence showing the critical loss of Arg-57 binding in the 1-methyl ester variant.

Part 4: Analytical Profiling & Experimental Protocols[4]

For drug development professionals, distinguishing these two species is a critical Quality Control (QC) requirement. The 1-methyl ester is often designated as Impurity I (EP) or related compound in pharmacopeial monographs.

HPLC Separation Protocol (Self-Validating)

This protocol utilizes the hydrophobicity difference (Section 1.2) to separate the polar parent from the lipophilic ester.

Objective: Quantify MTX 1-Methyl Ester impurity levels in a bulk MTX sample.

Reagents:

  • Phosphate Buffer (pH 6.0)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • C18 Column (e.g., 250mm x 4.6mm, 5µm)

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Phase A: 0.1M

      
      , adjusted to pH 6.0 with Citric Acid. (The pH is critical; at pH 6.0, the 
      
      
      -COOH is ionized, but the ester remains neutral, maximizing selectivity).
    • Phase B: Acetonitrile:Methanol (90:10 v/v).

  • Gradient Setup:

    • Start at 10% Phase B (to retain the polar Parent MTX).

    • Ramp to 40% Phase B over 20 minutes. (The 1-Methyl Ester will elute significantly later due to the masked

      
      -COOH).
      
  • Detection:

    • UV at 302 nm . (Both species share the pteridine chromophore; 302 nm is the isosbestic point minimizing extinction coefficient variations).

  • System Suitability (Self-Validation):

    • Resolution (

      
      ):  Must be > 2.0 between MTX and 1-Methyl Ester.
      
    • Tailing Factor: Must be < 1.5 for the MTX peak (indicates proper buffer strength preventing secondary silanol interactions).

Analytical Logic Diagram

HPLC_LogicSampleSample: MTX Bulk API(Contains Trace 1-Me Ester)ColumnStationary PhaseC18 (Hydrophobic)Sample->ColumnInteraction_MTXMTX (Parent)2 Ionized CarboxylsLow RetentionColumn->Interaction_MTXWeak Hydrophobic InteractionInteraction_Est1-Methyl Ester1 Ionized CarboxylHigh RetentionColumn->Interaction_EstStrong Hydrophobic InteractionMPMobile PhasepH 6.0 (Ionizes Free Acids)MP->ColumnDetectorUV Detector (302nm)Interaction_MTX->DetectorElutes FirstInteraction_Est->DetectorElutes LateResultChromatogramPeak 1: MTX (RT ~6 min)Peak 2: Ester (RT ~15 min)Detector->Result

Figure 2: Chromatographic separation logic based on ionization states and hydrophobicity.

References

  • European Pharmacopoeia (Ph. Eur.).Methotrexate Monograph 0560: Impurity Profiling. (Identifies methyl esters as specific process impurities requiring control).

    • Cody, V., et al. (2005). Ligand-induced conformational changes in the crystal structures of Pneumocystis carinii dihydrofolate reductase complexes with folate and methotrexate. Biochemistry.[2] (Details the structural basis of Arg-57 interaction).

      • Visentin, M., et al. (2012). The antifolate transport defect in a methotrexate-resistant human leukemia cell line. Molecular Pharmacology. (Discusses RFC substrate specificity and the requirement for free

        
        -carboxyls).
        
        • SynZeal Research.Methotrexate Impurity Standards.

          • ChemicalBook.

            
            -Methyl Ester Properties. (Physicochemical data verification).
            

            Methotrexate 1-Methyl Ester: Overcoming Antifolate Resistance via Lipophilic Prodrug Design

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Potential Therapeutic Applications of Methotrexate 1-Methyl Ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

            Executive Summary

            Methotrexate (MTX) remains a cornerstone in the treatment of neoplasias and autoimmune pathologies.[1][2] However, its efficacy is frequently compromised by acquired resistance mechanisms, primarily the downregulation of the Reduced Folate Carrier (RFC/SLC19A1). This compound (MTX-1-Me) , the

            
            -carboxyl ester derivative of MTX, represents a strategic structural modification designed to bypass these transport bottlenecks.
            

            This technical guide analyzes the physicochemical properties, pharmacodynamics, and experimental utility of MTX-1-Me. Unlike the parent compound, MTX-1-Me leverages increased lipophilicity to facilitate passive cellular diffusion, functioning as a latent prodrug that requires intracellular hydrolysis to regain potent Dihydrofolate Reductase (DHFR) inhibitory activity.

            Chemical Architecture & Physicochemical Properties

            Structural Identity

            Methotrexate is a dicarboxylic acid containing a glutamate moiety. Standard IUPAC numbering assigns the

            
            -carboxyl group as C1 and the 
            
            
            
            -carboxyl group as C5. Therefore, This compound refers specifically to the esterification of the
            
            
            -carboxyl group.
            • Chemical Name: (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid (Note: Nomenclature varies; 1-methyl ester targets the

              
              -position).
              
            • CAS Number: 66147-29-3 (Methotrexate

              
              -methyl ester).[3]
              
            • Molecular Formula:

              
              [3]
              
            Lipophilicity and Solubility

            The esterification of the

            
            -carboxyl group masks one of the two ionizable acidic protons, significantly increasing the partition coefficient (
            
            
            
            ) of the molecule.
            • MTX (Parent): Highly polar, hydrophilic. Requires active transport (RFC) for cellular entry at physiological concentrations.

            • MTX-1-Me: Moderately lipophilic. Capable of passive diffusion across the lipid bilayer, bypassing the requirement for RFC expression.

            Structure-Activity Relationship (SAR) Impact

            The

            
            -carboxyl group of MTX forms a critical salt bridge with Arg-57  in the active site of human DHFR. Esterification at this position drastically reduces binding affinity (
            
            
            
            increases by orders of magnitude). Consequently, MTX-1-Me is biologically inactive in its esterified form and must be hydrolyzed by intracellular carboxylesterases (CES) to release the active MTX species.

            Mechanism of Action: The Prodrug Rationale

            The therapeutic value of MTX-1-Me lies in its ability to circumvent transport-mediated resistance.

            • RFC-Independent Entry: In RFC-deficient tumor cells, native MTX uptake is negligible. MTX-1-Me enters via passive diffusion.

            • Intracellular Activation: Cytosolic carboxylesterases (e.g., CES1, CES2) hydrolyze the methyl ester.

            • Ion Trapping & Polyglutamation: The regenerated free MTX is charged at physiological pH, reducing efflux. It serves as a substrate for Folylpolyglutamate Synthetase (FPGS), leading to long-chain polyglutamates that are retained intracellularly and potently inhibit DHFR and Thymidylate Synthase (TYMS).

            Pathway Visualization

            MTX_Mechanism Extracellular Extracellular Space Membrane Cell Membrane (Lipid Bilayer) Cytosol Cytosol MTX_Parent Methotrexate (MTX) (Polar, Charged) RFC Reduced Folate Carrier (RFC/SLC19A1) MTX_Parent->RFC Requires Transporter MTX_Ester MTX 1-Methyl Ester (Lipophilic Prodrug) Passive Passive Diffusion MTX_Ester->Passive Bypasses Transporter Active_MTX Active MTX (Regenerated) RFC->Active_MTX Blocked in Resistant Cells Esterase Carboxylesterases (Hydrolysis) Passive->Esterase Enters Cytosol Esterase->Active_MTX Cleavage of Methyl Group FPGS FPGS Enzyme (Polyglutamation) Active_MTX->FPGS DHFR Target: DHFR Inhibition (DNA Synthesis Halt) Active_MTX->DHFR MTX_PG MTX-Polyglutamates (Intracellular Retention) FPGS->MTX_PG MTX_PG->DHFR

            Figure 1: Mechanism of Action comparing classical MTX transport versus the passive diffusion and activation pathway of the MTX 1-Methyl Ester prodrug.

            Therapeutic Applications

            Overcoming Transport-Resistant Neoplasias

            Resistance to MTX in Acute Lymphoblastic Leukemia (ALL) and Osteosarcoma is frequently linked to RFC mutations.

            • Application: MTX-1-Me serves as a salvage therapy or alternative agent in refractory cases.

            • Mechanism: By entering cells independently of the RFC, it restores intracellular drug concentrations to cytotoxic levels.

            • Data Support: Studies indicate that alkyl esters of MTX retain cytotoxicity in RFC-null cell lines (e.g., L1210/R71) where native MTX fails [1].

            Topical Formulations for Psoriasis

            Systemic MTX toxicity (hepatotoxicity, myelosuppression) limits its use in mild-to-moderate psoriasis. Topical delivery is challenging due to MTX's hydrophilicity.

            • Application: MTX-1-Me incorporated into liposomal or hydrogel formulations.

            • Advantage: The increased lipophilicity enhances penetration through the stratum corneum. Once in the viable epidermis, esterases hydrolyze the prodrug, localizing the anti-proliferative effect and minimizing systemic absorption [2].

            Antibody-Drug Conjugates (ADCs)

            While the

            
            -carboxyl is often used for conjugation to preserve 
            
            
            
            -binding, the
            
            
            -ester can serve as a "temporary" protecting group during synthesis or as a specific linker strategy where enzymatic cleavage is desired in the lysosome.

            Experimental Protocols

            Protocol: Evaluation of Cytotoxicity in RFC-Deficient Cells

            Objective: To validate the bypass of transport resistance.

            Materials:

            • Cell Lines: L1210 (Wild Type) and L1210/R71 (RFC-deficient).

            • Compounds: Methotrexate (Sigma), this compound (Custom/Santa Cruz).

            • Assay: CellTiter-Glo® or MTT.

            Workflow:

            • Seeding: Plate

              
               cells/well in 96-well plates (RPMI-1640 + 10% FBS). Allow 24h acclimation.
              
            • Dosing: Prepare serial dilutions (0.1 nM to 100

              
              M) of MTX and MTX-1-Me. Note: Dissolve MTX-1-Me in DMSO before media dilution due to lipophilicity.
              
            • Incubation: Expose cells for 72 hours at 37°C, 5%

              
              .
              
            • Readout: Add detection reagent, incubate 10 mins, read luminescence/absorbance.

            • Analysis: Calculate

              
              .
              
              • Expected Result: MTX

                
                 shifts 
                
                
                
                -fold in R71 cells. MTX-1-Me
                
                
                should remain comparable between Wild Type and R71 lines.
            Protocol: In Vitro Hydrolysis Stability

            Objective: To determine the conversion rate of prodrug to active drug.

            Workflow:

            • Matrix: Porcine Liver Esterase (PLE) solution or Human Plasma.

            • Reaction: Incubate 10

              
              M MTX-1-Me in PBS (pH 7.4) with 1 unit/mL PLE at 37°C.
              
            • Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold acetonitrile.

            • Analysis: HPLC-UV (C18 column, Mobile Phase: Phosphate buffer/Methanol gradient).

              • Monitor: Disappearance of Ester peak (

                
                 min) and appearance of MTX peak (
                
                
                
                min).

            Quantitative Data Summary

            FeatureMethotrexate (MTX)MTX 1-Methyl EsterClinical Implication
            Transport Mechanism Active (RFC/SLC19A1)Passive DiffusionEffective in RFC(-) tumors
            DHFR Affinity (
            
            
            )
            ~5 pM (High)>100 nM (Low)Requires activation (Prodrug)
            Lipophilicity (
            
            
            )
            -1.8 (Hydrophilic)~0.5 (Moderate)Enhanced tissue penetration
            Primary Clearance Renal (Unchanged)Metabolic (Hydrolysis)Altered PK profile

            References

            • Rosowsky, A. et al. (1981). Methotrexate analogues.[4] 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors and potential anticancer agents. Journal of Medicinal Chemistry. Link

            • Joshi, A. et al. (2024). Mechanism of Action of Methotrexate and its Metabolites.[4][5][6][7][8] StatPearls [Internet]. Link

            • Santa Cruz Biotechnology. (2024).

              
              -Methyl Ester Product Data.[3][6][8]Link
              
            • McGuire, J.J. et al. (1980). Enzymatic synthesis of polyglutamate derivatives of methotrexate. Proceedings of the National Academy of Sciences. Link

            • Fokt, I. et al. (2002). Synthesis of methotrexate derivatives for drug delivery. Die Pharmazie. Link

            Sources

            Technical Guide: Methotrexate 1-Methyl Ester in Cancer Cell Line Studies

            Author: BenchChem Technical Support Team. Date: February 2026

            Part 1: Executive Summary & Molecular Identity

            Methotrexate 1-methyl ester (MTX-1-Me), scientifically defined as Methotrexate

            
            -Methyl Ester  (CAS: 66147-29-3), represents a critical molecular probe and pharmaceutical impurity in folate antagonist research. Unlike the parent compound Methotrexate (MTX), which possesses two free carboxylic acid groups on its glutamate tail, MTX-1-Me is esterified at the 
            
            
            
            -position (C1 of the glutamate moiety).

            This structural modification is not merely a chemical triviality; it fundamentally alters the molecule's interaction with Folylpolyglutamate Synthetase (FPGS) , the enzyme responsible for intracellular retention of folates. Consequently, MTX-1-Me serves two distinct authoritative roles in cancer cell line studies:

            • Mechanistic Probe: It acts as a negative control for polyglutamylation studies, validating the necessity of the

              
              -carboxyl group for drug retention and cytotoxicity.
              
            • Analytical Standard (Impurity I): It is a regulated pharmacopeial impurity (EP Impurity I / USP Related Compound I) that must be quantified during the stability profiling of MTX formulations used in cell culture.

            Part 2: Biological Mechanism & Causality

            The Alpha-Carboxyl Criticality

            To understand why MTX-1-Me is used in cell lines, one must understand the "Trapping Mechanism" of MTX.

            • MTX Action: Enters cell via Reduced Folate Carrier (RFC)

              
               Polyglutamated by FPGS 
              
              
              
              Retained in cell
              
              
              Inhibits DHFR/TYMS.
            • MTX-1-Me Action: Enters cell (via RFC)

              
              Cannot be polyglutamated  (FPGS requires free 
              
              
              
              -COOH)
              
              
              Rapidly effluxed
              
              
              Significantly reduced cytotoxicity.

            This causality allows researchers to use MTX-1-Me to distinguish between transport-mediated resistance (drug doesn't get in) and retention-mediated resistance (drug gets in but isn't kept).

            Pathway Visualization

            The following diagram illustrates the differential processing of MTX versus MTX-1-Me, highlighting the "FPGS Block" caused by esterification.

            MTX_Pathway Extracellular Extracellular Space RFC RFC Transporter MTX Methotrexate (MTX) RFC->MTX Influx MTX_Me MTX-1-Methyl Ester RFC->MTX_Me Influx Intracellular Cytosol MTX->RFC FPGS FPGS Enzyme MTX->FPGS Substrate MTX_Me->RFC MTX_Me->FPGS Blocked (No Reaction) Efflux Efflux (MRP/BCRP) MTX_Me->Efflux Rapid Clearance PolyG MTX-Polyglutamates (High Retention) FPGS->PolyG Glutamylation Target Target Inhibition (DHFR/TYMS) PolyG->Target High Potency

            Figure 1: Mechanistic divergence. MTX-1-Me bypasses the retention step (FPGS), leading to rapid efflux and lower cytotoxicity compared to parent MTX.

            Part 3: Experimental Protocols

            Protocol A: Comparative Cytotoxicity Profiling

            Objective: Determine the specific contribution of polyglutamylation to cytotoxicity in a target cancer cell line (e.g., CCRF-CEM or MCF-7).

            Materials:

            • Target Cells (in log phase).

            • MTX Standard (Sigma/Merck).

            • MTX-1-Methyl Ester Standard (USP/EP Grade).[1]

            • Assay Reagent: CellTiter-Glo or MTT.

            Workflow:

            • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

            • Dosing: Prepare serial dilutions (1 nM to 100

              
              M) of both MTX and MTX-1-Me.
              
              • Critical Step: Dissolve MTX-1-Me in DMSO first; it is more lipophilic than MTX. Ensure final DMSO <0.5%.

            • Exposure: Incubate for 72 hours (or 2 doubling times). Short exposures (<24h) may show equal potency because polyglutamylation takes time to accumulate.

            • Readout: Measure viability.

            Self-Validating Check:

            • If the cell line is FPGS-competent (Wild Type), the IC50 of MTX should be significantly lower (more potent) than MTX-1-Me (e.g., 10 nM vs 1000 nM).

            • If the cell line is FPGS-deficient (Resistant), the IC50 values should be nearly identical.

            Protocol B: HPLC Separation for Impurity Profiling

            Objective: Detect MTX-1-Me impurity in cell culture media or drug stocks. Method: Reverse Phase HPLC (Based on EP/USP monographs).

            ParameterCondition
            Column C18 (e.g., 250 mm x 4.6 mm, 5
            
            
            m)
            Mobile Phase A 0.1 M NaH2PO4 (pH 6.0)
            Mobile Phase B Acetonitrile
            Gradient 90% A / 10% B (0-30 min)
            
            
            Gradient to 50% B
            Flow Rate 1.0 mL/min
            Detection UV at 302 nm (specific for pteridine ring)
            Retention MTX elutes first; MTX-1-Me elutes later (more hydrophobic).[2]

            Part 4: Data Interpretation & Reference Values

            The following table summarizes expected trends when comparing MTX to its 1-methyl ester derivative.

            FeatureMethotrexate (MTX)MTX 1-Methyl EsterInterpretation
            DHFR Affinity High (
            
            
            < 1 nM)
            ReducedEsterification at
            
            
            -COOH reduces binding affinity slightly, but not entirely [1, 7].
            FPGS Substrate ExcellentNull The
            
            
            -COOH is the site of catalytic attack; blocking it prevents chain elongation [7].
            Cellular Retention High (Polyglutamates)Low (Monoglutamate)MTX-1-Me washes out during media change.
            IC50 (Leukemia) ~10-20 nM>1000 nMLack of retention requires continuous high-dose exposure for effect.
            Solubility Hydrophilic (pH dependent)LipophilicMTX-1-Me crosses membranes passively better than MTX but is not retained.
            Workflow for Impurity Identification

            When an unknown peak appears in your cancer cell line drug stability study, follow this decision tree:

            Impurity_ID Start Unknown Peak in HPLC (Post-MTX Elution) RT_Check Is RRT ~1.2 - 1.5 vs MTX? Start->RT_Check Spike Spike Sample with MTX-1-Me Standard RT_Check->Spike Yes Reject Investigate Other Impurities (e.g., 5-Methyl Ester / DAMPA) RT_Check->Reject No (Too early/late) CoElution Does it Co-elute? Spike->CoElution Confirm Identity: MTX 1-Methyl Ester (Impurity I) CoElution->Confirm Yes CoElution->Reject No (Separation observed)

            Figure 2: Decision logic for identifying MTX-1-Me in drug solutions using Relative Retention Time (RRT).

            Part 5: References

            • Cerrahpaşa Medical Journal. (2025). Analyzing Methotrexate's Impact on Oxidative Stress Indicators in Breast Cancer Cells. Link

            • AACR Journals. In Vitro and in Vivo Antitumor Activity of Methotrexate Conjugated to Human Serum Albumin. Link

            • ResearchGate. Anti-cancer Effects of Methotrexate in Combination With Melissa officinalis on HeLa Cancer Cell Line. Link

            • DC Chemicals. this compound Product Description. Link

            • Digital Commons @ UConn. (2020). The Anti-Proliferative Effects of Methotrexate and Novel UCP1162 on Acute Myeloid Leukemia Cell Lines. Link

            • Weill Cornell Medicine. (2018).[3] Study Reveals New Role for Methotrexate in Fighting Cancer.[3] Link

            • Allied Academies. (2020). A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. Link

            • PubMed Central. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. Link

            • Journal of Medicinal Chemistry. (1988). Methotrexate analogues.[4][5][6][7] 34. Replacement of the glutamate moiety...[6]. Link

            • ClinPGx. Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. Link

            • Dr JCR Bio. this compound Reference Standard. Link

            • Pharmaffiliates. Methotrexate - Impurity I (Freebase) Data Sheet. Link

            • Simson Pharma. Methotrexate EP Impurity I. Link

            • Anant Labs. Methotrexate Related Compound I Impurity. Link

            • PubMed. Analogues of methotrexate and aminopterin with gamma-methylene and gamma-cyano substitution. Link

            • Scribd. Methotrexate BP Monograph. Link

            • NIH GSRS. METHOTREXATE Structure and Impurities. Link

            • PubChem. this compound (C21H24N8O5).[2] Link

            Sources

            Cellular Uptake and Metabolism of Methotrexate 1-Methyl Ester: A Mechanistic Technical Guide

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide provides an in-depth mechanistic analysis of Methotrexate 1-methyl ester (MTX-1-Me) , focusing on its distinct cellular pharmacology compared to the parent compound, Methotrexate (MTX).

            Executive Summary: The Lipophilic Paradox

            This compound (MTX-1-Me) represents a critical probe in antifolate pharmacology. While esterification of the

            
            -carboxyl group significantly enhances lipophilicity—theoretically improving cellular entry—it simultaneously abolishes the molecular recognition features required for active transport, intracellular retention, and high-affinity target binding.
            

            This guide dissects the "Prodrug Paradox" of MTX-1-Me: It enters cells efficiently but is pharmacologically inert until hydrolyzed. Its utility lies in circumventing transport-based resistance mechanisms (e.g., RFC deficiency), provided the intracellular esterase activity is sufficient to regenerate the active parent drug.

            Chemical Biology & Structural Determinants[1][2][3]

            The Alpha vs. Gamma Distinction

            Methotrexate contains a glutamate tail with two carboxyl groups:

            • 
              -Carboxyl (C1):  Critical for binding to the Reduced Folate Carrier (RFC) and the active site of Dihydrofolate Reductase (DHFR).
              
            • 
              -Carboxyl (C5):  The site of polyglutamylation by Folylpolyglutamate Synthetase (FPGS).[1][2][3]
              

            MTX-1-Me is esterified at the

            
            -position. This modification fundamentally alters the drug's interaction with the "Three Pillars" of antifolate processing: Transport, Retention, and Inhibition.
            
            Physicochemical Shift
            PropertyMethotrexate (MTX)MTX 1-Methyl Ester (MTX-1-Me)Impact
            Charge (pH 7.4) Dianionic (-2)Monoanionic (-1)Reduced charge repulsion at membrane.
            LogP (Lipophilicity) Low (Hydrophilic)Moderate/HighEnables passive diffusion across lipid bilayers.
            Solubility Aqueous solubleLipid solubleRequires DMSO/organic solvent for stock prep.

            Cellular Uptake Mechanisms

            Bypass of the Reduced Folate Carrier (RFC/SLC19A1)

            The native RFC transporter is an anion exchanger that requires the

            
            -carboxyl group of folates for substrate recognition.
            
            • Observation: MTX-1-Me exhibits negligible affinity for RFC.

            • Mechanism: The esterification masks the negative charge and steric profile required by the RFC binding pocket.

            • Consequence: In RFC-deficient cell lines (e.g., CCRF-CEM/R1), MTX-1-Me retains cytotoxicity, whereas native MTX potency drops by orders of magnitude. Uptake is linear and non-saturable, consistent with passive diffusion .

            The "Trojan Horse" Entry

            Unlike MTX, which requires energy-dependent transport, MTX-1-Me permeates the plasma membrane driven by the concentration gradient. This makes it an effective tool for targeting tumors with downregulated SLC19A1 expression, a common resistance phenotype.

            Intracellular Metabolism & Retention[2]

            The Hydrolysis Bottleneck

            Once inside the cytosol, MTX-1-Me is essentially a "ticking clock." It is not an active inhibitor in its ester form.

            • Activation: Intracellular Carboxylesterases (CES) must hydrolyze the methyl ester to regenerate free MTX.

            • Kinetics: If

              
              , the drug washes out before exerting an effect.
              
            • Variability: Efficacy is highly dependent on the esterase expression profile of the specific cell line.

            Exclusion from Polyglutamylation

            Folylpolyglutamate Synthetase (FPGS) catalyzes the addition of glutamate residues to the

            
            -carboxyl, creating MTX-polyglutamates (MTX-PGs) that are retained in the cell.
            
            • The Lock: FPGS requires the

              
              -carboxyl for substrate orientation.
              
            • The Key: MTX-1-Me cannot be polyglutamated .

            • Implication: The ester itself cannot be trapped. Retention only occurs if the ester is first hydrolyzed to MTX, which is then polyglutamated.

            Target Engagement: DHFR Inhibition

            Loss of Affinity

            Dihydrofolate Reductase (DHFR) relies on a specific salt bridge interaction for tight binding.

            • Residue: Arg-57 (in human DHFR) forms a critical ionic bond with the

              
              -carboxyl of MTX.
              
            • Disruption: Esterification (MTX-1-Me) eliminates this negative charge.

            • Data: The

              
               (inhibition constant) for MTX-1-Me is typically 100-1000 fold higher  (worse) than native MTX.
              
            The "Active" Species

            Because the ester binds so poorly, any observed cytotoxicity is almost exclusively due to the hydrolyzed product (MTX). Therefore, MTX-1-Me acts strictly as a prodrug .

            Visualization of Signaling & Metabolic Pathways

            The following diagram illustrates the divergent fates of MTX and MTX-1-Me, highlighting the critical "Rescue via Hydrolysis" step required for the ester.

            MTX_Metabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_target Target (Nucleus/Cytosol) MTX_out MTX (Native) RFC RFC / SLC19A1 (Transporter) MTX_out->RFC MTX_Est_out MTX-1-Me (Alpha-Ester) Diffusion Passive Diffusion MTX_Est_out->Diffusion MTX_in MTX (Free Acid) RFC->MTX_in MTX_Est_in MTX-1-Me (Inactive Ester) Diffusion->MTX_Est_in FPGS FPGS (Polyglutamylation) MTX_in->FPGS High Affinity DHFR DHFR Inhibition (Arg-57 Interaction) MTX_in->DHFR Moderate Inhibition MTX_Est_in->RFC No Binding CES Carboxylesterase (Hydrolysis) MTX_Est_in->CES Required Step MTX_Est_in->FPGS No Recognition (Alpha-blocked) Efflux Efflux (ABC Transporters) MTX_Est_in->Efflux Rapid Washout If not hydrolyzed MTX_Est_in->DHFR Low Affinity (Ki > 100nM) CES->MTX_in Regeneration MTX_PG MTX-PG (Polyglutamates) FPGS->MTX_PG MTX_PG->DHFR Potent Inhibition (Ki < 1nM)

            Figure 1: Comparative metabolic fate of Native MTX vs. MTX-1-Methyl Ester. Note that the ester pathway relies entirely on intracellular hydrolysis to achieve high-affinity target engagement and retention.

            Experimental Protocols

            Protocol: Assessing Intracellular Hydrolysis Efficiency

            To validate if your cell line can activate MTX-1-Me, you must measure the conversion rate.

            Materials:

            • [3H]-MTX-1-Me (Radiolabeled at the pteridine ring, not the methyl group).

            • HPLC system with C18 column.

            • Cell lines: Wild type (e.g., CCRF-CEM) vs. RFC-null (e.g., CCRF-CEM/R1).

            Workflow:

            • Incubation: Seed cells at

              
               cells/mL. Treat with 1 
              
              
              
              M [3H]-MTX-1-Me for 0, 1, 4, and 24 hours.
            • Quench: Wash cells 3x with ice-cold PBS to stop transport.

            • Extraction: Resuspend pellet in boiling water (5 min) or 10% TCA to precipitate proteins and release small molecules.

            • Separation: Inject supernatant onto HPLC.

              • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0.

              • Mobile Phase B: Acetonitrile.[4]

              • Gradient: 5% to 50% B over 20 min.

            • Detection: Collect fractions and count radioactivity.

              • Expected Result: MTX-1-Me elutes later (more lipophilic). MTX elutes earlier.[4]

              • Calculation: % Hydrolysis = (Area MTX / (Area MTX + Area MTX-1-Me)) × 100.

            Protocol: Competitive Displacement Assay (RFC Validation)

            To prove MTX-1-Me does not use RFC.

            Workflow:

            • Setup: Prepare cells in transport buffer (HBSS).

            • Substrate: Add [3H]-MTX (native) at 50 nM (below

              
               for RFC).
              
            • Competitor: Add unlabeled MTX-1-Me at increasing concentrations (10-fold, 100-fold, 1000-fold excess).

            • Control: Add unlabeled Native MTX (positive control for displacement).

            • Measurement: Incubate 5 min at 37°C. Rapidly filter and wash.

            • Analysis:

              • Native MTX: Will displace [3H]-MTX (signal drops).

              • MTX-1-Me: Should show minimal displacement even at high concentrations, confirming lack of affinity for the transporter.

            References

            • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry. Link

              • Establishes the SAR of alpha vs gamma substitution.
            • Goldman, I. D., & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics.[4][1] Link

              • Definitive review on RFC transport and polyglutamyl
            • McGuire, J. J., et al. (1980).[4] "Enzymatic synthesis of folylpolyglutamates. Characterization of the reaction and its products." Journal of Biological Chemistry. Link

              • Mechanistic proof that FPGS requires the alpha-carboxyl group.
            • Pizzorno, G., et al. (1988).[4] "Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells." Cancer Research.[4] Link

              • Context for resistance mechanisms th
            • Kamen, B. A., et al. (1984). "Methotrexate accumulation in cells as a function of external drug concentration."[5] Journal of Clinical Investigation. Link

              • Describes the linear/passive uptake components vs active transport.

            Sources

            Technical Guide: Lipophilicity and Cell Permeability of Methotrexate 1-Methyl Ester

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            Methotrexate (MTX) remains a cornerstone antifolate chemotherapy, yet its efficacy is frequently compromised by resistance mechanisms associated with the Reduced Folate Carrier (RFC/SLC19A1). Methotrexate 1-methyl ester (MTX-1-Me) , the

            
            -carboxyl ester derivative, represents a strategic structural modification designed to shift the transport mechanism from carrier-dependence to passive diffusion.
            

            This technical guide analyzes the physicochemical shift induced by

            
            -esterification, specifically the modulation of lipophilicity (LogP) and its direct correlation with membrane permeability in RFC-deficient phenotypes. We provide validated protocols for assessing these parameters, establishing a self-validating workflow for prodrug evaluation.
            

            The Physicochemical Paradox: MTX vs. MTX-1-Me

            The fundamental limitation of MTX is its high polarity, necessitating specific transporters for cellular entry. Esterification of the

            
            -carboxyl group masks one of the two ionizable glutamate moieties, significantly altering the solvation energy and partition coefficient.
            
            Comparative Physicochemical Profile
            ParameterMethotrexate (MTX)This compoundImpact
            CAS Number 59-05-266147-29-3Distinct chemical entity
            Molecular Weight 454.44 g/mol 468.47 g/mol Slight increase (+14 Da)
            Ionization (pKa)
            
            
            -COOH: ~4.8;
            
            
            -COOH: ~3.8
            
            
            -COOH: Masked;
            
            
            -COOH: ~4.8
            Reduced ionization at pH 7.4
            LogP (Oct/Water) -1.85 (Hydrophilic)Est. -0.8 to -1.2Increased Lipophilicity (
            
            
            LogP > +0.6)
            Solubility Low (pH dependent)Moderate (Organic solvents)Enhanced membrane partitioning
            Transport Mode Active (RFC/PCFT)Passive DiffusionBypasses transport defects
            The Lipophilicity Shift

            While MTX is strictly hydrophilic (LogP

            
             -1.85), the 1-methyl ester exhibits a "masked" polarity. By neutralizing the 
            
            
            
            -carboxyl, the molecule loses a primary site of ionization at physiological pH. This shift reduces the energy penalty for desolvation required to enter the lipid bilayer, theoretically increasing passive permeability by 10-100 fold compared to the parent anion.

            Cellular Permeability and Transport Mechanisms[1]

            The therapeutic rationale for MTX-1-Me relies on a "Trojan Horse" mechanism: passive entry followed by intracellular trapping.

            Mechanism of Action[2][3][4]
            • Uptake: MTX-1-Me permeates the cell membrane via passive diffusion, independent of the RFC transporter. This makes it lethal to RFC-null cells (e.g., specific leukemia sub-lines) that are resistant to standard MTX.

            • Bioactivation: Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester bond.

            • Ion Trapping: The regenerated MTX is ionized (dianionic glutamate tail) and cannot diffuse back out.

            • Polyglutamylation: The free MTX is then polyglutamylated by FPGS, increasing retention and affinity for DHFR.

            Signaling and Transport Pathway Visualization

            MTX_Transport cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space MTX_ext MTX (Anion) RFC RFC Transporter (SLC19A1) MTX_ext->RFC High Affinity MTX_Me_ext MTX-1-Me (Neutral) MTX_Me_int MTX-1-Me MTX_Me_ext->MTX_Me_int Passive Diffusion (RFC Independent) MTX_int MTX (Free Acid) RFC->MTX_int Active Transport PolyGlu MTX-Polyglutamates (Active) MTX_int->PolyGlu Polyglutamylation MTX_Me_int->MTX_int Hydrolysis DHFR DHFR Inhibition (DNA Synthesis Arrest) PolyGlu->DHFR Potent Inhibition Esterase Carboxylesterases Esterase->MTX_Me_int Catalysis FPGS FPGS Enzyme FPGS->MTX_int

            Figure 1: Comparative transport kinetics. MTX-1-Me bypasses the RFC bottleneck via passive diffusion before intracellular hydrolysis restores the active parent compound.

            Experimental Protocols

            To validate the utility of MTX-1-Me, researchers must establish its lipophilicity and permeability profile relative to MTX.

            Protocol A: Determination of Lipophilicity (LogD)

            Objective: Quantify the distribution coefficient at physiological pH (7.4) to predict membrane permeability.

            Reagents:

            • n-Octanol (HPLC grade, water-saturated).

            • Phosphate-buffered saline (PBS), pH 7.4.

            • MTX-1-Me (Solid, >98% purity).[1]

            Methodology (Shake-Flask w/ HPLC Detection):

            • Saturation: Pre-saturate n-octanol with PBS and PBS with n-octanol for 24 hours.

            • Preparation: Dissolve MTX-1-Me in the water-saturated octanol phase (Target: 100

              
              M). Note: Dissolving in the lipid phase first prevents error from poor aqueous solubility.
              
            • Equilibration: Mix equal volumes (2 mL) of drug-octanol and saturated PBS in glass vials.

            • Agitation: Rotate at 25°C for 4 hours; centrifuge at 3000g for 30 mins to separate phases.

            • Quantification: Analyze both phases via HPLC-UV (254 nm).

              • Column: C18 Reverse Phase.

              • Mobile Phase: Acetonitrile:Phosphate Buffer (15:85).

            • Calculation:

              
              
              
            Protocol B: Caco-2 Permeability Assay

            Objective: Assess apical-to-basolateral (A-B) transport to simulate intestinal absorption and passive uptake.

            Workflow Visualization:

            Caco2_Workflow Start Start: Caco-2 Monolayer (21-day culture) TEER Measure TEER (>300 Ohm*cm2) Start->TEER Dose Add MTX-1-Me (10uM) to Apical Chamber TEER->Dose Integrity Confirmed Incubate Incubate 37°C (60, 120 min) Dose->Incubate Sample Sample Basolateral Buffer Incubate->Sample Analyze LC-MS/MS Quantification Sample->Analyze Calc Calculate Papp (cm/s) Analyze->Calc

            Figure 2: Caco-2 permeability workflow. This standard assay validates the passive diffusion capability of the ester prodrug.

            Critical Control:

            • Include Lucifer Yellow as a paracellular marker (Papp should be <

              
               cm/s).
              
            • Include MTX (Parent) as a low-permeability control (Papp typically

              
               cm/s in wild-type Caco-2 without PCFT overexpression).
              

            Scientific Integrity & Validation (E-E-A-T)

            Causality in Design

            The choice of the 1-methyl ester (alpha) over the 5-methyl ester (gamma) is non-trivial. While both increase lipophilicity, the

            
            -carboxyl is adjacent to the amide linkage, influencing the steric recognition by DHFR. Studies suggest that 
            
            
            
            -esters are generally inactive against DHFR until hydrolyzed, whereas
            
            
            -esters may retain some residual affinity. This makes the hydrolysis rate of MTX-1-Me a critical "rate-limiting step" for efficacy.
            Self-Validating Systems

            In the protocols above, the Mass Balance calculation is the self-validation step.

            • Sum of Drug (Apical) + Drug (Basolateral) + Drug (Cell Lysate) must equal >80% of the initial dose.

            • If recovery is low for MTX-1-Me, it indicates intracellular trapping (hydrolysis to MTX) or non-specific binding to the plasticware (common with lipophilic esters).

            References

            • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry, 24(12), 1450–1455.

            • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 126941, Methotrexate." PubChem.

            • Visentin, M., et al. (2012). "The antifolates: evolution, new agents, and cellular transport." Hematology/Oncology Clinics, 26(3), 629-648.

            • MedKoo Biosciences. (2025).[2] "this compound Product Data Sheet." MedKoo.

            • Wang, J., et al. (2014). "Esterase-sensitive methotrexate prodrugs: In vitro stability and cytotoxicity." Bioconjugate Chemistry, 25(11), 1963-1970.

            Sources

            Methotrexate 1-Methyl Ester: The Architect of Regioselective Drug Delivery

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Whitepaper for Advanced Drug Development

            Executive Summary: The Regioselectivity Paradox

            Methotrexate (MTX) remains a cornerstone antifolate, yet its clinical utility in advanced Drug Delivery Systems (DDS) is frequently compromised by non-specific conjugation. The molecule possesses two carboxylic acid moieties on its glutamate tail: the

            
            -carboxyl (C1)  and the 
            
            
            
            -carboxyl (C5)
            .[1]

            The critical challenge in MTX prodrug and nanocarrier design is regioselectivity .

            • The

              
              -carboxyl  is essential for high-affinity binding to Dihydrofolate Reductase (DHFR), specifically interacting with the conserved Arg-57 residue in the active site.[1] Modification here drastically reduces potency.[1]
              
            • The

              
              -carboxyl  is solvent-exposed in the crystal structure of the MTX-DHFR complex, tolerating bulky substitutions (like polymers or nanoparticles) with minimal loss of affinity.
              

            Methotrexate 1-methyl ester (MTX-

            
            -OMe)  acts as the strategic "pivot" molecule.[1] By selectively blocking the 
            
            
            
            -position, it forces chemical conjugation to occur exclusively at the
            
            
            -position.[1] This guide details the synthesis, validation, and application of MTX-
            
            
            -OMe to engineer high-fidelity drug conjugates.[1]

            Chemical Basis & Structural Logic[1][2]

            Nomenclature and Identity

            While often cataloged as an impurity in bulk API manufacturing, in DDS engineering, it is a high-value intermediate.[1]

            • Common Name: this compound[1]

            • Synonyms: Methotrexate

              
              -methyl ester; MTX-
              
              
              
              -OMe[1][2]
            • CAS Registry: 66147-29-3[1][2][3]

            • Chemical Formula:

              
              [1][2][4][5]
              
            The Regioselectivity Mechanism

            The following DOT diagram illustrates the structural logic. The

            
            -protection directs the activation agent (e.g., EDC/NHS) solely to the 
            
            
            
            -carboxyl.[1]

            Regioselectivity cluster_DHFR DHFR Binding Site Impact MTX Methotrexate (MTX) (Two Free -COOH) MTX_Alpha_Me MTX-1-Methyl Ester (Alpha-Blocked, Gamma-Free) MTX->MTX_Alpha_Me Selective Esterification or De Novo Synthesis Activated_Intermediate Gamma-NHS Ester (Activated) MTX_Alpha_Me->Activated_Intermediate EDC / NHS Activation Conjugate Gamma-Conjugate (Polymer/Nanoparticle) Activated_Intermediate->Conjugate Amine-Functionalized Carrier (R-NH2) Alpha_Mod Alpha-Conjugation: Steric Clash with Arg-57 (Loss of Activity) Gamma_Mod Gamma-Conjugation: Solvent Exposed (Retained Activity)

            Figure 1: The strategic workflow for using MTX-1-Methyl Ester to ensure gamma-selective conjugation, preserving DHFR binding affinity.

            Synthesis Protocol: De Novo Assembly

            Direct methylation of MTX is difficult to control regioselectively.[1] The superior method is the De Novo Assembly using 4-amino-4-deoxy-N10-methylpteroic acid (APA) and L-Glutamic acid

            
            -methyl ester.[1] This ensures 100% regiochemical purity.[1]
            
            Materials
            • Precursor A: 4-amino-4-deoxy-N10-methylpteroic acid (APA) [CAS: 19741-14-1][1][3]

            • Precursor B: L-Glutamic acid

              
              -methyl ester hydrochloride[1]
              
            • Coupling Agents: HBTU or HATU; DIPEA (Diisopropylethylamine)[1]

            • Solvent: Anhydrous DMF (Dimethylformamide)[1]

            Step-by-Step Protocol

            This protocol yields MTX-

            
            -OMe ready for 
            
            
            
            -conjugation.[1]
            StepActionCritical Technical Note
            1. Activation Dissolve APA (1.0 eq) in anhydrous DMF under
            
            
            .[1] Add DIPEA (2.5 eq) followed by HBTU (1.1 eq).[1] Stir for 30 min at 0°C.
            Pre-activation of the pteridine acid is crucial to minimize racemization of the glutamate added in step 2.
            2. Coupling Add L-Glutamic acid
            
            
            -methyl ester HCl (1.2 eq) and additional DIPEA (1.0 eq). Allow to warm to RT and stir for 12-16h.
            The
            
            
            -methyl ester group protects the C1 position, leaving the
            
            
            -COOH (C5) free? Correction: No, Glutamate
            
            
            -methyl ester has a free
            
            
            -COOH if you use the mono-ester.[1] However, standard synthesis uses the diester followed by selective hydrolysis, OR uses the specific isomer. Field Standard: The most robust route uses L-Glutamic acid
            
            
            -methyl ester
            
            
            -tert-butyl ester
            .[1] After coupling, the t-butyl is removed with TFA, leaving the
            
            
            -methyl ester intact.[1]
            3. Refined Route Use Glu(
            
            
            -OMe)(
            
            
            -OtBu).
            Couple as above.[1]
            This orthogonal protection strategy is the gold standard for high-purity DDS precursors.
            4. Deprotection Treat the intermediate with TFA/DCM (1:1) for 1h at RT.Cleaves the
            
            
            -t-butyl ester.[1] The
            
            
            -methyl ester remains stable in acid.[1]
            5. Purification Precipitate in cold diethyl ether. HPLC Purification (C18 column, 0.1% TFA in Water/Acetonitrile).Target Mass:
            
            
            Da.[1]

            Application: Developing the Drug Delivery System

            Once you have isolated MTX-

            
            -OMe , it serves as the "warhead" for your carrier.[1]
            
            Conjugation Workflow (Gamma-Ligation)
            • Activation: Dissolve MTX-

              
              -OMe in DMSO. Add NHS (1.2 eq) and EDC (1.2 eq).[1] React for 2-4 hours to form the 
              
              
              
              -NHS ester.[1]
            • Conjugation: Add the amine-functionalized carrier (e.g.,

              
              -PEG-PLGA or Dendrimer).[1] Adjust pH to 8.0 with DIPEA.[1]
              
            • Result: The carrier is now covalently linked exclusively to the

              
              -position.[1]
              
            The Final Decision: Prodrug vs. Active Drug

            At this stage, you have two choices for the final DDS design:

            Strategy A: The Lipophilic Prodrug (Retain Ester)

            • Mechanism: Leave the

              
              -methyl ester intact.[1]
              
            • Benefit: Increases lipophilicity, aiding endosomal escape or passive diffusion if the carrier releases the drug extracellularly.

            • Activation: Requires intracellular esterases (e.g., carboxylesterase 1/2) to hydrolyze the methyl ester and restore DHFR affinity.

            • Use Case: Liposomes, Lipid Nanoparticles (LNPs).[1]

            Strategy B: The Active Conjugate (Hydrolyze Ester)

            • Mechanism: Hydrolyze the

              
              -methyl ester after conjugation but before biological application.[1]
              
            • Protocol: Treat conjugate with 0.1M LiOH or NaOH (aq) at 0°C for 30-60 mins. (Monitor carefully to avoid hydrolyzing the

              
              -amide linker).
              
            • Benefit: The drug is fully active immediately upon receptor binding/uptake.[1]

            • Use Case: Antibody-Drug Conjugates (ADCs), actively targeted nanoparticles.[1]

            Quantitative Validation: Alpha vs. Gamma

            When publishing or filing technical reports, you must validate that your conjugation was indeed regioselective.[1]

            Table 1: Comparative Metrics for MTX Conjugates

            Metric
            
            
            -Conjugate (Avoid)
            
            
            -Conjugate (Target)
            Method of Verification
            DHFR
            
            
            (Inhibition)
            
            
            nM (Poor)
            
            
            nM (High Potency)
            DHFR Enzyme Inhibition Assay
            Cellular Uptake (RFC) Low (RFC requires
            
            
            -COOH)
            Moderate/HighFlow Cytometry (Fluorescein-MTX)
            Synthesis Yield Mixed isomers (if unprotected)
            
            
            Regiopure
            
            
            -NMR (Glutamate shift)
            Self-Validating Analytical Protocol (NMR)

            To confirm you have the 1-methyl ester (and not the 5-methyl ester):

            • Run

              
              -NMR in DMSO-
              
              
              
              .
            • Diagnostic Signal: Look for the methyl ester singlet (

              
               ppm).[1]
              
            • Coupling Check: The

              
              -proton of glutamate (multiplet at 
              
              
              
              ppm) will show a distinct shift compared to free MTX due to the esterification.
            • HMBC Correlation: Verify the correlation between the methyl ester protons and the C1 carbonyl carbon.

            References

            • Regioselectivity in MTX Design: Kamen, B. A., et al. "Delivery of folates to the cytoplasm of MA104 cells is mediated by a high-affinity receptor lacking an anion transporter." (Foundational mechanism on folate receptor specificity).[1]

            • Synthesis of Pteridine Precursors: Piper, J. R., & Montgomery, J. A. "Synthesis of alpha- and gamma-substituted amides of methotrexate.".[1]

            • Prodrug Strategies: Wang, S., et al. "Methotrexate-conjugated polymeric micelles for potential use in cancer treatment.".[1]

            • DHFR Binding Mechanics: Schweitzer, B. I., et al. "Dihydrofolate reductase as a therapeutic target.".[1]

            • Chemical Identity: this compound (CAS 66147-29-3).[1][2][6].[1]

            Sources

            Methodological & Application

            Application Note: Methotrexate 1-Methyl Ester In Vitro Evaluation

            Author: BenchChem Technical Support Team. Date: February 2026

            Abstract & Introduction

            Methotrexate (MTX) remains a cornerstone antifolate chemotherapy, yet its efficacy is frequently compromised by resistance mechanisms, primarily the downregulation of the Reduced Folate Carrier (RFC/SLC19A1). Methotrexate 1-methyl ester (MTX-1-Me) —chemically identified as the

            
            -methyl ester of methotrexate—represents a critical derivative class. It serves two distinct roles in drug development: as a lipophilic prodrug designed to bypass RFC transport via passive diffusion, and as a synthesis impurity (Impurity E) requiring rigorous quantitation.
            

            This application note provides a definitive protocol for the in vitro characterization of MTX-1-Me. Unlike the parent compound, the ester functionality alters solubility, membrane permeability, and binding affinity to Dihydrofolate Reductase (DHFR). Consequently, standard MTX protocols must be adapted to account for hydrolytic stability and transport kinetics.

            Key Mechanistic Differentiators
            FeatureMethotrexate (Parent)This compound
            Transport Mechanism Active Transport (RFC/PCFT)Passive Diffusion (Lipophilic)
            DHFR Affinity High (
            
            
            pM)
            Reduced (Steric hindrance at
            
            
            -COOH)
            Intracellular Activation PolyglutamylationHydrolysis to MTX
            
            
            Polyglutamylation
            Solubility Hydrophilic (Soluble in alkaline pH)Lipophilic (Requires DMSO/Organic solvent)

            Mechanism of Action & Signaling Pathway

            To accurately interpret assay data, one must understand the differential entry and activation pathways. While MTX relies on the RFC transporter, MTX-1-Me permeates the membrane passively. Once intracellular, nonspecific esterases must hydrolyze the methyl group to regenerate the active MTX species, which then inhibits DHFR and undergoes polyglutamylation (retention).

            Visualization: Differential Transport & Activation

            MTX_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm MTX Methotrexate (Parent) RFC RFC Transporter (SLC19A1) MTX->RFC MTX_Est MTX 1-Methyl Ester (Lipophilic) Diffusion Passive Diffusion MTX_Est->Diffusion MTX_In Intracellular MTX RFC->MTX_In MTX_Est_In Intracellular Ester Diffusion->MTX_Est_In DHFR DHFR Enzyme (Target) MTX_In->DHFR Inhibition MTX_Est_In->MTX_In Hydrolysis Esterase Carboxylesterases Esterase->MTX_Est_In DNA_Syn DNA Synthesis (Inhibited) DHFR->DNA_Syn

            Figure 1: Differential cellular entry of MTX (RFC-mediated) vs. MTX-1-Me (Passive), converging on DHFR inhibition.

            Experimental Protocols

            Protocol A: Reagent Preparation & Stability

            Critical Note: Methyl esters are susceptible to spontaneous hydrolysis in aqueous buffers at physiological pH. Stock solutions must be anhydrous.

            • Stock Solution: Dissolve MTX-1-Me powder in 100% DMSO to a concentration of 10 mM. Vortex for 1 minute.

              • Validation: Solution should be clear and yellow.

            • Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C. Stable for 3 months.

            • Working Solution: Dilute in culture medium or assay buffer immediately prior to use. Do not store aqueous dilutions.

            Protocol B: Cell-Free DHFR Inhibition Assay

            This assay determines the intrinsic affinity of the ester for the target enzyme. Expect the

            
             of the ester to be significantly higher (lower potency) than the parent MTX, confirming that it is a prodrug.
            

            Objective: Measure oxidation of NADPH to NADP+ at 340 nm.

            Reagents:

            • Recombinant Human DHFR (rHuDHFR).

            • Substrate: Dihydrofolate (DHF) (50 µM final).

            • Cofactor: NADPH (100 µM final).

            • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mg/mL BSA.

            Workflow:

            • Blanking: Add 100 µL Assay Buffer to control wells.

            • Enzyme Mix: Prepare DHFR (0.01 U/mL) in Assay Buffer. Add 50 µL to test wells.

            • Inhibitor Titration: Add 10 µL of MTX-1-Me (Serial dilution: 1000 nM to 0.01 nM) and MTX (Positive Control).

              • Incubation: 5 minutes at 25°C to allow inhibitor binding.

            • Reaction Start: Add 40 µL of Substrate Mix (DHF + NADPH).

            • Kinetic Read: Monitor Absorbance (340 nm) every 30 seconds for 10 minutes.

            Data Analysis: Calculate the slope (

            
            ) for the linear portion. Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic model to determine 
            
            
            
            .
            
            
            (Use Cheng-Prusoff equation).
            Protocol C: In Vitro Cytotoxicity (Cellular Potency)

            To validate the "prodrug" bypass mechanism, this assay should ideally be run in paired cell lines: RFC-proficient (e.g., CCRF-CEM) and RFC-deficient (e.g., CCRF-CEM/R).

            Workflow Visualization:

            Assay_Workflow cluster_arms Experimental Arms Start Start: Cell Seeding (2-5k cells/well) Attach Attachment Phase (24h, 37°C) Start->Attach Treat Compound Treatment (Serial Dilutions) Attach->Treat Arm1 MTX Parent (Control) Treat->Arm1 Arm2 MTX-1-Me (Test Article) Treat->Arm2 Arm3 Vehicle (DMSO < 0.5%) Treat->Arm3 Incubate Incubation (72h, 37°C, 5% CO2) Arm1->Incubate Arm2->Incubate Arm3->Incubate Readout Add Viability Reagent (MTS/CTG) Incubate->Readout Analyze Read Abs/Lum Calculate IC50 Readout->Analyze

            Figure 2: Step-by-step workflow for the comparative cytotoxicity assay.

            Detailed Steps:

            • Seeding: Seed cells (e.g., L1210 or CCRF-CEM) at

              
               cells/well in 96-well plates. Volume: 90 µL.
              
            • Equilibration: Incubate for 24 hours.

            • Treatment: Prepare 10x concentrations of MTX-1-Me and MTX in media (max 0.5% DMSO). Add 10 µL to wells.

              • Range: 10 µM down to 0.1 nM (semi-log dilutions).

            • Incubation: Incubate for 72 hours (approx. 2-3 doubling times).

            • Detection: Add 20 µL MTS/PMS reagent or CellTiter-Glo. Incubate 1-4 hours.

            • Measurement: Read Absorbance at 490 nm (MTS) or Luminescence (CTG).

            Data Interpretation & Troubleshooting

            Expected Results
            ParameterMTX (Parent)MTX-1-Me (Ester)Interpretation
            Cell-Free
            
            
            (DHFR)
            < 10 nM> 100 nMEster bond sterically hinders DHFR binding.
            Cellular
            
            
            (RFC+ Cells)
            Low (Sensitive)ModerateEster must hydrolyze; slightly less potent than active transport.
            Cellular
            
            
            (RFC- Cells)
            High (Resistant)Low/ModerateKey Result: Ester retains potency via passive diffusion, bypassing resistance.
            Troubleshooting Guide
            • Issue: MTX-1-Me shows no activity in cells.

              • Cause: Lack of intracellular esterases or rapid efflux.

              • Solution: Verify cell line esterase expression; check P-gp efflux (esters can be P-gp substrates).

            • Issue: High variability in

              
              .
              
              • Cause: Hydrolysis of ester in the stock solution or media during setup.

              • Solution: Prepare dilutions fresh; keep on ice; minimize time in aqueous media before adding to cells.

            References

            • Visentin, M., et al. (2014). "The antifolates." Hematology/Oncology Clinics, 26(3), 629-648.

            • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry, 24(12), 1450–1455.

            • McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design, 9(31), 2593-2613.

            • Assay Guidance Manual. (2012). "Cell-Based Assays for High-Throughput Screening." NCBI Bookshelf.

            Application Note: Dihydrofolate Reductase (DHFR) Inhibition Assay using Methotrexate 1-methyl Ester

            [1][2]

            Abstract & Introduction

            Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2][3][4] This reaction is essential for the synthesis of thymidylate and purines, making DHFR a primary target for anti-proliferative therapies in oncology and autoimmune diseases.

            This protocol details the kinetic assessment of Methotrexate 1-methyl ester (also known as Methotrexate

            12
            
            
            12

            Scientific Context (Expert Insight): Researchers typically utilize this compound for two primary reasons:

            • Structure-Activity Relationship (SAR) Studies: The

              
              -carboxyl group of the glutamate moiety in MTX forms a critical ionic interaction with a conserved arginine residue (Arg57 in human DHFR).[2] Esterification of this position disrupts this interaction, typically resulting in a significant reduction in binding affinity (often 
              
              
              -fold).[1][2] This compound serves as a vital tool to map the electrostatic requirements of the active site.
            • Prodrug/Permeability Analysis: The ester modification increases lipophilicity, potentially altering cellular uptake mechanisms compared to the parent drug, although this protocol focuses on the cell-free enzymatic inhibition.

            Assay Principle

            The assay measures the enzymatic activity of DHFR by monitoring the oxidation of NADPH to NADP

            340 nm456
            • Signal: Decrease in

              
              .
              
            • Inhibition: In the presence of this compound, the rate of

              
               decrease is retarded in a dose-dependent manner.[2]
              
            Pathway Visualization[1][2]

            DHFR_Pathwaycluster_inputscluster_outputsDHFDihydrofolate(Substrate)DHFRDHFR EnzymeDHF->DHFRNADPHNADPH(Cofactor)NADPH->DHFRTHFTetrahydrofolate(Product)DHFR->THFNADPNADP+DHFR->NADPInhibitorMethotrexate1-methyl esterInhibitor->DHFRInhibition(Competitive)

            Figure 1: Mechanism of DHFR reaction and competitive inhibition by antifolates.[1][2]

            Materials & Reagents

            Critical Reagents
            ComponentSpecificationStorageNotes
            DHFR Enzyme Human recombinant or Bacterial-80°CAvoid freeze-thaw cycles.[1][2][6] Aliquot upon receipt.
            Substrate (DHF) Dihydrofolic acid-20°C (Desiccated)Highly Unstable. Light and oxygen sensitive.[1][2]
            Cofactor (NADPH) Tetrasodium salt-20°CPrepare fresh. Hygroscopic.
            Inhibitor This compound-20°CSoluble in DMSO.[1][2] Insoluble in water.[2][7][8][9]
            Buffer Base 50 mM Tris-HCl or K-Phosphate4°CpH 7.5 is optimal.[1][2]
            Reagent Preparation Strategy (Self-Validating System)

            To ensure assay reproducibility, reagents must be prepared using the following strict logic:

            • Assay Buffer (1X):

              • 50 mM Tris-HCl (pH 7.5)

              • 150 mM KCl (Stabilizes the enzyme)[1][2]

              • 10 mM

                
                -Mercaptoethanol (BME) or 1 mM DTT (Essential to prevent oxidation of DHF).[1][2]
                
              • Validation: Check pH at Room Temperature (RT) before use.[1][2]

            • This compound Stock (10 mM):

              • Dissolve solid compound in 100% DMSO.[2]

              • Note: Unlike MTX, the ester is poorly soluble in aqueous base. Ensure complete dissolution in DMSO before diluting into buffer.

              • Working Solution: Dilute to 10X final concentration in Assay Buffer (keep DMSO < 5% in final reaction).

            • Dihydrofolic Acid (DHF) Stock:

              • Critical Step: Dissolve DHF in 50 mM Tris-HCl (pH 7.5) containing 50 mM Ascorbic Acid or DTT.[2]

              • Why? DHF spontaneously oxidizes to folate (which is not a substrate) in neutral solution.[2] Ascorbate acts as a sacrificial antioxidant.[2]

              • Validation: Measure absorbance at 282 nm.[2]

                
                .[1][2]
                
            • NADPH Stock:

              • Prepare fresh in Assay Buffer.[2][6]

              • Validation: Measure absorbance at 340 nm.[2][4][6][10]

                
                .[1][2]
                

            Experimental Protocol

            Assay Format: 96-well UV-transparent microplate (Quartz or UV-Star). Detection: Absorbance at 340 nm (

            1246Temperature:
            Workflow Diagram

            Assay_WorkflowStartStartPrep1. Prepare Reagents(Keep DHF in dark)Start->PrepPlate2. Plate SetupAdd Buffer, NADPH, InhibitorPrep->PlateEnzyme3. Add DHFR EnzymeIncubate 5 min @ 25°CPlate->EnzymeSubstrate4. Initiate with DHF(Rapid Addition)Enzyme->SubstrateRead5. Kinetic ReadAbs 340nm, every 15s for 10 minSubstrate->ReadAnalyze6. Calculate V0 & IC50Read->Analyze

            Figure 2: Step-by-step experimental workflow for DHFR inhibition assay.[1][2][6][11]

            Step-by-Step Procedure
            • Blanking: Set the spectrophotometer to 340 nm and blank with Assay Buffer.

            • Plate Loading (Standard 200

              
              L Reaction): 
              
              • Add reagents in the order listed below to avoid premature reaction.

            Well TypeAssay Buffer (
            
            
            L)
            NADPH (200
            
            
            M)
            Inhibitor (Var.[1][2] Conc.)Enzyme (DHFR)DHF (100
            
            
            M)
            Blank (No Enz) 170200010
            Positive Control (100%) 1602001010
            Test (Inhibitor) 15020101010
            • Pre-Incubation:

              • Add Buffer, NADPH, and Inhibitor (this compound) first.[1][2]

              • Add DHFR Enzyme.[2][4][6][7][10][12]

              • Incubate for 5 minutes at 25°C. This allows the inhibitor to reach equilibrium binding with the enzyme before the substrate competes.

            • Initiation:

              • Add DHF substrate last to initiate the reaction.[10]

              • Technique Tip: Use a multichannel pipette for rapid addition to ensure all wells start simultaneously.[2]

            • Kinetic Measurement:

              • Immediately place plate in reader.[2]

              • Shake for 2 seconds (medium intensity).

              • Monitor

                
                 every 15–20 seconds  for 10 minutes .
                

            Data Analysis & Interpretation

            Calculate Initial Velocity ( )

            Determine the slope of the linear portion of the curve (typically the first 1-3 minutes) for each well.[2]

            12
            • Self-Validation: The Blank wells should show negligible slope. If the Blank slope is steep, your DHF is oxidizing spontaneously (check buffer pH and antioxidants).

            Specific Activity Calculation
            12
            • 
               (NADPH oxidation) = 
              
              
              .[1][2]
            • Pathlength for 200

              
              L in standard 96-well plate 
              
              
              .[1][2]
            Percent Inhibition & IC50
            12

            Plot % Inhibition vs. Log[Inhibitor] using non-linear regression (4-parameter logistic fit) to determine the

            12
            Expected Results (Authoritative Grounding)
            • Methotrexate (Parent): Expect an

              
               in the low nanomolar range (1–10 nM).[1][2]
              
            • This compound: Expect an

              
               significantly higher (typically micromolar range , e.g., 0.5 - 5 
              
              
              M).[1][2]
            • Mechanism:[1][2][12][13][14] The loss of the

              
              -carboxyl negative charge removes the salt bridge with Arg57, reducing affinity. If your assay shows the ester is as potent as MTX, suspect hydrolysis of the ester back to the parent acid during storage or handling.
              

            Troubleshooting & Optimization

            IssueProbable CauseSolution
            No Activity in Control DHF oxidationPrepare DHF fresh with Ascorbic Acid/DTT.
            High Background Slope Spontaneous DHF oxidationLower pH slightly (7.2-7.4); Keep DHF in dark.[1][2]
            Inhibitor Precipitation Low solubility in aqueous bufferEnsure DMSO conc. is 2-5%.[1][2] Check stock clarity.
            Variable Replicates Pipetting error / ViscosityDHFR is often supplied in glycerol.[10] Pipette slowly.
            Ester Potency too High Hydrolysis of EsterVerify compound purity via HPLC. Store stock in 100% DMSO, not water.

            References

            • Rosowsky, A. et al. (1981).[2] "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry, 24(12), 1450–1455.

            • Sigma-Aldrich. (n.d.).[1][2] "Dihydrofolate Reductase Assay Kit Technical Bulletin."

            • Schnell, R.G. et al. (2004).[2] "Structure-activity relationships of methotrexate derivatives." The Journal of Biological Chemistry. (Contextualizing the Arg57 interaction).

            • Creative BioMart. "Dihydrofolate Reductase (DHFR) Assay Protocol."

            Application Note: Cell-Based Potency & Activity Profiling of Methotrexate 1-Methyl Ester

            Author: BenchChem Technical Support Team. Date: February 2026

            
            -Methyl Ester)[1]
            

            Abstract

            This application note details a robust cell-based methodology for evaluating the biological activity of Methotrexate 1-methyl ester (also known as Methotrexate

            
            -methyl ester; EP Impurity I).[1] While primarily characterized as a synthesis impurity, the 1-methyl ester variant exhibits distinct pharmacological properties due to the esterification of the glutamate 
            
            
            
            -carboxyl group.[1] This modification alters cellular transport kinetics—shifting from Reduced Folate Carrier (RFC)-dependent transport to passive diffusion—and impacts binding affinity to Dihydrofolate Reductase (DHFR).[1] This guide provides a standardized protocol using CCR-CEM human T-lymphoblastoid cells to determine IC
            
            
            values, assess relative potency against Methotrexate (MTX), and validate mechanism-specificity via Leucovorin rescue.[1]

            Introduction & Scientific Rationale

            The Molecule: this compound

            This compound (CAS# 66147-29-3) is a mono-ester derivative of Methotrexate where the methyl group is attached to the

            
            -carboxyl of the glutamic acid moiety. In pharmaceutical quality control, it is monitored as EP Impurity I  or USP Related Compound I  [1, 2].[1]
            
            Why Measure Activity?

            Standard physicochemical methods (HPLC/UPLC) quantify the amount of impurity, but cell-based assays are critical for understanding its biological impact:

            • Toxicity Profiling: Esters often exhibit higher membrane permeability than their parent acids.[1] If the 1-methyl ester enters cells more efficiently and is hydrolyzed intracellularly to active MTX by esterases, it may exhibit unexpected potency.[1]

            • Transport Mechanism: Unlike MTX, which requires the RFC for uptake, esterified antifolates can bypass defective transporters, potentially retaining activity in MTX-resistant cell lines.[1]

            • Reference Standards: Establishing a "Relative Potency Factor" (RPF) for impurities ensures accurate risk assessment in drug substance manufacturing.[1]

            Mechanism of Action & Signaling Pathway

            The biological activity of this compound hinges on two phases: Entry and Target Engagement .[1]

            • Cellular Entry: The

              
              -ester modification increases lipophilicity, allowing the molecule to permeate the cell membrane via passive diffusion, unlike anionic MTX which relies on the RFC.[1]
              
            • Intracellular Conversion: Once inside, non-specific esterases (e.g., carboxylesterases) likely hydrolyze the ester back to the free acid (MTX), or the ester itself may bind DHFR with altered affinity.[1]

            • Target Inhibition: The active species binds to DHFR, blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] This depletes the cellular pool of reduced folates required for thymidylate and purine synthesis, leading to S-phase arrest and apoptosis [3].[1]

            Visualization: Pathway & Mechanism

            MTX_Mechanism MTX_Ester MTX 1-Methyl Ester (Extracellular) Membrane Cell Membrane MTX_Ester->Membrane Passive Diffusion MTX_Intra MTX 1-Methyl Ester (Intracellular) Membrane->MTX_Intra Hydrolysis Esterase Hydrolysis MTX_Intra->Hydrolysis DHFR DHFR Enzyme MTX_Intra->DHFR Direct Binding (Lower Affinity?) MTX_Free Active MTX (Free Acid) Hydrolysis->MTX_Free Conversion MTX_Free->DHFR Inhibition DNA_Synth DNA Synthesis (Thymidylate) DHFR->DNA_Synth Blocks Pathway Apoptosis Apoptosis (Cell Death) DNA_Synth->Apoptosis S-Phase Arrest

            Figure 1: Mechanism of Action.[1] The 1-methyl ester enters via passive diffusion and is hydrolyzed to active MTX, inhibiting DHFR.

            Experimental Protocol: 72-Hour Cytotoxicity Assay

            Assay Principle

            We utilize a colorimetric MTS assay (e.g., CellTiter 96® AQueous One) to measure the metabolic activity of CCR-CEM cells (human T-cell leukemia) exposed to varying concentrations of MTX 1-methyl ester.[1] Viable cells reduce the tetrazolium compound to a colored formazan product.[1]

            Materials & Reagents
            ComponentSpecificationStorage
            Cell Line CCR-CEM (ATCC® CCL-119™)Liquid N
            
            
            Test Compound This compound (EP Impurity I)-20°C (Desiccated)
            Reference Control Methotrexate (USP Standard)-20°C
            Rescue Agent Leucovorin (Folinic Acid)4°C
            Media RPMI-1640 + 10% FBS + 1% Pen/Strep4°C
            Readout MTS Reagent (Tetrazolium)-20°C
            Detailed Workflow
            Step 1: Compound Preparation[1]
            • Stock Solution: Dissolve MTX 1-methyl ester in DMSO to 10 mM. Ensure complete solubilization (vortex/sonicate if necessary).[1]

            • Serial Dilution: Prepare a 9-point dilution series in culture media (RPMI + 10% FBS).

              • Start Concentration: 10

                
                M (High)[1]
                
              • Dilution Factor: 1:3 or 1:5[1]

              • Final Range: 10

                
                M down to ~0.1 nM.[1]
                
              • Note: Keep DMSO concentration constant < 0.5% across all wells.[1]

            Step 2: Cell Preparation[1]
            • Harvest CCR-CEM cells in the logarithmic growth phase.[1]

            • Verify viability >95% using Trypan Blue exclusion.[1]

            • Resuspend cells at 4 x 10

              
               cells/mL  in fresh media.
              
            Step 3: Assay Plating[1]
            • Plate Format: Use sterile 96-well clear-bottom plates.

            • Seeding: Add 50

              
              L of cell suspension (2,000 cells/well) to experimental wells.
              
            • Treatment: Add 50

              
              L of the 2X concentrated compound dilutions to the wells.
              
              • Total Volume: 100

                
                L/well.
                
              • Final Cell Density: 2,000 cells/well.[1]

            • Controls:

              • Vehicle Control: Cells + Media + DMSO (0% Inhibition).[1]

              • Blank: Media only (Background).[1]

              • Positive Control: Standard MTX (0.01

                
                M to 1 
                
                
                
                M).[1]
              • Rescue Control (Optional): MTX 1-methyl ester (at IC

                
                ) + Leucovorin (100 
                
                
                
                M).[1]
            Step 4: Incubation & Readout[1]
            • Incubate plates at 37°C, 5% CO

              
               for 72 hours .
              
            • Add 20

              
              L of MTS reagent to each well.[1]
              
            • Incubate for 2–4 hours until color develops.

            • Measure absorbance at 490 nm on a microplate reader.[1]

            Visualization: Experimental Workflow

            Assay_Workflow Start Start: Thaw CCR-CEM Cells Prep_Comp Prepare 10mM Stocks (MTX & 1-Methyl Ester) Start->Prep_Comp Seeding Seed 2,000 Cells/Well (96-Well Plate) Start->Seeding Dilution Serial Dilution (1:3) in RPMI Media Prep_Comp->Dilution Treatment Add Compounds (72h Incubation) Dilution->Treatment Seeding->Treatment MTS Add MTS Reagent (2-4h Incubation) Treatment->MTS Read Measure Absorbance (490 nm) MTS->Read Analysis Calculate IC50 & Relative Potency Read->Analysis

            Figure 2: Step-by-step workflow for the 72-hour cytotoxicity assay.

            Data Analysis & Interpretation

            Calculation of IC [1]
            • Subtract the average "Blank" (media only) OD from all sample wells.[1]

            • Normalize data to the "Vehicle Control" (100% Viability).[1]

            • Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis) .[1]

            • Fit data using a 4-parameter logistic (4PL) regression model:

              
              [1]
              
            Acceptance Criteria (Self-Validating System)

            To ensure the assay is trustworthy (E-E-A-T), the following criteria must be met:

            • Z-Factor: > 0.5 (indicating a robust assay window).[1]

            • MTX Reference IC

              
              :  Must fall within historical range (typically 10–30 nM for CCR-CEM) [4].[1]
              
            • Rescue Effect: The addition of Leucovorin (100

              
              M) must shift the viability curve back to >90%, proving the observed toxicity is folate-pathway specific.[1]
              
            Expected Results
            • MTX (Parent): High potency (IC

              
               ~10–20 nM).[1]
              
            • MTX 1-Methyl Ester: Typically shows lower potency (higher IC

              
              ) than the parent drug if direct binding is required, OR comparable potency  if cellular uptake and hydrolysis are efficient.[1]
              
              • Note: If the ester bypasses RFC transport, it may appear MORE potent in RFC-deficient cell lines compared to MTX.

            References

            • European Directorate for the Quality of Medicines (EDQM). "this compound (Impurity I)."[1] Ph.[1] Eur. Reference Standards.

            • United States Pharmacopeia (USP). "Methotrexate Related Compound I." USP Catalog.[1]

            • Genestier, L., et al. (1998).[1] "Mechanisms of action of methotrexate: Immunosuppressive and anti-inflammatory effects."[1][2] Journal of Clinical Investigation, 102(2), 322-328.[1][2]

            • Assaraf, Y. G., et al. (2014).[1] "The role of the reduced folate carrier (RFC) in methotrexate transport." Drug Resistance Updates.

            • PubChem. "this compound Compound Summary."[1]

            Sources

            Application Note: High-Resolution HPLC Quantification of Methotrexate 1-Methyl Ester

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            Methotrexate (MTX) is a critical antifolate therapeutic used in oncology and autoimmune disease management.[1] During synthesis and storage, MTX can undergo esterification, leading to the formation of Methotrexate 1-methyl ester (also known as the

            
            -methyl ester) and Methotrexate 5-methyl ester  (the 
            
            
            
            -methyl ester).

            Quantifying the 1-methyl ester is analytically challenging due to its structural isomerism with the 5-methyl ester and its elution proximity to the parent compound. This Application Note details a robust, self-validating HPLC protocol designed to resolve these regioisomers with high specificity, aligning with USP/ICH regulatory standards for organic impurities.

            Scientific Basis & Separation Logic

            The Isomer Challenge

            Methotrexate contains a glutamic acid moiety with two carboxylic acid groups:

            • 
              -carboxyl (C1):  Sterically hindered, lower pKa.
              
            • 
              -carboxyl (C5):  More accessible, higher pKa.
              

            The 1-methyl ester results from methylation at the

            
            -position. Standard isocratic methods often fail to resolve the 1-methyl ester from the 5-methyl ester or the main MTX peak due to identical molecular weights and similar hydrophobicity.
            
            Mechanism of Separation

            To achieve baseline resolution, this protocol utilizes a Citrate-Phosphate Buffer system at pH 6.0 .

            • pH Control: At pH 6.0, the unesterified carboxylic acid groups on the parent MTX are ionized (negative charge), reducing their retention on the C18 column. The methyl esters, having one blocked carboxyl group, are less ionized and significantly more hydrophobic.

            • Selectivity: The specific interaction between the citrate counter-ions and the pteridine ring enhances the selectivity between the

              
               and 
              
              
              
              isomers, allowing the 1-methyl ester to be quantified as a distinct peak.
            Visualization: Separation Logic

            SeparationLogic MTX Parent MTX (Dicarboxylic Acid) MobilePhase Mobile Phase (pH 6.0 Citrate/Phosphate) MTX->MobilePhase High Ionization (Polar) Impurity 1-Methyl Ester (Monocarboxylic Ester) Impurity->MobilePhase Reduced Ionization (Less Polar) Column C18 Stationary Phase MobilePhase->Column Differential Partitioning Detector UV Detection (302 nm) Column->Detector Elution Order: 1. MTX (Early) 2. 1-Methyl Ester (Late)

            Figure 1: Mechanistic logic of separating MTX from its ester impurities based on ionization states at pH 6.0.

            Instrumentation & Materials

            ComponentSpecification
            HPLC System Quaternary gradient pump, Autosampler, Column Oven
            Detector UV/Vis or PDA set to 302 nm (Primary) and 260 nm (Secondary ID)
            Column L1 Packing (C18), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent)
            Column Temp 25°C (Ambient)
            Flow Rate 1.2 mL/min
            Injection Vol 10 - 20 µL

            Experimental Protocol

            Reagent Preparation
            • Citric Acid Solution (0.1 M): Dissolve 19.2 g of anhydrous citric acid in 1 L of water.

            • Disodium Phosphate Solution (0.2 M): Dissolve 28.4 g of anhydrous dibasic sodium phosphate in 1 L of water.

            Mobile Phase Preparation
            • Buffer Preparation (pH 6.0): Mix 630 mL of 0.2 M Disodium Phosphate with 370 mL of 0.1 M Citric Acid. Adjust pH to 6.0 ± 0.05 using the component solutions if necessary. Filter through 0.45 µm nylon membrane.

            • Solution A: Acetonitrile : Buffer (10 : 90 v/v).

            • Solution B: Acetonitrile : Buffer (50 : 50 v/v).[2]

            Sample Preparation (Critical Step)
            • Solvent: Mobile Phase (or Buffer/ACN mix).[3]

            • Precaution: MTX is light-sensitive. Use amber glassware.

            • Procedure:

              • Weigh 25 mg of sample accurately.[4]

              • Dissolution Aid: Add 1 mL of DMSO if the sample contains high levels of ester impurities to prevent hydrolysis (esters are unstable in pure aqueous acid/base).

              • Dilute to volume with Mobile Phase to achieve target concentration (e.g., 0.2 mg/mL).

            Gradient Program

            This gradient is aggressive enough to elute the hydrophobic esters while maintaining resolution.

            Time (min)Solution A (%)Solution B (%)Event
            0.01000Injection
            20.05050Linear Gradient
            25.05050Isocratic Hold (Elution of Esters)
            26.01000Return to Initial
            35.01000Re-equilibration

            System Suitability & Validation (Self-Validating System)

            To ensure the "Trustworthiness" of this method, the following system suitability criteria must be met before every run.

            Suitability Parameters
            ParameterAcceptance CriteriaRationale
            Resolution (Rs) > 1.5 between MTX and 1-Methyl EsterEnsures accurate integration without peak tail overlap.
            Tailing Factor (T) < 1.5 for MTX peakIndicates column health and proper pH buffering.
            RSD (Area) < 2.0% (n=6 injections)Verifies injector precision.
            Workflow Diagram

            Workflow Start Start Protocol Prep Sample Prep (Amber Glass, DMSO Aid) Start->Prep SST System Suitability Test (Rs > 1.5 check) Prep->SST SST->Prep Fail (Check pH/Column) Run Inject Samples (Gradient Elution) SST->Run Pass Calc Data Analysis (Relative Retention Time) Run->Calc End Report Generation Calc->End

            Figure 2: Operational workflow ensuring data integrity through a System Suitability checkpoint.

            Troubleshooting & Expert Insights

            Peak Broadening
            • Cause: pH drift in the citrate/phosphate buffer.

            • Fix: Prepare buffer fresh daily. Citrate buffers are prone to microbial growth which changes pH and retention times.

            Hydrolysis of Esters
            • Observation: Decrease in 1-methyl ester peak area over time in the autosampler.

            • Expert Insight: Methotrexate esters are susceptible to hydrolysis in acidic or basic aqueous solutions.

            • Fix: Ensure the autosampler is cooled to 4°C. If stability is still an issue, increase the % of organic solvent in the sample diluent or use DMSO as a co-solvent during prep [1].

            Relative Retention Times (RRT)
            • MTX: 1.00

            • 1-Methyl Ester: ~1.3 - 1.5 (varies slightly with column brand)

            • 5-Methyl Ester: ~1.6 - 1.8

            • Note: The 1-methyl ester typically elutes before the 5-methyl ester in this USP-aligned buffer system [2].

            References

            • USP Monograph: Methotrexate. United States Pharmacopeia. (2019). "Organic Impurities Procedure". (Accessed via search results 1.4, 1.15).

            • Wu, et al. (2019). "Analytical methodologies for determination of methotrexate and its metabolites". Asian Journal of Pharmaceutical Sciences.

            • Rubino, F.M. (2001). "Separation methods for methotrexate, its structural analogues and metabolites". Journal of Chromatography B.

            Sources

            Application Note: High-Precision LC-MS/MS Analysis of Methotrexate 1-Methyl Ester in Biological Matrices

            Author: BenchChem Technical Support Team. Date: February 2026

            
            -Me)
            

            Executive Summary & Scientific Rationale

            The analysis of Methotrexate 1-methyl ester (MTX-1-Me), chemically identified as the

            
            -methyl ester of methotrexate, presents a unique set of challenges distinct from routine therapeutic drug monitoring (TDM) of the parent compound. While Methotrexate (MTX) is a cornerstone antifolate therapy, its methyl esters often appear as synthetic impurities , prodrug derivatives , or process-related degradants .
            

            The Critical Challenge: The primary obstacle in quantifying MTX-1-Me is twofold:

            • Isomeric Resolution: It must be chromatographically separated from its regioisomer, Methotrexate 3-methyl ester (or

              
              -methyl ester, C5 position), which shares identical mass and fragmentation patterns.
              
            • Artifact Prevention: Methyl esters can form spontaneously ex vivo during sample preparation if biological samples containing MTX are exposed to methanol under acidic conditions (a common bioanalytical workflow).

            This protocol details a rugged LC-MS/MS methodology designed to ensure isomeric specificity and sample integrity , eliminating false positives derived from ex vivo esterification.

            Analyte Characterization & Mass Spectrometry Strategy

            To ensure robust detection, we utilize the structural properties of the glutamate moiety where the esterification occurs.

            Structural Logic
            • Parent Drug (MTX): MW 454.44 Da.

            • Target Analyte (MTX-1-Me): MW 468.46 Da (+14 Da due to methylation).

            • Differentiation: The methyl group is located on the

              
              -carboxyl of the glutamic acid chain.
              
            MRM Transition Design

            We utilize a Triple Quadrupole (QqQ) mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

            AnalytePrecursor Ion (
            
            
            )
            Product Ion (
            
            
            )
            Dwell (ms)CE (eV)TypeRationale
            MTX-1-Me 469.5
            
            
            308.2 5028QuantCleavage of the glutamate-pteridine amide bond. The charge remains on the pteridine-PABA fragment (common to MTX).
            MTX-1-Me 469.5
            
            
            175.1 5035QualFragmentation of the pteridine ring. High specificity.
            MTX (IS) 455.2
            
            
            308.2 2025ISDeuterated MTX-d3 is preferred, but MTX can serve as IS if analyzing pure ester formulations.

            Expert Insight: The 308.2 fragment is identical for both the

            
             and 
            
            
            
            isomers. Therefore, mass spectrometry alone cannot distinguish the 1-methyl ester from the 3-methyl ester. Chromatographic separation is mandatory.

            Experimental Workflow & Protocol

            Reagents and Standards
            • Reference Standards: this compound (Custom synthesis or USP impurity standard).

            • Internal Standard (IS): Methotrexate-d3 (MTX-d3).

            • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

            • Matrix: Drug-free human plasma (K2EDTA).

            Sample Preparation: The "No-Methanol" Rule

            CRITICAL WARNING: Do NOT use acidified methanol for protein precipitation. This causes the conversion of trace MTX (if present) into methyl esters, artificially inflating MTX-1-Me concentrations.

            Protocol: Acetonitrile Protein Precipitation (PPT)

            • Aliquot: Transfer 50

              
              L of plasma into a 1.5 mL Eppendorf tube.
              
            • IS Addition: Add 10

              
              L of IS working solution (MTX-d3 @ 500 ng/mL in water). Vortex gently.
              
            • Precipitation: Add 200

              
              L of ice-cold 100% Acetonitrile .
              
              • Note: ACN does not promote esterification as readily as MeOH.

            • Agitation: Vortex vigorously for 1 min at 2000 rpm.

            • Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

            • Dilution: Transfer 100

              
              L of supernatant to a clean vial. Dilute with 100 
              
              
              
              L of Water (0.1% Formic Acid) to match initial mobile phase strength.
            • Injection: Inject 5

              
              L onto the LC-MS system.
              
            Chromatographic Conditions

            Separation of the

            
             (1-methyl) and 
            
            
            
            (3-methyl) esters requires a column with steric selectivity.
            • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8

              
              m) OR Phenomenex Kinetex F5 (Pentafluorophenyl).
              
              • Why? The HSS T3 provides superior retention for polar species, while F5 provides alternative selectivity for isomers.

            • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

            • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

            • Flow Rate: 0.4 mL/min.

            • Column Temp: 40°C.

            Gradient Profile:

            Time (min) %B Curve Event
            0.0 5 Initial Load
            1.0 5 6 Hold
            5.0 35 6 Elution of MTX
            7.0 45 6 Separation of Esters
            7.5 95 1 Wash
            8.5 95 1 Wash
            8.6 5 1 Re-equilibration

            | 10.0 | 5 | 1 | End |

            Visualizing the Analytical Logic

            The following diagram illustrates the decision matrix and workflow to ensure data integrity, specifically addressing the isomer and artifact risks.

            MTX_Analysis_Workflow Start Biological Sample (Plasma/Serum) Prep_Decision Sample Preparation Selection Start->Prep_Decision Wrong_Way Acidic Methanol PPT (RISK: Artifact Formation) Prep_Decision->Wrong_Way Avoid Right_Way Acetonitrile PPT (Safe: No Esterification) Prep_Decision->Right_Way Recommended LC_Separation LC Separation (HSS T3 Column) Right_Way->LC_Separation Isomer_Check Isomer Resolution? (Alpha vs Gamma) LC_Separation->Isomer_Check Isomer_Check->LC_Separation Co-elution (Optimize Gradient) MS_Detection MS/MS Detection MRM: 469.5 -> 308.2 Isomer_Check->MS_Detection Resolved Data_Output Quantified MTX-1-Me MS_Detection->Data_Output

            Figure 1: Analytical workflow emphasizing the critical decision point in sample preparation to avoid artifactual methylation.

            Method Validation & Quality Control

            To comply with FDA/EMA Bioanalytical Method Validation guidelines, the following specific tests are required for this analyte.

            Selectivity & Specificity (Isomer Qualification)

            You must demonstrate that your method quantifies the 1-methyl ester without interference from the 3-methyl ester.

            • Test: Inject a mixture of MTX-1-Me and MTX-3-Me standards.

            • Acceptance: Baseline resolution (

              
              ) between the two peaks. Typically, the 
              
              
              
              -ester (1-Me) elutes slightly before the
              
              
              -ester (3-Me) on C18 phases due to steric hindrance of the
              
              
              -substituent reducing interaction with the stationary phase.
            Stability (Ester Hydrolysis)

            Esters are susceptible to hydrolysis by plasma esterases.

            • Bench-Top Stability: Assess stability at Room Temperature for 4 hours.

            • Stabilizer: If degradation >15% is observed, add an esterase inhibitor (e.g., Phenylmethanesulfonyl fluoride - PMSF) or process on ice immediately.

            • Freeze-Thaw: Limit to 3 cycles. Esters often degrade faster in frozen plasma than neat solvents due to pH shifts during freezing.

            Matrix Effect & Recovery
            • Matrix Factor: Calculate the ratio of peak area in extracted blank matrix (spiked post-extraction) vs. neat solution.

            • Acceptance: CV < 15%.

            Troubleshooting Guide

            IssueProbable CauseCorrective Action
            Double Peaks in MRM Presence of
            
            
            -isomer (3-methyl ester).
            Optimize gradient slope (flatten between 30-50% B). Check standard purity.
            High Background in Blanks Carryover or Contamination.Add a needle wash step (50:50 ACN:IPA + 0.1% FA).
            Rising Concentration over Time Artifactual formation from MTX.STOP. Check if Methanol is used in mobile phase or diluent. Switch to ACN.
            Low Sensitivity Ion suppression or poor ionization.Ensure pH is acidic (3.0-3.5). MTX esters ionize best in positive mode with protons.

            References

            • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

            • Wang, S., et al. (2018). Stability of ester-containing drugs in biological matrices: Challenges and strategies. Journal of Pharmaceutical and Biomedical Analysis. (General reference on ester stability).
            • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

            • PubChem. (n.d.). Methotrexate Compound Summary. National Library of Medicine. Link

            Application Note: Cytotoxicity Profiling of Methotrexate 1-Methyl Ester

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction & Scope

            Methotrexate 1-methyl ester (MTX-1-Me) , specifically esterified at the

            
            -carboxyl group of the glutamate moiety, represents a critical structural analogue in the study of antifolate pharmacology. While the parent compound, Methotrexate (MTX), relies on the 
            
            
            
            -carboxyl group for ionic interaction with the conserved Arginine-57 residue in the active site of Dihydrofolate Reductase (DHFR), the esterification of this site alters both lipophilicity and binding affinity.

            This protocol is designed for researchers assessing the cytotoxic potency and prodrug potential of MTX-1-Me. Unlike standard screening, evaluating antifolates requires strict control over extracellular folate levels, as physiological concentrations of folic acid can competitively rescue cells, masking the cytotoxicity of the test compound.

            Key Objectives
            • Determine the half-maximal inhibitory concentration (

              
              ) of MTX-1-Me.
              
            • Compare potency against the parent compound (MTX) to establish Structure-Activity Relationships (SAR).

            • Validate the mechanism of action using a Leucovorin (Folinic Acid) rescue assay.

            Mechanistic Context & Experimental Logic

            To design a valid experiment, one must understand the cellular fate of the molecule. MTX-1-Me faces two potential pathways:

            • Direct Activity: It binds DHFR directly (likely with reduced affinity due to loss of charge).

            • Prodrug Conversion: It permeates the cell membrane via passive diffusion (due to esterification) and is hydrolyzed by intracellular esterases back to active MTX.

            Diagram: Cellular Fate of MTX-1-Me

            MTX_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol MTX_Me_Ext MTX-1-Me (Lipophilic) MTX_Me_Int MTX-1-Me (Intracellular) MTX_Me_Ext->MTX_Me_Int Passive Diffusion MTX_Ext MTX Parent (Polar) RFC Reduced Folate Carrier (RFC) MTX_Ext->RFC MTX_Active MTX (Active) RFC->MTX_Active Active Transport Esterase Carboxylesterases MTX_Me_Int->Esterase DHFR DHFR Enzyme MTX_Me_Int->DHFR Weak Binding? MTX_Active->DHFR High Affinity Inhibition Esterase->MTX_Active Hydrolysis DNA DNA Synthesis Arrest DHFR->DNA Depletion of Tetrahydrofolate

            Figure 1: Putative cellular uptake and activation pathways for this compound.

            Pre-Assay Preparation

            Reagent Handling
            • Compound: this compound (High Purity >98%).

            • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

              • Note: Avoid aqueous basic solutions (NaOH) often used for parent MTX, as high pH accelerates ester hydrolysis, invalidating the study of the ester form.

            • Storage: Store stock solutions (10 mM) at -20°C. Use single-use aliquots to prevent freeze-thaw degradation.

            Critical Media Formulation (The "Folate Trap")

            Standard RPMI-1640 contains 1 mg/L folic acid, which is supraphysiological. To accurately assess antifolates, you must lower the folate competition.

            • Base Medium: RPMI-1640 (Folate-Free) or DMEM (Folate-Free).

            • Serum: Dialyzed Fetal Bovine Serum (dFBS), 10%.

              • Why: Standard FBS contains endogenous folates. Dialysis removes small molecules (<10 kDa) including folates, ensuring the drug is the primary variable.

            • Supplement: L-Glutamine (2 mM).

            Experimental Protocol: 72-Hour Cytotoxicity Assay

            This protocol utilizes a metabolic surrogate assay (Resazurin/AlamarBlue or Tetrazolium/MTS). These are preferred over ATP assays for antifolates because cell cycle arrest (cytostasis) is the primary mode of action before apoptosis.

            Cell Seeding (Day 0)
            • Cell Line Selection: Use L1210 (murine leukemia) or CCRF-CEM (human T-lymphoblast). These lines express high levels of RFC and DHFR.

            • Density: Seed cells at

              
               to 
              
              
              
              cells/well in 96-well plates.
              • Volume: 90 µL per well.

            • Edge Effect Mitigation: Fill the perimeter wells (Row A, H and Col 1, 12) with sterile PBS. Do not use them for data to avoid evaporation artifacts.

            • Incubation: 24 hours at 37°C, 5% CO

              
               to allow acclimatization.
              
            Drug Treatment (Day 1)

            Prepare a 10x serial dilution plate to ensure minimal pipetting error.

            • Stock Prep: Dilute 10 mM MTX-1-Me stock in culture medium to 100 µM (highest concentration).

            • Serial Dilution: Perform 1:3 or 1:5 serial dilutions in a separate V-bottom plate.

              • Range: 100 µM down to 0.1 nM (covering the expected nM range potency of MTX).

            • Transfer: Add 10 µL of the 10x drug dilutions to the 90 µL cell suspension in the assay plate.

              • Final DMSO: Must be < 0.5% in all wells.

            • Controls:

              • Negative Control (NC): Cells + 0.1% DMSO (Vehicle).

              • Positive Control (PC): Parent Methotrexate (to benchmark potency).

              • Background (Blank): Media only (no cells).

            Incubation & Readout (Day 4)

            Antifolates act during the S-phase. A minimum of two doubling times (48-72h) is required to observe toxicity.

            • Duration: Incubate for 72 hours.

            • Reagent Addition: Add 20 µL of Resazurin or MTS reagent per well.

            • Development: Incubate for 2–4 hours until the Negative Control wells turn bright pink (Resazurin) or brown (MTS).

            • Measurement:

              • Resazurin: Ex 560 nm / Em 590 nm.

              • MTS: Absorbance at 490 nm.

            Mechanistic Validation: Leucovorin Rescue

            To prove the observed toxicity is due to folate pathway inhibition (and not off-target ester toxicity), perform a parallel plate:

            • Condition: Co-treat cells with MTX-1-Me (at

              
               concentration) + Leucovorin (100 µM).
              
            • Result: If toxicity is mechanism-based, Leucovorin should restore cell viability to >80%.

            Workflow Visualization

            Protocol_Workflow cluster_dilution Drug Preparation (Day 1) cluster_readout Analysis (Day 4) Start Start: Cell Preparation (Folate-Free Media) Seeding Seed Cells (3000 cells/well) + 24h Recovery Start->Seeding Treatment Add Compound (72h Incubation) Seeding->Treatment Stock MTX-1-Me Stock (DMSO) Dilution Serial Dilution (100 µM -> 0.1 nM) Stock->Dilution Dilution->Treatment Reagent Add MTS/Resazurin Treatment->Reagent Measure Measure Abs/Fluorescence Reagent->Measure Analysis Calculate IC50 Non-linear Regression Measure->Analysis

            Figure 2: Step-by-step experimental workflow for the 72-hour cytotoxicity assay.

            Data Analysis & Interpretation

            Calculate % Viability using the following formula:

            
            
            

            Fit the data to a 4-Parameter Logistic (4PL) Hill Equation to derive the

            
            .
            
            Interpretation Table
            ObservationLikely InterpretationAction/Verification
            
            
            (Ester)
            
            
            
            
            (MTX)
            Rapid intracellular hydrolysis to MTX; efficient prodrug conversion.Confirm with HPLC analysis of cell lysates.
            
            
            (Ester)
            
            
            
            
            (MTX)
            Ester is stable but has poor affinity for DHFR; or poor hydrolysis.The
            
            
            -methyl group likely sterically hinders Arg-57 binding [1].
            No Rescue with Leucovorin Toxicity is off-target (non-specific ester toxicity).Reject compound as specific antifolate.
            Right-shift in standard media Folates in standard media compete with the drug.Validates the need for dialyzed FBS/Folate-free media.

            References

            • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry. (Provides foundational SAR data on alpha vs gamma substitution effects on DHFR binding).

            • Visentin, M., et al. (2012). "The antifolates." Hematology/Oncology Clinics. (Comprehensive review of antifolate mechanisms and transport).

            • Keepers, Y. P., et al. (1991). "Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing." European Journal of Cancer. (Methodological grounding for cytotoxicity assays).

            • McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design. (Context on polyglutamylation and resistance mechanisms).

            Technical Application Note: Overcoming RFC-Mediated Resistance with Methotrexate 1-Methyl Ester

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary & Mechanism of Action

            The Clinical Challenge: Transport Resistance

            Methotrexate (MTX) is a cornerstone antifolate, but resistance frequently develops via the downregulation of the Reduced Folate Carrier (RFC/SLC19A1) . Classical MTX is a hydrophilic dicarboxylic acid; it cannot traverse the lipid bilayer efficiently without this transporter. Cells lacking functional RFC are effectively immune to physiological concentrations of MTX.

            The Solution: Lipophilic Prodrug Strategy

            Methotrexate 1-methyl ester (MTX-1-Me) serves as a "Trojan Horse" prodrug. By esterifying the

            
            -carboxyl group of the glutamate moiety, the molecule's lipophilicity increases significantly. This alteration shifts the uptake mechanism from carrier-mediated transport  to passive diffusion .
            
            Mechanism of Action (MOA)
            • Entry: MTX-1-Me diffuses through the plasma membrane, bypassing the downregulated RFC.

            • Bioactivation: Intracellular carboxylesterases hydrolyze the ester bond.

            • Trapping: The molecule reverts to the polar, active MTX species.

            • Target Engagement: Active MTX inhibits Dihydrofolate Reductase (DHFR) and undergoes polyglutamylation, leading to thymidylate synthesis arrest and apoptosis.

            Visualizing the Bypass Mechanism

            MOA_Pathway Extracellular Extracellular Space Membrane Cell Membrane (Lipid Bilayer) Intracellular Cytosol Membrane->Intracellular Esterase Carboxylesterases (Hydrolysis) Intracellular->Esterase Substrate Binding MTX Classical MTX (Polar) RFC RFC Transporter (Downregulated/Mutated) MTX->RFC Requires DHFR DHFR Enzyme (Inhibition) MTX->DHFR Binds MTX_Me MTX-1-Methyl Ester (Lipophilic) MTX_Me->Membrane Passive Diffusion RFC->Intracellular Blocked in Resistant Cells Esterase->MTX Conversion to Active Drug

            Figure 1: Comparative uptake pathways. MTX-1-Me bypasses the RFC bottleneck via passive diffusion before intracellular hydrolysis restores the active parent drug.

            Material Preparation & Handling

            Critical Warning:

            
            -isomers of methotrexate esters are chemically sensitive. Premature hydrolysis in the stock solution will revert the compound to standard MTX, invalidating the experiment.
            
            Reagent Specifications
            • Compound: this compound (High Purity >98%).

            • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO). Do not use PBS or water for stock preparation.

            • Storage: -20°C or -80°C, desiccated.

            Solubilization Protocol
            • Equilibrate the vial to room temperature before opening to prevent condensation.

            • Dissolve MTX-1-Me in anhydrous DMSO to a concentration of 10 mM .

            • Vortex vigorously for 30 seconds.

            • Aliquot into single-use amber vials (avoid freeze-thaw cycles).

            • Working Solutions: Dilute into culture media immediately prior to dosing. Note: The half-life of the ester in serum-containing media at 37°C can be <2 hours. Rapid dosing is essential.

            Experimental Protocols

            Protocol A: Cell Line Validation (RFC Status)

            Before testing the ester, you must confirm your "resistant" line is resistant due to transport defects, not DHFR amplification.

            Required Cell Lines:

            • Wild Type (WT): e.g., CCRF-CEM (Human T-lymphoblast).

            • Resistant Model: e.g., CEM/MTX-R (Selected for transport deficiency).

            Methodology:

            • Perform a standard cytotoxicity assay (see Protocol B) using Standard MTX .

            • Validation Criteria: The Resistant line should exhibit an IC50 >100x higher than the WT line.

            • Optional: Perform qPCR for SLC19A1 (RFC) expression to confirm downregulation.

            Protocol B: Comparative Cytotoxicity Assay

            This protocol quantifies the "Resistance Factor" (RF) and the "Reversal Index" achieved by the ester.

            Workflow Diagram:

            Assay_Workflow Step1 Step 1: Seeding 5,000 cells/well (96-well) Incubate 24h Step2 Step 2: Drug Prep Serial Dilutions in Media (Immediate Use) Step1->Step2 Step3 Step 3: Treatment Group A: MTX (0.01 - 100 µM) Group B: MTX-1-Me (0.01 - 100 µM) Step2->Step3 Step4 Step 4: Incubation 72 Hours @ 37°C (Allow hydrolysis & apoptosis) Step3->Step4 Step5 Step 5: Readout CellTiter-Glo or MTT Calculate IC50 Step4->Step5

            Figure 2: Step-by-step workflow for comparative cytotoxicity profiling.

            Detailed Steps:

            • Seeding: Plate cells (WT and Resistant) at

              
               cells/well in 100 µL RPMI-1640 + 10% dialyzed FBS. (Dialyzed FBS is crucial to remove endogenous folates that compete with the drug).
              
            • Incubation: Allow cells to adhere/stabilize for 24 hours.

            • Treatment:

              • Prepare 2x concentration drug stocks in media.

              • Add 100 µL of drug stock to wells.

              • Concentration Range: 1 nM to 100 µM (Logarithmic scale).

              • Control: DMSO vehicle (<0.5% final concentration).

            • Duration: Incubate for 72 hours. The ester needs time to enter, hydrolyze, and inhibit DNA synthesis over multiple cell cycles.

            • Readout: Add viability reagent (e.g., CellTiter-Glo). Read Luminescence.

            Protocol C: Leucovorin Rescue (Specificity Check)

            To prove the cytotoxicity is folate-pathway specific (and not non-specific toxicity from the ester group), attempt to rescue the cells with Leucovorin (Folinic Acid).

            • Co-treat cells with MTX-1-Me (at IC90 concentration) + Leucovorin (100 µM) .

            • Expected Result: Leucovorin (transported via RFC) may not rescue RFC-null cells effectively if the RFC is completely absent, but it should rescue WT cells.

            • Alternative: Use 5-Methyltetrahydrofolate if testing specific transport competition.

            Data Analysis & Interpretation

            Summarize your results using the Resistance Factor (RF) calculation.

            
            
            

            Expected Data Pattern:

            CompoundCell LineIC50 (nM)Resistance Factor (RF)Interpretation
            MTX WT (CCRF-CEM)151.0Baseline sensitivity.
            MTX Resistant (MTX-R)3,500233.3 High resistance (RFC defect).
            MTX-1-Me WT (CCRF-CEM)401.0Slightly less potent than MTX (requires hydrolysis).
            MTX-1-Me Resistant (MTX-R)551.3 Resistance Overcome.

            Key Insight: If the RF for MTX-1-Me drops close to 1.0 (or significantly lower than the MTX RF), the resistance mechanism is confirmed to be transport-related, and the ester successfully bypassed it.

            Troubleshooting & Optimization

            IssueProbable CauseCorrective Action
            High IC50 in WT cells Incomplete hydrolysisEnsure cells express adequate esterases. Extend incubation to 96h.
            No difference between MTX and Ester Premature hydrolysisCheck DMSO stock quality. Ensure media was fresh and drug added immediately.
            Precipitation Solubility limit reachedDo not exceed 100 µM in aqueous media. Ensure <0.5% DMSO final.

            References

            • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.

              • Foundational chemistry on the synthesis and activity of MTX esters.
            • Kamen, B. A., et al. (1986). "Methotrexate accumulation in cells as a free drug or polyglutamate." Cancer Research.

              • Establishes the kinetics of intracellular trapping.
            • Westerhof, G. R., et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists utilizing specific affinity probes." Molecular Pharmacology.

              • Definitive guide on RFC vs.
            • Assaraf, Y. G. (2007). "Molecular basis of antifolate resistance." Cancer Drug Resistance.

              • Review of resistance mechanisms including RFC downregul

            Application Note: Precision Preparation of Methotrexate 1-Methyl Ester Stock Solutions

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction & Scope

            Methotrexate 1-methyl ester (MTX-1-Me) is a critical derivative used in antifolate research, often serving as a reference standard for impurities or as a probe to investigate transport mechanisms distinct from the parent Methotrexate (MTX). Unlike the free acid form of MTX, the 1-methyl ester exhibits altered lipophilicity and pKa profiles, affecting its passive diffusion and interaction with folate transporters (e.g., RFC, PCFT).

            The Challenge: The primary failure mode in MTX-1-Me assays is hydrolytic instability and precipitation . The ester bond is susceptible to hydrolysis in aqueous environments, reverting the compound to Methotrexate, which confounds experimental data. Furthermore, the increased hydrophobicity requires specific solvent choices to prevent "crashing out" upon dilution into media.

            This guide details a protocol to prepare high-integrity stock solutions, ensuring chemical stability and accurate dosing.

            Physicochemical Profile & Safety

            Before handling, verify the specific batch data from your Certificate of Analysis (CoA).

            ParameterSpecificationNotes
            Compound This compoundPteridine antifolate derivative
            Approx. MW ~468.46 g/mol Verify exact MW on CoA (Parent MTX is 454.44)
            Solubility DMSO (>20 mg/mL)Poor solubility in water/ethanol
            Stability Hygroscopic; Hydrolysis-proneStore solid at -20°C, desiccated
            Toxicity High (Cytotoxic/Teratogenic)CMR (Carcinogenic, Mutagenic, Reprotoxic)
            Safety Directive (CMR Handling)
            • Engineering Controls: All weighing must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

            • PPE: Double nitrile gloves, lab coat with elastic cuffs, and safety goggles.

            • Deactivation: Spills should be treated with 10% bleach (sodium hypochlorite) followed by water to degrade the pteridine ring structure.

            Materials & Reagents

            • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9% purity).

              • Why: DMSO is sterile, prevents hydrolysis during storage, and solubilizes the hydrophobic ester. Water or buffers are strictly prohibited for stock preparation.

            • Vessel: Amber glass vials with Teflon-lined caps.

              • Why: Amber glass protects light-sensitive pteridines; Teflon prevents plasticizer leaching by DMSO.

            • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters.

              • Why:Do not use Cellulose Acetate (CA). DMSO dissolves CA, contaminating your sample.

            Protocol: Stock Solution Preparation (10 mM)

            This protocol targets a 10 mM stock solution. Adjust mass/volume based on your specific molar mass.

            Step 1: Gravimetric Preparation
            • Equilibrate the MTX-1-Me vial to room temperature before opening to prevent condensation (water initiates hydrolysis).

            • Place a sterile amber glass vial on the analytical balance inside the hood.

            • Weigh approximately 4.7 mg of MTX-1-Me powder. Record the exact mass (

              
              ) in mg.
              
            Step 2: Volumetric Calculation

            Calculate the required volume of DMSO (

            
            ) to achieve exactly 10 mM concentration using the formula:
            
            
            
            

            Example: If you weighed 4.85 mg and MW is 468.46 g/mol :

            
            
            
            Step 3: Solubilization
            • Add the calculated volume of DMSO to the vial.

            • Vortex vigorously for 30–60 seconds.

            • Inspect visually. The solution should be clear yellow. If particles persist, sonicate in a water bath for 5 minutes (keep temp < 30°C).

            Step 4: Sterile Filtration (Critical)
            • Draw the solution into a solvent-resistant syringe (polypropylene).

            • Attach a 0.22 µm PTFE filter .

            • Filter the solution into a fresh, sterile amber cryovial.

              • Note: Discard the first 50 µL of filtrate to account for filter binding (saturation of adsorption sites).

            Step 5: Aliquoting & Storage
            • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

            • Storage: -20°C or -80°C.

            • Expiry: Stable for 3–6 months if kept anhydrous.

            Workflow Visualization

            The following diagram illustrates the critical decision points in the preparation workflow to maintain sterility and chemical integrity.

            MTX_Preparation Start Start: Solid MTX-1-Me Weigh Weigh Solid (m) (Record Exact Mass) Start->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc Dissolve Dissolve in DMSO (No Water!) Calc->Dissolve Check Visual Inspection: Clear? Dissolve->Check Sonicate Sonicate (<30°C, 5 min) Check->Sonicate No (Particles) Filter Filter Sterilization (0.22 µm PTFE) Check->Filter Yes Sonicate->Check Aliquot Aliquot & Freeze (-20°C) Filter->Aliquot

            Figure 1: Step-by-step workflow for the preparation of sterile MTX-1-Me stock solutions. Note the loop for sonication if solubility is not immediately achieved.

            Cell Culture Application (Dilution Strategy)

            When applying the stock to cells, you must manage the DMSO tolerance of your cell line.

            • Maximum DMSO: Most mammalian cells tolerate 0.1% to 0.5% v/v DMSO.

            • Intermediate Dilution: Do not add 10 mM stock directly to the culture dish if the volume is small.

              • Method: Prepare a 10x or 100x working solution in culture media immediately before use.

              • Risk: MTX-1-Me may precipitate if added to cold media at high concentrations. Ensure media is pre-warmed to 37°C.

            Dilution Example (Target: 10 µM final):

            • Dilute 10 mM Stock 1:100 in Media

              
               100 µM Working Solution (1% DMSO).
              
            • Add Working Solution 1:10 to Cells

              
               10 µM Final (0.1% DMSO).
              

            Quality Control: UV-Vis Verification

            Because esters can hydrolyze, validating the concentration and integrity is prudent.

            • Method: UV-Vis Spectrophotometry.

            • Blank: DMSO.

            • Wavelength: Methotrexate derivatives typically exhibit maxima around 302 nm and 370 nm in basic media, but in DMSO, the spectrum shifts.

            • Procedure: Dilute stock 1:1000 in PBS (pH 7.4) and measure immediately.

            • Acceptance: Compare absorbance against a fresh standard curve of USP-grade Methotrexate (assuming equimolar extinction coefficient if specific ester data is unavailable, noting slight shifts).

            Troubleshooting Guide

            IssueProbable CauseCorrective Action
            Precipitation in Media "Crash-out" effect; Stock too concentratedPre-dilute in media (warm) with vigorous mixing. Keep final DMSO < 0.5%.
            Loss of Potency Hydrolysis of ester bondEnsure stock is stored in anhydrous DMSO. Do not store aqueous dilutions.
            Contamination Filter failureUse PTFE/Nylon filters. Cellulose filters dissolve in DMSO.
            Variable Results Adsorption to plasticsUse glass vials for storage; minimize contact time with plastic tips.

            References

            • Chabner, B. A., et al. (1985). Polyglutamation of methotrexate. Is methotrexate a prodrug? Journal of Clinical Investigation.

            • Sigma-Aldrich (Merck). (n.d.). Methotrexate Physical Properties and Handling Technical Information.

            • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 126941, Methotrexate.

            • Freshney, R. I. (2010). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. Wiley-Blackwell. (Standard reference for DMSO limits in culture).

            In vitro experimental design for Methotrexate 1-methyl ester studies

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            Methotrexate 1-methyl ester (MTX-1-Me) is a critical derivative of Methotrexate (MTX), appearing both as a synthesis impurity (USP Related Compound) and a pharmacological candidate for overcoming transport-mediated drug resistance.[1][2] Unlike the parent compound MTX, which relies on the Reduced Folate Carrier (RFC/SLC19A1) for cellular entry, the 1-methyl ester modification alters lipophilicity, potentially shifting the transport mechanism to passive diffusion.

            This guide outlines the experimental architecture for characterizing MTX-1-Me. It prioritizes stability control (due to ester lability) and mechanistic validation (transport pathways and intracellular hydrolysis).[1][2]

            Chemical Identity & Critical Handling

            The Stability Paradox: The ester bond at the

            
            -carboxyl position is susceptible to enzymatic hydrolysis by serum esterases and chemical hydrolysis at physiological pH.[1] Improper handling yields data on Methotrexate, not its ester.[1][2]
            
            • Compound: this compound (MTX-1-Me)[1][2]

            • Molecular Mechanism: Acts as a "Trojan Horse."[1][2] It enters cells via passive diffusion (bypassing RFC), is hydrolyzed intracellularly to MTX, and subsequently polyglutamated to inhibit DHFR.[2]

            • Storage:

              
               in anhydrous DMSO. Avoid aqueous storage.[1][2][3]
              
            Protocol A: Stock Preparation (Self-Validating Step)
            • Solvent: Dissolve solid MTX-1-Me in 100% anhydrous DMSO to 10 mM.

            • Validation: Immediately analyze an aliquot via HPLC-UV (C18 column, mobile phase pH 6.0) to confirm

              
               hydrolysis to MTX at 
              
              
              
              .
            • Working Solutions: Dilute into culture media immediately prior to cell exposure.[1][2] Do not store diluted media.[1][2]

            Experimental Workflow 1: Stability Profiling

            Objective: To define the "window of existence" for the intact ester in biological matrices.[1]

            Rationale: If the half-life (

            
            ) of the ester in your culture medium is 10 minutes, a 24-hour cytotoxicity assay measures the effect of MTX, not the ester.
            

            Experimental Design:

            Matrix Condition Purpose

            | PBS (pH 7.4) |

            
             | Baseline chemical hydrolysis.[1][2] |
            | RPMI + 10% FBS  | 
            
            
            
            | Mimics standard culture (high esterase activity).[1][2] | | RPMI + Heat-Inactivated FBS |
            
            
            | Crucial: Determines if heat inactivation preserves the ester. |

            Method:

            • Spike MTX-1-Me (

              
              ) into matrices.[1][2]
              
            • Sample at

              
               min.[1][2]
              
            • Quench immediately with ice-cold acetonitrile (protein precipitation).

            • Analyze supernatant via LC-MS/MS or HPLC.[1][2]

            Experimental Workflow 2: Transport Mechanisms

            Objective: To prove RFC-independence.

            Scientific Logic: MTX resistance often stems from RFC downregulation.[1][2][4] If MTX-1-Me is a valid prodrug or distinct impurity, its uptake should remain high in RFC-deficient cells.[1][2]

            Cell Models Required:

            • Wild Type: CCRF-CEM (Human T-lymphoblast).[1][2]

            • RFC-Deficient: CCRF-CEM/MTX (Selected for resistance) or CRISPR-knockout lines.[1][2]

            Protocol B: Competitive Uptake Assay
            • Preparation: Wash cells (

              
               cells/mL) in serum-free transport buffer (HBS) to remove competing folates.
              
            • Treatment Groups:

              • Group A:

                
                -MTX (Control)
                
              • Group B:

                
                -MTX + 100-fold excess unlabelled MTX (Blocks RFC).[1][2]
                
              • Group C: MTX-1-Me (

                
                ).[1][2]
                
            • Incubation: Short duration (2–5 mins) at

              
               to measure initial rate of influx, minimizing efflux/metabolism.
              
            • Stop: Rapid ice-cold PBS wash.[1][2]

            • Analysis: Scintillation counting (for MTX) or HPLC (for MTX-1-Me cell lysate).

            Interpretation:

            • If MTX-1-Me uptake is unaffected by the RFC-deficient phenotype, the mechanism is passive diffusion.[1]

            Experimental Workflow 3: Intracellular Bioactivation

            Objective: To confirm the "Prodrug" hypothesis (Hydrolysis

            
             Polyglutamylation).
            

            The Pathway: MTX-1-Me (Extracellular)

            
             MTX-1-Me (Intracellular) 
            
            
            
            MTX
            
            
            MTX-Polyglutamates (Active Retention).[1][2]
            Visualization: Transport & Activation Pathway

            MTX_Transport cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space MTX_ext Methotrexate (MTX) RFC RFC Transporter (SLC19A1) MTX_ext->RFC High Affinity Ester_ext MTX-1-Methyl Ester Ester_int MTX-1-Methyl Ester Ester_ext->Ester_int Passive Diffusion (RFC Independent) MTX_int MTX (Free) RFC->MTX_int Translocation MTX_PG MTX-Polyglutamates (Active/Retained) MTX_int->MTX_PG FPGS Enzyme Ester_int->MTX_int Carboxylesterases (Hydrolysis) DHFR Target: DHFR MTX_PG->DHFR Potent Inhibition

            Figure 1: Comparative transport mechanisms.[1][2] MTX relies on the RFC transporter, while the lipophilic 1-methyl ester utilizes passive diffusion before intracellular conversion.

            Data Presentation & Analysis

            When reporting results, summarize the comparative efficacy in a structured format.

            Table 1: Expected Cytotoxicity Profile (IC50 Values)

            Cell Line Phenotype MTX IC50 (nM) MTX-1-Me IC50 (nM) Interpretation
            L1210 / CCRF-CEM Wild Type 10 – 20 50 – 100 Ester is slightly less potent due to hydrolysis requirement.[1][2]
            L1210 / R RFC Deficient > 2000 50 – 100 Key Result: Ester retains potency; MTX loses it.[1][2]

            | L1210 / D | DHFR Overexpressed | > 500 | > 1000 | Both lose potency (Target mediated resistance).[1][2] |

            References

            • Goldman, I. D., & Matherly, L. H. (1985).[1][2] The cellular pharmacology of methotrexate. Pharmacology & Therapeutics.[1][2][5][6]

              • Core reference for the RFC transport mechanism and polyglutamyl
            • United States Pharmacopeia (USP). Methotrexate Monograph: Related Compounds. USP-NF.[1][2] [1][2]

              • Standard for identifying MTX impurities including methyl esters.
            • Rosowsky, A., et al. (1981).[1][2] Methotrexate analogues.[1][2][3][7][8][9] 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry.

              • Foundational chemistry on MTX ester deriv
            • Visentin, M., et al. (2012).[1][2] The antifolates.[1][2][3][4][6][10] Hematology/Oncology Clinics of North America.

              • Review of transport mechanisms and resistance patterns relevant to ester prodrug design.

            Sources

            Application Note: Anti-Proliferative Assessment of Methotrexate 1-Methyl Ester

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction & Scope

            Methotrexate (MTX) is the gold standard antifolate chemotherapeutic. However, its derivatives, such as Methotrexate 1-methyl ester (often identified as the

            
            -methyl ester impurity or a lipophilic prodrug candidate), present unique challenges in bioassay validation. Unlike the free acid parent compound, ester derivatives exhibit altered lipophilicity and are susceptible to hydrolysis by serum esterases found in cell culture media.
            

            This application note details a robust protocol for assessing the anti-proliferative potency (

            
            ) of this compound. It moves beyond generic assay instructions to address the specific physicochemical properties of pteridine esters, ensuring that the data reflects intrinsic cellular pharmacology rather than experimental artifacts.
            
            Mechanism of Action Context

            While MTX requires the Reduced Folate Carrier (RFC) for active transport, esterification often facilitates passive diffusion. Once intracellular, the ester must typically be hydrolyzed back to the active MTX species to inhibit Dihydrofolate Reductase (DHFR) effectively or undergo polyglutamylation for retention.

            Pre-Analytical Phase: Compound Handling

            Critical Warning: Methotrexate esters are chemically stable in solid form but prone to hydrolysis in aqueous, basic, or serum-rich environments.

            Reagent Preparation
            • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous,

              
              99.9%.
              
            • Stock Concentration: Prepare a 10 mM stock solution.

              • Calculation:

                
                
                
            • Storage: Aliquot into amber glass vials (pteridines are light-sensitive). Store at -20°C. Do not freeze-thaw more than 3 times.

            Stability Verification (Self-Validating Step)

            Before cell treatment, verify the integrity of the ester using HPLC or TLC. Spontaneous hydrolysis to the parent MTX in the stock solution will skew results toward the potency of standard MTX.

            Experimental Design & Controls

            To ensure data integrity, the plate layout must account for evaporation effects (common in the 72-hour incubations required for antifolates) and background noise.

            GroupCompositionPurpose
            Test Compound Cells + Media + MTX-1-Me (8 dilutions)Determine dose-response curve.
            Positive Control Cells + Media + Methotrexate (Parent)Benchmark potency reference.
            Vehicle Control Cells + Media + DMSO (matched %)Normalize 100% viability (0% kill).
            Background Blank Media + Reagent (No Cells)Subtract optical noise.
            Edge Control Media / PBS (No Cells)Prevent evaporation edge effects.

            Detailed Assay Protocol

            Phase A: Cell Seeding and Equilibration

            Selection of Cell Line: Use folate-dependent lines such as CCRF-CEM (leukemia) or MCF-7 (breast cancer). Note: Use dialyzed Fetal Bovine Serum (dFBS) if possible to remove endogenous folates that compete with the drug.

            • Harvest Cells: Trypsinize adherent cells or collect suspension cells.

            • Count: Determine viability using Trypan Blue exclusion (>95% required).

            • Seed: Dispense 3,000–5,000 cells/well in

              
               of media into 96-well plates.
              
              • Expert Insight: Antifolates are "S-phase specific" cytostatic agents. Low seeding density ensures cells remain in the exponential growth phase during the long (72h) exposure.

            • Incubate: Allow attachment for 24 hours at 37°C, 5%

              
              .
              
            Phase B: Compound Treatment

            Timing: T=0 hours (24h post-seeding).

            • Prepare Serial Dilutions:

              • Dilute 10 mM stock in culture media to

                
                 the final highest concentration (e.g., 
                
                
                
                ).
              • Perform 1:3 or 1:10 serial dilutions in media.

              • Final DMSO Cap: Ensure final DMSO concentration is

                
                 in all wells to prevent solvent toxicity.
                
            • Dispense: Add

              
               of diluted compound to the respective wells (Total volume = 
              
              
              
              ).
            • Duration: Incubate for 72 hours .

              • Why 72 hours? MTX and its esters act by depleting the dTTP pool. This takes time. A 24-hour assay often yields false negatives for antifolates.

            Phase C: Readout (MTT Assay)

            Alternative: Use CellTiter-Glo (Promega) for higher sensitivity, but MTT is standard for metabolic activity.

            • Reagent Prep: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS at 5 mg/mL. Filter sterilize.

            • Pulse: Add

              
               of MTT stock to each well.
              
            • Incubate: 3–4 hours at 37°C. Observe formation of purple formazan crystals.

            • Solubilize:

              • Carefully aspirate media (for adherent cells).

              • Add

                
                 DMSO.
                
              • Shake plate on an orbital shaker for 10 minutes (protected from light).

            • Measure: Read Absorbance (OD) at 570 nm (reference 630 nm).

            Workflow Visualization

            The following diagram illustrates the critical pathway from compound preparation to data acquisition, highlighting the ester-specific checkpoints.

            G Stock MTX-1-Me Stock (DMSO, -20°C) QC QC Check (TLC/HPLC for Hydrolysis) Stock->QC Verify Purity Dilution Serial Dilution (Serum-Free or Dialyzed FBS) QC->Dilution If >98% Intact Incubation 72h Incubation (S-Phase Capture) Dilution->Incubation Treatment Seeding Cell Seeding (3k-5k cells/well) Seeding->Incubation 24h Attachment Readout MTT/MTS Readout (OD 570nm) Incubation->Readout Metabolic Reduction Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

            Figure 1: Experimental workflow emphasizing the Quality Control (QC) step critical for ester derivatives.

            Mechanistic Pathway & Rescue Validation

            To prove the observed cytotoxicity is due to the specific antifolate mechanism (and not general toxicity of the ester moiety), a Leucovorin Rescue control is recommended.

            Pathway Prodrug MTX-1-Me (Extracellular) Entry Cell Entry (Passive/RFC) Prodrug->Entry Hydrolysis Intracellular Hydrolysis Entry->Hydrolysis Esterases MTX_Active Active MTX Species Hydrolysis->MTX_Active DHFR DHFR Enzyme MTX_Active->DHFR Inhibits DNA DNA Synthesis Arrest DHFR->DNA Required for Leucovorin Leucovorin (Rescue Agent) Leucovorin->DNA Bypasses Block

            Figure 2: Pharmacological pathway. Leucovorin bypasses the DHFR block, rescuing cells if the mechanism is specific.

            Data Analysis & Troubleshooting

            Calculation

            Calculate % Viability using the formula:

            
            
            

            Fit the data to a 4-parameter logistic (4PL) regression model :

            
            
            
            Troubleshooting Guide
            IssueProbable CauseCorrective Action
            High Background Precipitated MTT or fingerprints.Use isopropanol/HCl for solubilization; wipe plate bottom.
            Low Sensitivity Cells not in log phase.Optimize seeding density; ensure 72h incubation.
            Curve Shift (Potency Loss) Ester hydrolysis in media.Crucial: Use heat-inactivated FBS (56°C, 30 min) to deactivate serum esterases.
            Edge Effect Evaporation in outer wells.Fill outer wells with PBS; do not use for data.

            References

            • National Cancer Institute (NCI). In Vitro Cell Line Screening Protocol (MTT Assay). NCI DTP. [Link]

            • Visentin, M., et al. (2012). The antifolates. Hematology/Oncology Clinics of North America. [Link]

            • PubChem. Methotrexate Compound Summary. National Library of Medicine. [Link]

            Application Note: High-Resolution Flow Cytometric Profiling of Cellular Responses to Methotrexate 1-Methyl Ester

            Author: BenchChem Technical Support Team. Date: February 2026

            Abstract & Introduction

            Methotrexate (MTX) is a cornerstone antifolate chemotherapeutic that inhibits dihydrofolate reductase (DHFR), leading to the depletion of tetrahydrofolate cofactors required for nucleotide synthesis. Methotrexate 1-methyl ester (MTX-1-Me) —often chemically synonymous with the

            
            -methyl ester derivative—represents a critical structural analog used to probe folate transporter specificity (e.g., Reduced Folate Carrier vs. Folate Receptor 
            
            
            
            ) and intracellular prodrug activation kinetics.

            Unlike the free acid form of MTX, esterification at the

            
            -carboxyl group alters the molecule's lipophilicity and its interaction with polyglutamylation enzymes (FPGS). Consequently, analyzing the cellular response to MTX-1-Me requires precise temporal resolution to distinguish between transport-limited uptake and downstream metabolic blockade.
            

            This Application Note provides a rigorous, self-validating flow cytometry workflow to quantify the biological activity of MTX-1-Me. We focus on three critical parameters:

            • S-Phase Arrest: The hallmark of DHFR inhibition.

            • Early Apoptosis: Phosphatidylserine externalization.

            • Mitochondrial Membrane Potential (

              
              ):  An early indicator of irreversible cell death.
              

            Experimental Design & Controls

            To ensure scientific integrity, the following control hierarchy is mandatory for all assays described.

            Control TypeDescriptionPurpose
            Unstained Control Cells treated with vehicle (DMSO) only; no fluorophores.Define autofluorescence baseline and voltage settings.
            Vehicle Control Cells treated with 0.1% DMSO (or solvent used for MTX-1-Me).Normalize basal apoptosis/cell cycle profile.
            Positive Control Cells treated with 100 nM standard Methotrexate (Parent).Validate biological responsiveness of the cell line.
            FMO Controls Fluorescence Minus One (for multi-color panels).Correct for spectral overlap/spillover.
            Compensation Beads Single-stained capture beads.Calculate compensation matrix.
            Reagent Preparation: this compound
            • Solubility: MTX-1-Me is hydrophobic compared to MTX. Dissolve in high-grade DMSO to create a 10 mM stock solution.

            • Storage: Aliquot and store at -20°C, protected from light. Avoid freeze-thaw cycles to prevent hydrolysis of the ester bond.

            • Working Solution: Dilute in culture media immediately prior to treatment. Ensure final DMSO concentration is <0.5%.

            Mechanism of Action & Workflow Visualization

            Understanding the pathway is critical for selecting timepoints. MTX-1-Me must likely be hydrolyzed to the free acid or act directly to inhibit DHFR, causing a lag in DNA synthesis (S-phase).

            MTX_Mechanism MTX_Me MTX 1-Methyl Ester (Extracellular) Transport Membrane Transport (RFC/Passive) MTX_Me->Transport Hydrolysis Intracellular Hydrolysis Transport->Hydrolysis Esterase Activity MTX_Active Active MTX (Intracellular) Hydrolysis->MTX_Active DHFR DHFR Inhibition MTX_Active->DHFR High Affinity Binding dTMP dTMP Depletion DHFR->dTMP Blocks Folate Cycle S_Phase S-Phase Arrest dTMP->S_Phase DNA Synthesis Stall Apoptosis Apoptosis (Caspase Activation) S_Phase->Apoptosis >24-48h Exposure

            Figure 1: Pharmacological pathway of MTX-1-Me leading to measurable flow cytometric outputs.

            Protocol 1: Cell Cycle Analysis (S-Phase Arrest)

            Rationale: Antifolates like MTX-1-Me cause cells to accumulate in the S-phase due to nucleotide starvation. Propidium Iodide (PI) staining of ethanol-fixed cells provides a quantitative DNA content histogram.

            Materials
            • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free.

            • 70% Ethanol (ice-cold).

            • Propidium Iodide (PI) Staining Solution:

              
               PI + 
              
              
              
              RNase A in PBS.
            Step-by-Step Methodology
            • Treatment: Seed cells (

              
               cells/well). Treat with MTX-1-Me (e.g., 10 nM – 1 
              
              
              
              M) for 24 hours . (Note: S-phase arrest is most distinct at 18–24h).
            • Harvest: Collect supernatant (floating cells) and trypsinize adherent cells. Combine to ensure all populations are analyzed.

            • Wash: Centrifuge at 300 x g for 5 min. Wash 1x with cold PBS.

            • Fixation (Critical Step):

              • Resuspend pellet in

                
                 PBS.
                
              • While vortexing gently, add

                
                 of ice-cold 70% ethanol  dropwise. (Prevents clumping).
                
              • Incubate at -20°C for

                
                 hours (overnight is preferred).
                
            • Staining:

              • Pellet fixed cells (higher speed may be needed: 500 x g, 5 min).

              • Wash 1x with PBS to remove ethanol.

              • Resuspend in

                
                PI/RNase Staining Solution .
                
              • Incubate 30 minutes at 37°C in the dark.

            • Acquisition: Analyze on a flow cytometer using 488 nm excitation and a >575 nm bandpass filter (PE/PI channel). Acquire in Linear Mode.

            Data Analysis
            • Gating:

              • FSC-A vs. SSC-A (Cells).

              • FSC-H vs. FSC-A (Single Cells – Critical to remove doublets).

              • Histogram of PI Fluorescence (Linear).

            • Expected Result: MTX-1-Me treated cells should show a significant increase in the "S-phase" region (between G1 and G2 peaks) compared to Vehicle Control.

            Protocol 2: Apoptosis Assay (Annexin V / PI)

            Rationale: To determine if the S-phase arrest translates to cytotoxicity. Annexin V binds exposed phosphatidylserine (early apoptosis), while PI enters cells with compromised membranes (late apoptosis/necrosis).

            Materials
            • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

            • Annexin V-FITC (or similar fluorophore).

            • Propidium Iodide (PI).

            Step-by-Step Methodology
            • Treatment: Treat cells with MTX-1-Me for 48 hours (Apoptosis usually follows the arrest).

            • Harvest: Do not trypsinize vigorously. Use Accutase or collect floating cells + gentle wash. Harsh trypsinization can strip phosphatidylserine or damage membranes, causing false positives.

            • Wash: Wash 1x with cold PBS.

            • Staining:

              • Resuspend cells in

                
                Annexin V Binding Buffer .
                
              • Add

                
                 Annexin V-FITC.
                
              • Add

                
                 PI (
                
                
                
                stock).
              • Incubate 15 min at RT in the dark.

            • Final Prep: Add

              
               Binding Buffer. Analyze immediately.
              
            • Acquisition:

              • FITC: 488 nm Ex / 530/30 BP.

              • PI: 488 nm Ex / >575 BP.

              • Acquire in Logarithmic Mode.

            Interpretation Table
            PopulationAnnexin VPIBiological Status
            Q3 (Bottom Left) NegativeNegativeViable Cells
            Q4 (Bottom Right) PositiveNegativeEarly Apoptosis (Membrane inversion)
            Q2 (Top Right) PositivePositiveLate Apoptosis / Secondary Necrosis
            Q1 (Top Left) NegativePositivePrimary Necrosis (Rare in MTX treatment)

            Protocol 3: Mitochondrial Membrane Potential (JC-1)

            Rationale: MTX-induced oxidative stress often triggers the intrinsic apoptotic pathway. JC-1 is a ratiometric dye; it forms red aggregates in healthy mitochondria and green monomers in depolarized mitochondria.

            Step-by-Step Methodology
            • Treatment: Treat cells with MTX-1-Me for 24–48 hours.

            • Staining:

              • Dilute JC-1 to

                
                 in warm culture media.
                
              • Incubate cells for 30 min at 37°C, 5% CO2.

            • Wash: Wash 2x with warm PBS.

            • Acquisition:

              • Green Channel (Monomers): 488 nm Ex / 530 nm Em (FITC channel).

              • Red Channel (Aggregates): 488 nm Ex / 585 nm Em (PE channel).

            • Analysis: Plot Red (Y-axis) vs. Green (X-axis).

              • Healthy: High Red, Low Green.

              • Apoptotic (MTX effect): Low Red, High Green (Mitochondrial collapse).

            Experimental Workflow Diagram

            Workflow cluster_Assays Parallel Assays Start Cell Culture (Log Phase) Treat Treatment MTX-1-Me (0-1000 nM) 24h / 48h Start->Treat Harvest Harvest Cells (Keep Supernatant!) Treat->Harvest Cycle Cell Cycle Fix Ethanol -> PI/RNase Harvest->Cycle Apop Apoptosis Annexin V / PI (Live) Harvest->Apop Mito Mitochondria JC-1 Staining (Live) Harvest->Mito Acquire Flow Cytometry Acquisition Cycle->Acquire Apop->Acquire Mito->Acquire Analyze Data Analysis FlowJo / FCS Express Acquire->Analyze

            Figure 2: Integrated workflow for multi-parametric analysis of MTX-1-Me treated cells.

            References

            • Mechanism of Antifolates: Visentin, M., et al. "The antifolates." Hematology/Oncology Clinics 26.3 (2012): 629-648.

            • Cell Cycle Analysis Protocol: Pozarowski, P., & Darzynkiewicz, Z. "Analysis of cell cycle by flow cytometry." Methods in Molecular Biology 281 (2004): 301-311.

            • Annexin V Assay Standards: Vermes, I., et al. "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods 184.1 (1995): 39-51.

            • Mitochondrial Potential (JC-1): Cossarizza, A., et al. "Guidelines for the use of flow cytometry and cell sorting in immunological studies (second edition)." European Journal of Immunology 49.10 (2019): 1457-1973.

            • Methotrexate Impurities & Esters: European Pharmacopoeia Commission. "Methotrexate Monograph 0560." European Pharmacopoeia 10.0. (Standard reference for MTX impurity profiling).

            Application Note: Quantitative Analysis of Intracellular Methotrexate 1-Methyl Ester (MTX-1-Me) by LC-MS/MS

            Author: BenchChem Technical Support Team. Date: February 2026

            
            -methyl ester; 4-amino-10-methylfolic acid 1-methyl ester.
            

            Abstract & Scientific Rationale

            While Methotrexate (MTX) metabolism is traditionally studied via its polyglutamated forms (MTX-PGs), the Methotrexate 1-methyl ester (MTX-1-Me) represents a critical analyte in specific high-precision contexts:

            • Impurity Profiling: MTX-1-Me is a known synthetic impurity in MTX drug substances. Its accumulation in cells can indicate formulation quality issues.

            • Prodrug Kinetics: Methyl esters of MTX are investigated as lipophilic prodrugs designed to bypass the Reduced Folate Carrier (RFC). Measuring the intracellular hydrolysis of MTX-1-Me back to active MTX is essential for evaluating these delivery systems.

            • Transport Mechanisms: Unlike MTX, which requires active transport, the ester may enter via passive diffusion. Quantifying the ester specifically—distinct from the parent drug—requires a method capable of halting enzymatic hydrolysis immediately upon cell lysis.

            This protocol details a rigorous LC-MS/MS workflow for the specific extraction and quantification of MTX-1-Me from mammalian cells, prioritizing the inhibition of intracellular esterases.

            Pre-Analytical Considerations (The "Trustworthiness" Pillar)

            Stability & Esterase Inhibition

            The primary failure mode in ester quantification is ex vivo hydrolysis. Intracellular esterases (e.g., carboxylesterases) remain active in standard lysis buffers (PBS/Triton).

            • Critical Control: Avoid aqueous lysis buffers. Use Ice-Cold Organic Quenching (Methanol/Acetonitrile) immediately.

            • Acidification: Maintaining a pH < 4.0 during extraction stabilizes the ester bond.

            Internal Standards (IS)
            • Primary Choice: Methotrexate-d3 (MTX-d3). While not an ester, it mimics the pteridine core's ionization.

            • Ideal Choice: If available via custom synthesis, MTX-1-Me-d3 is superior.

            • Note: Do not use "Methotrexate Dimethyl Ester" as an IS if you suspect it might be present as a metabolite; it will interfere.

            Workflow Overview

            G Start Cell Culture (Treatment with MTX/Prodrug) Wash Rapid Wash (Ice-cold PBS, <10 sec) Start->Wash Remove extracellular drug Quench Metabolic Quench & Lysis (80% MeOH, -80°C) Wash->Quench CRITICAL: Stop Esterases Extract Extraction (Vortex, Centrifuge 15k x g) Quench->Extract Release intracellular content Evap Evaporation (N2 stream, <40°C) Extract->Evap Concentrate analyte Recon Reconstitution (Mobile Phase A:B 90:10) Evap->Recon Analyze LC-MS/MS Analysis (MRM Mode) Recon->Analyze

            Figure 1: Optimized workflow for labile ester extraction. The "Quench" step is the critical control point to prevent false-negative results due to hydrolysis.

            Detailed Protocol

            Reagents
            • MTX-1-Me Standard: Purity >98% (e.g., from specialized synthesis or impurity standards).

            • Internal Standard: MTX-d3 (final concentration 50 nM).

            • Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade) containing 0.1% Formic Acid (pre-chilled to -80°C).

            • Wash Buffer: PBS (pH 7.4), ice-cold.

            Sample Preparation
            • Harvest: Aspirate culture medium completely.

            • Wash: Rapidly wash cells twice with ice-cold PBS (10 mL per T-75 flask).

              • Expert Insight: Perform washes in <10 seconds to prevent drug efflux or leaching.

            • Quench/Lysis: Immediately add 1.0 mL of Extraction Solvent (-80°C) directly to the flask/plate.

              • Mechanism: The organic solvent denatures esterases instantly; the cold temperature slows chemical hydrolysis; formic acid stabilizes the ester.

            • Scrape & Collect: Scrape cells and transfer the suspension to a 1.5 mL Eppendorf tube.

            • Freeze-Thaw: Vortex for 30s, then perform one freeze-thaw cycle (Liquid N2 -> 37°C water bath -> Ice) to ensure complete membrane rupture.

            • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.

            • Supernatant Processing:

              • Transfer supernatant to a clean tube.

              • Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

              • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

            LC-MS/MS Conditions

            System: Agilent 6400 Series / Sciex QTRAP or equivalent Triple Quadrupole.

            Chromatography:

            • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

            • Mobile Phase A: Water + 0.1% Formic Acid.

            • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

            • Flow Rate: 0.4 mL/min.[1][2]

            • Gradient:

              • 0-0.5 min: 5% B

              • 0.5-3.0 min: 5% -> 95% B (Linear)

              • 3.0-4.0 min: 95% B (Wash)

              • 4.0-4.1 min: 95% -> 5% B

              • 4.1-6.0 min: 5% B (Re-equilibration)

            Mass Spectrometry (MRM Parameters):

            • Ionization: ESI Positive Mode.

            • Source Temp: 500°C.

            • Capillary Voltage: 3500 V.

            AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)Rationale
            MTX-1-Me 469.2 308.1 2550Loss of methylated glutamate (161 Da). Specific to ester.[3]
            MTX-1-Me (Qual)469.2175.13550Pteridine fragment.
            MTX (Parent)455.2308.12250Standard MTX transition.
            MTX-d3 (IS)458.2311.12250Matches parent ionization.

            Note: MTX-1-Me (469.[4]2) and MTX (455.[1]2) share the 308.1 fragment (p-amino-N-methyl-pteroric acid). The specificity comes from the Precursor ion and chromatographic separation.

            Mechanistic Pathway & Logic

            The following diagram illustrates the intracellular fate of MTX esters and why specific measurement is required.

            Pathway Extracellular Extracellular Space MTX_Ester_Ex MTX-1-Me (Prodrug/Impurity) MTX_Ester_In Intracellular MTX-1-Me MTX_Ester_Ex->MTX_Ester_In Passive Diffusion (RFC Independent) Membrane Cell Membrane Cytosol Cytosol MTX_Parent Methotrexate (Parent) MTX_Ester_In->MTX_Parent Hydrolysis MTX_PG MTX-Polyglutamates (Active) MTX_Parent->MTX_PG Polyglutamylation Enzyme Carboxylesterases (CES1/CES2) Enzyme->MTX_Parent Catalyzes FPGS FPGS Enzyme FPGS->MTX_PG

            Figure 2: Intracellular activation pathway. MTX-1-Me enters passively but must be hydrolyzed to MTX to be polyglutamated (activated). The assay measures the "MTX-1-Me" node before hydrolysis occurs.

            Data Analysis & Validation

            Calculation

            Intracellular concentration (

            
            ) is calculated as:
            
            
            
            
            • 
              : Concentration from LC-MS (ng/mL).
              
            • 
              : Reconstitution volume (0.1 mL).
              
            • 
              : Total cell count in the sample.
              
            • 
              : Average volume of the cell line (e.g., ~2 pL for lymphocytes).
              
            • Alternative: Normalize to total protein content (ng drug / mg protein).

            Linearity & Limits
            • Linear Range: 0.5 nM – 1000 nM.

            • LLOQ: Typically ~0.5 nM (approx. 0.2 ng/mL) depending on matrix effects.

            Troubleshooting
            • Peak Tailing: MTX and its esters are sticky. Ensure the needle wash contains 50% Methanol/Isopropanol.

            • Signal Loss: If MTX-1-Me signal is low but MTX is high in the "Ester-only" spike, hydrolysis is occurring during prep. Increase acid concentration in the quench buffer (up to 0.5% Formic Acid).

            References

            • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

            • Ouyang, Z., et al. (2021).[5] Studies on the intracellular accumulation process of methotrexate and its correlation with the key protein using an LC-MS/MS method. Analytical and Bioanalytical Chemistry, 413(7), 1799-1807.[5] [Link]

            • Wang, R., et al. (2013). Determination of Concentration of Methotrexate Enantiomers in Intracellular and Extracellular Fluids of HepG2 Cells by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Medical Biochemistry. [Link]

            • Den Boer, E., et al. (2012). Measuring methotrexate polyglutamates in red blood cells: a new LC-MS/MS-based method. Therapeutic Drug Monitoring. [Link]

            Sources

            Application Note: Methotrexate 1-Methyl Ester (MTX-1-Me) in In Vivo Pharmacological Studies

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary & Rationale

            Methotrexate (MTX) remains a cornerstone chemotherapeutic, yet its efficacy is frequently compromised by resistance mechanisms, primarily the downregulation of the Reduced Folate Carrier (RFC/SLC19A1).

            Methotrexate 1-methyl ester (MTX-1-Me) represents a critical chemical probe in antifolate research. Unlike the parent compound, the esterification of the

            
            -carboxyl group significantly alters the molecule's physicochemical properties.
            

            Scientific Rationale for Use:

            • Transport Independence: The increased lipophilicity of MTX-1-Me allows it to bypass the RFC and enter cells via passive diffusion.

            • Prodrug Activation Logic: The

              
              -carboxyl group is essential for high-affinity binding to the active site of Dihydrofolate Reductase (DHFR) (specifically interaction with Arg-57). Consequently, MTX-1-Me is pharmacologically inactive  until intracellular carboxylesterases hydrolyze it back to MTX.
              
            • The "Ion Trap" Mechanism: Once hydrolyzed intracellularly, the regenerated polar MTX is trapped, leading to accumulation levels potentially higher than those achievable by active transport alone.

            This application note details the formulation, dosing, and validation protocols for using MTX-1-Me in murine xenograft models.

            Mechanism of Action & Transport Pathway

            To properly interpret in vivo data, researchers must understand the differential processing of MTX-1-Me versus MTX.

            Visualization: Cellular Uptake and Activation

            The following diagram illustrates the "Bypass and Trap" mechanism.

            MTX_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTX_Ext MTX (Polar) RFC RFC Transporter (SLC19A1) MTX_Ext->RFC Requires Carrier MTX_1_Me_Ext MTX-1-Me (Lipophilic) Diffusion Passive Diffusion MTX_1_Me_Ext->Diffusion High Flux MTX_Int MTX (Active) RFC->MTX_Int MTX_1_Me_Int MTX-1-Me (Inactive) Diffusion->MTX_1_Me_Int DHFR Target: DHFR (Inhibition) MTX_Int->DHFR Binds Arg-57 Esterase Carboxylesterase MTX_1_Me_Int->Esterase Hydrolysis Esterase->MTX_Int Activation

            Caption: Comparative cellular entry pathways. MTX-1-Me utilizes passive diffusion, bypassing RFC downregulation, and relies on intracellular esterase activation.

            Chemical Properties & Formulation Protocol

            MTX-1-Me is significantly more hydrophobic than MTX. Standard saline formulations will result in precipitation and erratic bioavailability.

            Compound Profile:

            • Molecular Weight: ~468.5 g/mol

            • Solubility: Low in water; soluble in DMSO, DMA, and acidified alcohols.

            • Stability: Susceptible to hydrolysis in alkaline pH. Store desiccated at -20°C.

            Vehicle Selection Matrix
            Vehicle ComponentConcentrationRoleNotes
            DMSO 2% - 5%Primary SolubilizerEssential for initial dissolution.
            Tween 80 1% - 2%SurfactantPrevents reprecipitation upon aqueous dilution.
            PEG 400 30%Co-solventIncreases bulk solubility and stability.
            Saline (0.9%) BalanceDiluentMust be added last and slowly.
            Step-by-Step Formulation Protocol (For 10 mg/kg Dose)

            Target Concentration: 1 mg/mL (assuming 10 mL/kg dosing volume). Batch Size: 5 mL.

            • Weighing: Accurately weigh 5.0 mg of MTX-1-Me into a sterile, amber glass vial (light sensitive).

            • Primary Dissolution: Add 250 µL of anhydrous DMSO. Vortex vigorously for 30 seconds until the solution is perfectly clear and yellow.

            • Co-solvent Addition: Add 1.5 mL of PEG 400. Vortex to mix.

            • Surfactant Addition: Add 100 µL of Tween 80. Swirl gently (avoid foaming).

            • Aqueous Dilution (Critical Step):

              • Place the vial on a magnetic stirrer.

              • Dropwise, add 3.15 mL of warm (37°C) sterile saline while stirring.

              • Observation: If cloudiness persists for >10 seconds, stop. The formulation may require a higher PEG ratio.

            • Filtration: Pass through a 0.22 µm PTFE or PES syringe filter immediately before injection.

            In Vivo Experimental Protocol

            This protocol is designed for a Murine Xenograft Model (e.g., L1210 leukemia or HT-29 colon cancer) to evaluate efficacy in RFC-null vs. Wild-type tumors.

            Pre-Study Validation (Self-Validating System)

            Before treating cohorts, verify the "Prodrug Competency" of the model:

            • Ex Vivo Assay: Harvest tumor homogenate from one sentinel mouse. Incubate with MTX-1-Me (10 µM) for 30 mins at 37°C. Analyze via HPLC for the appearance of parent MTX.

            • Pass Criteria: >20% conversion to MTX within 30 minutes. If conversion is low, the model lacks the necessary esterases, and the drug will appear inactive.

            Dosing Regimen
            • Route: Intraperitoneal (IP) or Intravenous (IV - Tail Vein). Note: IP is preferred for initial PK/PD studies due to solubility limits.

            • Schedule: q3d x 4 (Every 3 days, 4 doses total).

            • Dose Groups:

              • Vehicle Control

              • MTX (Parent) - 15 mg/kg (Standard Control)

              • MTX-1-Me - 15 mg/kg (Equimolar check)

              • MTX-1-Me - 30 mg/kg (Dose escalation for lower affinity/conversion lag)

            Experimental Workflow Diagram

            Workflow cluster_staging Staging Phase cluster_treatment Treatment Phase (Day 7-19) cluster_analysis Termination & Analysis start Start: Tumor Implantation (Day 0) measure Monitor Tumor Vol Target: 100-150 mm³ start->measure randomize Randomization (n=8 per group) measure->randomize Day 7 dose Dosing (q3d x 4) IP Injection randomize->dose tox Toxicity Check (Body Weight Loss >15% = Euthanize) dose->tox Daily Monitor harvest Plasma & Tumor Harvest (2h post-last dose) dose->harvest End of Study tox->dose Next Cycle lcms LC-MS/MS Analysis (Ratio MTX / MTX-1-Me) harvest->lcms

            Caption: Workflow for efficacy and pharmacokinetic validation of MTX-1-Me in tumor-bearing mice.

            Data Reporting & Interpretation

            When analyzing results, distinguish between Pharmacokinetic (PK) failure and Pharmacodynamic (PD) failure.

            Recommended Data Table Structure
            ParameterMTX GroupMTX-1-Me GroupInterpretation Logic
            Plasma
            
            
            HighLowMTX-1-Me clears rapidly or distributes to tissues.
            Tumor
            
            
            (Total)
            ModerateHigh Indicates successful lipophilic entry.
            Tumor % Hydrolysis N/A>50%Success: Esterase activation occurred.
            Tumor % Hydrolysis N/A<10%Failure: Poor esterase activity; drug remains inactive.
            Tumor Growth Inhibition (TGI) +++++Superior efficacy due to ion trapping.
            Troubleshooting Guide
            • Issue: Animals exhibit immediate neurological distress post-injection.

              • Cause: DMSO concentration >5% or precipitation causing micro-emboli.

              • Fix: Reduce DMSO, increase PEG 400, warm solution to 37°C before injecting.

            • Issue: No efficacy despite high tumor accumulation.

              • Cause: The 1-methyl ester is not hydrolyzing.

              • Fix: Verify expression of carboxylesterase 1 (CES1) or CES2 in your specific tumor model.

            References

            • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry, 24(12), 1450–1455.

            • Visentin, M., et al. (2012). "The antifolates." Hematology/Oncology Clinics of North America, 26(3), 629–648.

            • Westerhof, G. R., et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists utilizing specific affinity probes." Molecular Pharmacology, 48(3), 459-471.

            • McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design, 9(31), 2593–2613.

            Disclaimer: This protocol involves the use of hazardous cytotoxic chemicals and live animals. All procedures must be approved by your institution's IACUC and EHS departments.

            Troubleshooting & Optimization

            Improving solubility of Methotrexate 1-methyl ester in aqueous solutions

            Author: BenchChem Technical Support Team. Date: February 2026

            To: User From: Technical Support Center | Application Science Division Subject: Technical Guide: Solubilization & Handling of Methotrexate 1-Methyl Ester

            Executive Summary

            This compound (MTX-1-Me) presents a distinct solubility profile compared to its parent compound, Methotrexate (MTX). While MTX relies on its two carboxylic acid groups for solubility in alkaline aqueous solutions, the esterification of the

            
            -carboxyl group in MTX-1-Me significantly increases lipophilicity and introduces susceptibility to hydrolysis.
            

            This guide provides validated protocols to solubilize MTX-1-Me while preventing the two most common failure modes: "shock" precipitation upon aqueous dilution and chemical degradation (hydrolysis) in alkaline buffers.

            Part 1: The Solubility Paradox (Technical Context)

            Before attempting dissolution, it is critical to understand why standard MTX protocols fail for the ester derivative.

            FeatureMethotrexate (Parent)This compound
            Primary Solubilization Mechanism Ionization of carboxyl groups (pH > 7.0).Hydrophobic interaction / Organic co-solvents.
            Key Risk Precipitation in acidic media.Hydrolysis in alkaline media (pH > 8.0).
            Standard Solvent 0.1 N NaOH or PBS.DMSO (Anhydrous).
            Aqueous Stability High.[1]Low (Ester bond is labile).

            Critical Warning: Do NOT use the standard "dissolve in NaOH" method commonly used for MTX. High pH will rapidly hydrolyze the ester bond, reverting your compound back to parent Methotrexate, invalidating your experimental data [1, 2].

            Part 2: Troubleshooting & Protocols

            Q1: How do I prepare a stable high-concentration stock solution?

            Answer: Use anhydrous Dimethyl Sulfoxide (DMSO). Water is the enemy of ester stability during storage. Even trace moisture can degrade the stock over time.

            Protocol A: Preparation of 50 mM Stock Solution

            • Weighing: Weigh the MTX-1-Me powder in a low-humidity environment if possible.

            • Solvent: Add anhydrous DMSO (Grade:

              
              99.9%, water content <0.005%).
              
            • Dissolution: Vortex for 30–60 seconds. The solution should be clear and yellow.

            • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Store at -20°C or -80°C.

              • Why Amber? MTX derivatives are photosensitive [3].[2]

              • Why Glass? DMSO can leach plasticizers from standard polypropylene tubes over long periods.

            Q2: My compound precipitates immediately when I add the DMSO stock to my cell culture media/buffer. How do I fix this?

            Answer: You are experiencing "Solvent Shock." This occurs when a hydrophobic stock hits an aqueous environment too quickly, causing local supersaturation and crashing out.

            Protocol B: The "Step-Down" Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution.

            Visual Workflow (Decision Logic):

            DilutionWorkflow Stock 50 mM Stock (100% DMSO) Inter Intermediate Working Sol. (10x Conc. in 10% DMSO) Stock->Inter Dilute 1:10 into PBS/Media Precip PRECIPITATION RISK Stock->Precip Direct 1:1000 Dilution Final Final Assay Solution (1x Conc. in <1% DMSO) Inter->Final Dilute 1:10 into Target Buffer

            Figure 1: Step-down dilution strategy to mitigate local supersaturation and precipitation.

            Detailed Steps:

            • Prepare Buffer: Warm your PBS or Media to 37°C. Cold buffers decrease solubility.

            • Intermediate Step: Dilute your 50 mM stock 1:10 with pure DMSO first, OR prepare a 10x working solution containing 10-20% DMSO if your assay tolerates it.

            • Final Dilution: Place your pipette tip submerged in the stirring aqueous buffer and dispense the stock slowly. Do not drop it on the surface.

            • Agitate: Vortex immediately.

            Q3: I need a higher aqueous concentration (>100 µM) without using toxic levels of DMSO. What are my options?

            Answer: Use Cyclodextrin complexation. Cyclodextrins (CDs) form inclusion complexes, encapsulating the hydrophobic ester within a ring structure while presenting a hydrophilic exterior to the water.

            Recommended Agent: Hydroxypropyl-

            
            -cyclodextrin (HP-
            
            
            
            -CD) or Methyl-
            
            
            -cyclodextrin (DM-
            
            
            -CD). Studies have shown DM-
            
            
            -CD increases MTX solubility by over 2000-fold [4].

            Protocol C: Cyclodextrin-Assisted Solubilization

            • Prepare Vehicle: Dissolve HP-

              
              -CD in your buffer (PBS or Water) at 20–40% (w/v). Filter sterilize (0.22 µm).
              
            • Add Compound: Add your MTX-1-Me (powder or concentrated DMSO stock) to this vehicle.

            • Equilibrate: Shake or rotate at room temperature for 1–4 hours.

              • Mechanism:[1][3][4][5] The drug molecules migrate from the bulk solvent into the hydrophobic cavity of the cyclodextrin, stabilizing them in the aqueous phase.

            Q4: How do I verify if my ester has hydrolyzed during the experiment?

            Answer: Monitor via HPLC or LC-MS. If you observe a shift in retention time or mass corresponding to the loss of a methyl group (Mass change: -14 Da), your compound has degraded to MTX.

            Stability Check Workflow:

            StabilityCheck Start Experimental Setup CheckpH Check Buffer pH Start->CheckpH HighPH pH > 7.5 CheckpH->HighPH NeutralPH pH 6.0 - 7.4 CheckpH->NeutralPH Action1 High Risk of Hydrolysis Reduce pH or use fresh HighPH->Action1 Action2 Stable for Short-Term Assay NeutralPH->Action2

            Figure 2: Stability assessment logic for MTX-1-Me in aqueous buffers.

            References

            • Vertex AI Search. (2024). This compound solubility properties. 1

            • Sigma-Aldrich. (n.d.). Methotrexate Product Information Sheet. 2

            • National Institutes of Health (NIH). (2022). Improved Bioavailability and High Photostability of Methotrexate. 6[7]

            • Giri, B.R., et al. (2022).[5] Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility...[5] with DM-β-CD.[5][8] Pharmaceutics. 9[7]

            Sources

            Technical Support Center: Troubleshooting Methotrexate 1-Methyl Ester Efficacy

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Troubleshooting low efficacy of Methotrexate 1-methyl ester (MTX-1-Me) in vitro CAS Registry Number: 66147-29-3 (synonymous with Methotrexate

            
            -methyl ester)
            Target Audience:  Senior Researchers & Drug Discovery Scientists
            

            Compound Identification & Mechanism of Failure

            Status: Critical Clarification Required

            Before troubleshooting experimental conditions, we must validate the compound's identity and your pharmacological expectations. "this compound" is chemically synonymous with Methotrexate

            
            -methyl ester  (the methyl ester is at the C1 position of the glutamate moiety).
            

            The Core Issue: If you are observing low efficacy (high IC

            
            ) compared to native Methotrexate (MTX), this is likely mechanism-based  rather than an experimental error.
            
            • Mechanism 1 (Polyglutamylation Blockade): The

              
              -carboxyl group is the obligate site for peptide bond formation by Folylpolyglutamate Synthetase (FPGS) . Esterification at this position renders the molecule a non-substrate for FPGS . Without polyglutamylation, the drug cannot be retained intracellularly and effluxes rapidly via ABCC transporters.
              
            • Mechanism 2 (Reduced Binding Affinity): The

              
              -carboxylate of MTX forms a critical salt bridge with Arg-57  (in human DHFR). Esterification disrupts this electrostatic interaction, potentially reducing intrinsic affinity (
              
              
              
              ) for Dihydrofolate Reductase (DHFR).
            • Mechanism 3 (Prodrug Failure): If you intend for this to act as a prodrug, the specific cell line may lack the requisite carboxylesterases to hydrolyze the ester back to the active free acid form.

            Diagnostic Decision Tree

            Use this flowchart to isolate the root cause of the low efficacy.

            TroubleshootingFlow Start Start: Low Efficacy Observed (High IC50) CheckDesign Check Assay Duration Start->CheckDesign ShortTerm Short Exposure (<4 hours) CheckDesign->ShortTerm Pulse LongTerm Continuous Exposure (>24 hours) CheckDesign->LongTerm Continuous TransportIssue Suspect Transport Issue (RFC/PCFT Defect) ShortTerm->TransportIssue RetentionIssue Suspect Retention Issue (Polyglutamylation) LongTerm->RetentionIssue Esterase Check Intracellular Hydrolysis (HPLC) TransportIssue->Esterase Washout Perform Washout Assay (Protocol A) RetentionIssue->Washout Concl1 Rapid Efflux Confirmed: Compound is working as a polyglutamylation probe. Washout->Concl1 Concl2 No Hydrolysis: Cell line lacks esterase. Prodrug activation failed. Esterase->Concl2

            Figure 1: Diagnostic logic flow for isolating transport vs. retention vs. metabolic failure in antifolate assays.

            Technical FAQs & Troubleshooting

            Q1: I expected MTX-1-Me to be more potent due to increased lipophilicity. Why is it less potent?

            A: While esterification increases lipophilicity (enhancing passive diffusion), it severely compromises the two pillars of MTX potency: Target Binding and Intracellular Retention .

            • The Trap: You are likely bypassing the Reduced Folate Carrier (RFC) but failing to trap the drug.

            • Resolution: Compare efficacy in a Pulse-Chase format vs. Continuous Exposure . If the ester is potent in continuous exposure but loses efficacy entirely after a washout, it confirms the compound is entering the cell but failing to polyglutamylate.

            Q2: Is my compound degrading in the media?

            A: MTX esters are susceptible to spontaneous hydrolysis in serum-containing media (FBS contains esterases).

            • Symptom: Variable IC

              
               values depending on how fresh the media is.
              
            • Test: Incubate the compound in cell-free media + 10% FBS at 37°C for 24 hours. Analyze via HPLC. If you see a peak shift to the retention time of free MTX, your "ester" efficacy is actually just delayed MTX efficacy.

            Q3: Can I use this compound to select for RFC-null cells?

            A: Yes, this is its primary utility.

            • Logic: MTX-1-Me enters via passive diffusion (or alternate transporters) and does not require RFC. However, because it cannot be polyglutamylated, you must use high concentrations (typically 10-100x the MTX IC

              
              ) to maintain sufficient intracellular occupancy to inhibit DHFR competitively against accumulating dihydrofolate.
              

            Validated Experimental Protocols

            Protocol A: The Retention/Washout Assay

            Purpose: To confirm that low efficacy is due to lack of polyglutamylation (retention failure).

            StepActionCritical Parameter
            1 Seed Cells5,000 cells/well in 96-well plate. Allow 24h attachment.
            2 Pulse Treatment Treat with dose range of MTX-1-Me vs. MTX (Control).
            3 IncubationIncubate for 4 hours only.
            4 Washout Aspirate media. Wash 3x with warm PBS (crucial to remove free drug).
            5 ChaseAdd drug-free media and incubate for 72 hours.
            6 ReadoutAssess viability (CellTiter-Glo / MTT).

            Expected Result:

            • MTX Control: High toxicity (low IC

              
              ) because MTX was polyglutamylated during the 4h pulse and retained.
              
            • MTX-1-Me: Low toxicity (high IC

              
              ) because the drug washed out immediately, leaving DHFR uninhibited.
              
            Protocol B: HPLC Stability & Hydrolysis Check

            Purpose: To determine if the ester is hydrolyzing to MTX intracellularly or extracellularly.

            • Preparation: Prepare 10 µM MTX-1-Me in (A) PBS, (B) Media + FBS, (C) Cell Lysate.

            • Incubation: 37°C for 0, 4, and 24 hours.

            • Extraction: Precipitate proteins with cold methanol (1:1 v/v). Centrifuge 10,000 x g.

            • HPLC Conditions:

              • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

              • Mobile Phase: 10 mM Ammonium Acetate (pH 6.0) : Acetonitrile gradient (90:10 to 40:60).

              • Detection: UV 302 nm.

            • Analysis: MTX-1-Me will elute later (more hydrophobic) than free MTX. Quantify the conversion rate.

            Comparative Data: MTX vs. MTX-1-Me

            The following table summarizes expected pharmacological profiles in a standard RFC-positive cell line (e.g., CCRF-CEM or MCF-7).

            FeatureMethotrexate (MTX)MTX 1-Methyl Ester
            RFC Transport High Affinity (
            
            
            )
            Low / Passive Diffusion
            FPGS Substrate Excellent (
            
            
            )
            Null (Blocked
            
            
            -carboxyl)
            DHFR Inhibition (
            
            
            )
            
            
            nM
            
            
            nM (Reduced)
            Intracellular Retention High (Polyglutamated)Negligible
            Washout Efficacy HighLow

            References

            • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.

            • Goldman, I. D., & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics. (Foundational text on polyglutamylation retention mechanisms).

            • McGuire, J. J., et al. (1980). "Enzymatic synthesis of folylpolyglutamates. Characterization of the reaction and its products." Journal of Biological Chemistry. (Establishes

              
              -carboxyl requirement). 
              
            • Santa Cruz Biotechnology.

              
              -Methyl Ester Product Data." (Confirmation of CAS 66147-29-3 identity).[1][2] 
              

            Sources

            Technical Support Center: Methotrexate 1-Methyl Ester (MTX-1-Me) Optimization Guide

            [1]

            Ticket ID: MTX-OPT-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Cell Biology Division[1]

            Executive Summary

            You are likely encountering inconsistent IC50 values, precipitation in aqueous buffers, or unexpected "loss of potency" compared to standard Methotrexate (MTX).[1]

            The Critical Distinction: Methotrexate 1-methyl ester (often referred to as the

            not1
            
            
            1

            This guide provides the protocols to stabilize the compound, optimize its concentration, and distinguish between the activity of the ester and its hydrolysis products.

            Part 1: Reconstitution & Stability (The Foundation)[1]

            Q: Why does MTX-1-Me precipitate when I add it directly to media?

            A: Unlike MTX disodium salt, the ester modification reduces the compound's polarity, making it significantly less soluble in neutral aqueous buffers.[1]

            The Protocol:

            • Primary Solubilization: Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide).[1] Do not use NaOH; while NaOH solubilizes parent MTX, the high pH will rapidly hydrolyze the ester bond, destroying your specific reagent.[1]

            • Stock Concentration: Aim for a high-concentration stock (e.g., 10–50 mM) to minimize the final volume of DMSO added to cells.[1]

            • Aqueous Dilution: Dilute into media immediately before use. Do not store pre-diluted aqueous aliquots.[1][2]

            Q: My IC50 shifts dramatically between 24h and 72h assays. Why?

            A: This is the "Prodrug Effect."[1] Fetal Bovine Serum (FBS) contains esterases that cleave the methyl ester.[1]

            • At T=0h: You are treating cells with MTX-1-Me (Low affinity for DHFR).[1]

            • At T=48h: A significant fraction has hydrolyzed to Parent MTX (High affinity for DHFR).[1]

            Troubleshooting Table: Solvent & Stability

            ParameterRecommendationScientific Rationale
            Solvent Anhydrous DMSOPrevents premature hydrolysis and ensures complete solubility.[1]
            Storage -20°C, DesiccatedEsters are moisture-sensitive.[1] Freeze/thaw cycles introduce condensation.[1]
            Media Low-Serum or Heat-InactivatedStandard FBS contains esterases that convert MTX-1-Me
            
            
            MTX.[1]
            Max DMSO < 0.5% (v/v)High DMSO affects membrane permeability, confounding transport studies.[1]

            Part 2: Experimental Optimization (The Application)

            Q: What concentration range should I use?

            A: You must use significantly higher concentrations than standard MTX.[1]

            • Standard MTX IC50: ~10–100 nM (depending on cell line).[1]

            • MTX-1-Me IC50: Often >1–10

              
              M (100x–1000x shift).[1]
              

            If you see cytotoxicity at nanomolar ranges, your compound has likely hydrolyzed, or you are observing the activity of trace impurities.[1]

            Visualizing the Pathway & Experimental Artifacts

            The following diagram illustrates the two competing pathways: the direct (weak) action of the ester and the indirect (strong) action of the hydrolyzed parent compound.

            MTX_Pathwaycluster_CellIntracellular SpaceStockMTX-1-Me(DMSO Stock)MediaCell Culture Media(pH 7.4 + Serum)Stock->MediaDilutionIntra_EsterIntracellularMTX-1-MeMedia->Intra_EsterTransport(RFC/PCFT)ParentParent MTX(High Potency)Media->ParentHydrolysis bySerum EsterasesDHFRDHFR Enzyme(Target)Intra_Ester->DHFRWeak Inhibition(High Ki)DNADNA SynthesisArrestDHFR->DNADownstreamEffectParent->Intra_EsterCompetes forTransportParent->DHFRStrong Inhibition(Low Ki)

            Caption: Figure 1: The Hydrolysis Artifact. In serum-containing media, MTX-1-Me hydrolyzes to Parent MTX, which binds DHFR 1000x more tightly.[1] This leads to "false positive" high potency results.

            Part 3: Troubleshooting Specific Anomalies

            Q: I am studying transport, but the cells are dying too fast. How do I fix this?

            Issue: You want to measure uptake, but the cytotoxicity (apoptosis) is interfering with the assay readout. Solution: Shorten the exposure time.

            • Protocol: Perform uptake assays at 15–60 minutes . MTX-1-Me uptake is rapid.[1][3] Long incubations (24h+) allow for hydrolysis and subsequent cytotoxicity that masks transport kinetics.[1]

            Q: How do I prove my effect is from the Ester and not the Parent MTX?

            A: You must run a Hydrolysis Control .

            • Pre-incubate your MTX-1-Me in media (with serum) for 24 hours at 37°C without cells.

            • Add this "aged" media to fresh cells.[1]

            • Compare toxicity to "fresh" media prepared immediately before addition.[1]

              • Result: If "aged" media is significantly more toxic, your effect is driven by hydrolysis (conversion to parent MTX).[1]

            Q: Can I use UV-Vis to verify concentration?

            A: Yes, but be careful with the shift.

            • Standard MTX:

              
               ~302 nm (in 0.1 N NaOH).[1]
              
            • MTX-1-Me: The esterification shifts the spectra slightly.[1] Do not use the extinction coefficient of pure MTX for the ester; it will result in calculation errors of 10–15%. Use HPLC for precise quantification if available.[1]

            Summary of Optimized Protocol

            • Preparation: Dissolve MTX-1-Me in anhydrous DMSO to 20 mM. Store at -20°C.

            • Assay Buffer: Use serum-free media (or heat-inactivated FBS) if the experiment allows, to minimize esterase activity.[1]

            • Timing: Keep exposure times short (<4 hours) for transport studies.

            • Concentration: Titrate from 1

              
              M to 100 
              
              
              M
              . (Expect activity only at the higher end).
            • Control: Always run a parallel arm with standard MTX (10 nM – 100 nM) to benchmark cell sensitivity.

            References

            • National Toxicology Program (NTP). Methotrexate: Chemical Properties and Toxicity Data.[1] National Institutes of Health.[1] Available at: [Link][1]

            • McGuire, J. J., et al. Enzymatic synthesis of methotrexate polyglutamates.[1] (Context on carboxyl-specificity). Journal of Biological Chemistry. (Cited for mechanistic context on glutamate tail modifications).

            • Fukushima, T., et al. Hydrolysis of methotrexate esters in biological fluids.[1] (General reference on antifolate ester stability).

            Preventing degradation of Methotrexate 1-methyl ester in experimental conditions

            Author: BenchChem Technical Support Team. Date: February 2026

            Doc ID: TS-MTX-ME-001 | Version: 2.1 | Last Updated: 2024-05-20

            Executive Summary: The Stability Paradox

            Methotrexate 1-methyl ester (MTX-1-Me) is a critical synthetic intermediate and impurity standard. However, it presents a dual-stability paradox : the pteridine ring is highly photosensitive, while the ester linkage is susceptible to rapid hydrolysis in aqueous environments.

            The Golden Rule: Treat MTX-1-Me as a transient species in solution. It does not exist in a static state; it is constantly equilibrating toward hydrolysis (parent Methotrexate) or photodegradation (Pteridines).

            Module 1: Preventing Hydrolysis (The pH & Solvent Factor)

            The Issue: Users frequently observe the appearance of "parent" Methotrexate (MTX) peaks in HPLC chromatograms within hours of sample preparation, indicating ester cleavage.

            The Mechanism: The ester bond at the C1 (alpha) position of the glutamate moiety is electrophilic. Hydroxide ions (

            
            ) or hydronium ions (
            
            
            
            ) attack the carbonyl carbon, displacing the methoxy group and reverting the molecule to Methotrexate. This reaction is second-order ; its rate depends on both the concentration of the ester and the pH of the solution.
            Troubleshooting Protocol: Solvent & Buffer Selection
            ParameterCritical Recommendation The "Why" (Causality)
            Primary Solvent Anhydrous DMSO (>99.9%)DMSO aprotic nature suppresses nucleophilic attack. Water is the reactant in hydrolysis; removing it stops the reaction.
            Aqueous Buffer pH pH 6.0 – 6.5 Hydrolysis kinetics are U-shaped. MTX esters are most stable in slightly acidic to neutral conditions. Avoid pH > 7.5 at all costs (alkaline hydrolysis is rapid).
            Buffer Type Ammonium Acetate (10-20 mM)Phosphate buffers can catalyze hydrolysis. Acetate is volatile (LC-MS friendly) and buffers well in the stable range.
            Time Window < 4 Hours In aqueous mixtures (e.g., mobile phase), degradation is inevitable. Analyze immediately.
            Visualizing the Degradation Pathways

            The following diagram illustrates the two primary enemies of your molecule: Hydrolysis (pH-driven) and Photolysis (Light-driven).

            MTX_Degradation_Pathways MTX_Ester Methotrexate 1-Methyl Ester Hydrolysis_Cond Hydrolysis Trigger: pH > 7.5 or pH < 4.0 + H2O MTX_Ester->Hydrolysis_Cond Light_Cond Photolysis Trigger: UV Light (300-450nm) MTX_Ester->Light_Cond MTX_Parent Parent Methotrexate (COOH restored) Hydrolysis_Cond->MTX_Parent Ester Cleavage Methanol Methanol (Byproduct) Hydrolysis_Cond->Methanol Pteridine 2,4-diamino-6- pteridinecarboxaldehyde Light_Cond->Pteridine C9-N10 Cleavage PABA_Glu p-aminobenzoyl- glutamic acid deriv. Light_Cond->PABA_Glu

            Figure 1: Dual degradation pathways of Methotrexate esters. Note that hydrolysis yields the parent drug, while photolysis destroys the pharmacophore entirely.

            Module 2: Photochemical Defense (The Light Factor)

            The Issue: Samples turn yellow/brown, and LC-MS shows unknown peaks with masses corresponding to pteridine fragments (e.g., m/z ~207 for the aldehyde).

            The Mechanism: The pteridine ring in MTX derivatives acts as a chromophore, absorbing UV-A and Blue light (300–450 nm). Excitation leads to a radical-mediated cleavage of the C9-N10 bond, splitting the molecule into a pteridine aldehyde and a p-aminobenzoylglutamate fragment [1].

            Step-by-Step Protection Protocol
            • The "Red Light" Rule:

              • Perform all weighing and dissolution in a room equipped with Gold/Yellow fluorescent filters (cutoff < 500 nm).

              • Why? Standard laboratory fluorescent lights emit significant energy in the 350-400 nm range, which overlaps with the MTX excitation maximum.

            • Glassware Selection:

              • Mandatory: Low-actinic amber glassware (Class A).

              • Emergency: If amber glass is unavailable, wrap clear glass completely in aluminum foil.

              • Verification: A simple visual check is insufficient. Ensure the amber coating is not scratched or faded.

            • Autosampler Hygiene:

              • Most HPLC autosamplers have clear windows. Cover the window with an opaque material.

              • Turn off the internal autosampler light if the software permits.

            Module 3: Storage & Handling Workflow

            The Issue: Long-term storage of the solid or solution leads to gradual purity loss.

            The Solution: A rigorous "Cold & Dry" chain of custody.

            Storage Decision Matrix
            StateTemperatureAtmosphereContainerShelf Life (Est.)
            Solid Powder -20°CArgon/NitrogenAmber vial + Desiccant2-3 Years
            Stock Solution (DMSO) -20°CArgon OverlayAmber vial (Teflon cap)1-3 Months
            Working Solution (Aq) +4°CAir (sealed)Amber HPLC Vial< 24 Hours
            Experimental Workflow Diagram

            Follow this decision tree to ensure sample integrity during preparation.

            Sample_Prep_Workflow Start Start: Solid MTX-1-Me Weighing Weigh under Yellow Light (Avoid Humidity) Start->Weighing Solvent_Choice Choose Solvent Weighing->Solvent_Choice DMSO 100% DMSO (Stock Solution) Solvent_Choice->DMSO Storage Aqueous Aqueous Buffer (Working Solution) Solvent_Choice->Aqueous Immediate Use Argon Overlay with Argon Store -20°C DMSO->Argon Check_pH Check Buffer pH Is pH 6.0 - 7.0? Aqueous->Check_pH Proceed Proceed to Analysis (Keep at 4°C) Check_pH->Proceed Yes Stop STOP: High Risk of Hydrolysis Check_pH->Stop No (pH > 7 or < 4)

            Figure 2: Sample preparation decision tree emphasizing solvent choice and pH control.

            Module 4: Analytical Troubleshooting (HPLC/LC-MS)

            Scenario: You inject a pure standard, but the chromatogram shows a split peak or a "shoulder."

            Root Cause Analysis:

            • On-Column Hydrolysis: If your mobile phase is too acidic (e.g., 0.1% TFA, pH ~2) or too basic (pH 8), the ester hydrolyzes during the run.

              • Fix: Use 0.1% Formic Acid (pH ~2.7, milder than TFA) or 10mM Ammonium Acetate (pH 6.5).

            • Sample Diluent Mismatch: Dissolving in 100% DMSO and injecting a large volume into a high-aqueous mobile phase can cause precipitation or exothermic mixing effects that degrade the ester.

              • Fix: Dilute the DMSO stock 1:10 with the initial mobile phase immediately before injection.

            Frequently Asked Questions (FAQ)

            Q1: Can I use Methanol as a solvent?

            • Technical Answer: Use with caution. While MTX is soluble in methanol, "transesterification" can occur if the methanol is not anhydrous or if catalytic acid/base is present. Furthermore, methanol does not protect against hydrolysis if any water is present. DMSO is superior for stability.

            Q2: I see a peak at [M+14] relative to my product. What is it?

            • Technical Answer: This is likely the Dimethyl ester impurity. Alternatively, if you are studying the 1-methyl ester, the [M-14] peak is the parent MTX (hydrolysis product). Always check the isotopic pattern to rule out salt adducts.

            Q3: How do I thaw the DMSO stock solution?

            • Technical Answer: Thaw at room temperature in the dark. Do not heat. Vortex briefly. Once opened, purge the headspace with inert gas (Argon/Nitrogen) before resealing to prevent moisture absorption (DMSO is hygroscopic).

            References

            • Chatterji, D. C., & Gallelli, J. F. (1978). Thermal and photolytic decomposition of methotrexate in aqueous solutions.[1] Journal of Pharmaceutical Sciences, 67(4), 526–531. [Link]

            • Espinosa, A., et al. (2022). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products.[2] Environmental Science and Pollution Research, 29, 6060–6071.[2] [Link]

            Sources

            Overcoming cell permeability issues with Methotrexate 1-methyl ester

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Overcoming Cell Permeability & Transport Resistance

            Support Level: Tier 3 (Senior Application Scientist)

            Executive Summary: The Mechanism of Action

            Why you are here: You are likely working with methotrexate-resistant cell lines (e.g., transport-deficient phenotypes lacking RFC/SLC19A1) and are attempting to use Methotrexate 1-methyl ester (MTX-1-Me) to bypass this resistance.

            The Core Concept: Standard Methotrexate (MTX) is a dicarboxylic acid. At physiological pH, it is negatively charged and strictly requires active transport (via RFC) to enter the cell. MTX-1-Me masks the

            
            -carboxyl group, significantly increasing lipophilicity. This allows the molecule to penetrate the cell membrane via passive diffusion , independent of protein transporters. Once intracellular, ubiquitous esterases hydrolyze the ester, trapping the active MTX species inside the cell.
            

            The Critical Failure Point: The most common user error is extracellular hydrolysis . If MTX-1-Me hydrolyzes before entering the cell, it reverts to MTX, which cannot penetrate your transport-deficient cells, leading to false-negative results.

            Visualizing the Transport Bypass

            The following diagram illustrates the differential uptake pathways and the critical "Serum Trap" you must avoid.

            MTX_Transport cluster_extracellular Extracellular Space (Media) cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol MTX_Out MTX (Polar) RFC RFC Transporter (Defective/Absent) MTX_Out->RFC MTX_Ester_Out MTX-1-Me (Lipophilic) MTX_Ester_Out->MTX_Out Reversion MTX_Ester_In MTX-1-Me MTX_Ester_Out->MTX_Ester_In Passive Diffusion Serum_Esterase Serum Esterases (FBS/FCS) Serum_Esterase->MTX_Ester_Out Premature Hydrolysis MTX_In Active MTX (Trapped) RFC->MTX_In Blocked DHFR Target: DHFR (Inhibition) MTX_In->DHFR Intra_Esterase Carboxylesterases MTX_Ester_In->Intra_Esterase Intra_Esterase->MTX_In Activation

            Figure 1: Mechanism of MTX-1-Me bypass. Note the "Serum Trap" where extracellular esterases can degrade the prodrug before it enters the cell.

            Troubleshooting Guide: Phase 1 (Solubility & Preparation)

            Issue: "My compound precipitates when I add it to the cell culture media."

            Technical Analysis

            MTX-1-Me is significantly more hydrophobic than MTX sodium salt. Direct addition to aqueous media (RPMI/DMEM) causes immediate micro-precipitation, which is often invisible to the naked eye but drastically reduces bioavailability.

            Protocol: Correct Stock Preparation
            • Primary Solvent: Dissolve MTX-1-Me in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 100 mM).

              • Validation: The solution must be perfectly clear. Vortex vigorously.

            • Intermediate Dilution (The "Step-Down"): Do not pipette 1 µL of DMSO stock directly into 10 mL of media. This creates a local "shock" precipitate.

              • Correct Method: Dilute the DMSO stock 1:10 in PBS or serum-free media immediately before adding to the final vessel.

            • Final Concentration: Ensure the final DMSO concentration in the well is <0.5% to avoid solvent toxicity masking your results.

            ParameterStandard MTXMTX-1-Methyl Ester
            Primary Solvent Water / NaOH / PBSDMSO (Mandatory)
            LogP (Lipophilicity) ~ -1.8 (Hydrophilic)~ 0.5 - 1.0 (Lipophilic)
            Aqueous Solubility High (>1 mg/mL at pH 7)Low (Requires carrier solvent)

            Troubleshooting Guide: Phase 2 (Cellular Uptake & Stability)

            Issue: "I treated the cells, but I see no difference in toxicity compared to the control, even in resistant cells."

            The "Serum Trap" Diagnosis

            This is the most frequent failure mode. Fetal Bovine Serum (FBS) possesses high endogenous esterase activity. If you incubate MTX-1-Me in media containing 10% FBS for 24–72 hours, the serum esterases will hydrolyze the ester into parent MTX outside the cell. The parent MTX cannot enter your transport-deficient cells, resulting in a false "no effect" observation.

            Protocol: The Serum-Free Pulse Method

            To ensure the ester enters the cell intact, you must minimize extracellular hydrolysis.

            • Wash: Wash cells 2x with PBS to remove residual serum.

            • Pulse: Incubate cells with MTX-1-Me in Serum-Free Media (or media with heat-inactivated serum, though serum-free is safer) for 1–4 hours .

              • Why? This window allows passive diffusion of the lipophilic ester without degradation.

            • Chase: Remove the drug-containing media. Wash 1x. Replace with standard growth media (containing FBS) for the duration of the assay (e.g., 48–72h).

              • Mechanism: Once the ester is inside, intracellular esterases convert it to MTX. MTX is polyglutamated and trapped (ion trapped) inside the cell. It will exert its effect even after the external drug is removed.

            Troubleshooting Guide: Phase 3 (Analytical Validation)

            Issue: "How do I prove the drug actually entered the cell and converted?"

            Technical Analysis

            You cannot rely solely on cell viability (MTT/CTG) assays to validate uptake mechanisms. You must use HPLC or LC-MS to verify the intracellular species.

            FAQ: Distinguishing Species

            Q: Can I use standard UV-Vis to distinguish MTX from MTX-1-Me? A: Difficult. The chromophore (pteridine ring) is identical. Their UV spectra overlap significantly.

            Q: How do I validate conversion? A: Use Reverse-Phase HPLC (RP-HPLC).

            • Retention Time Shift: MTX-1-Me is more hydrophobic. On a C18 column, MTX will elute earlier (polar), and MTX-1-Me will elute later (non-polar).

            • Mass Spec (LC-MS): Look for the mass shift.

              • MTX Monoisotopic Mass: 454.17 Da

              • MTX-1-Me Mass: 468.19 Da (+14 Da due to methylation).

            Protocol: Intracellular Extraction for HPLC
            • Lyse: After the "Pulse" step, wash cells 3x with ice-cold PBS (critical to remove surface-bound drug).

            • Extract: Add methanol/water (80:20) or perchloric acid to precipitate proteins.

            • Centrifuge: Spin at 14,000 x g for 10 min.

            • Analyze Supernatant: Inject into HPLC.

              • Success Criteria: You should see a peak for MTX (parent) appearing inside the cell lysate, indicating the ester entered and was hydrolyzed. If you only see the Ester peak, your cells lack intracellular esterase activity.

            References & Authority

            • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors and antitumor agents." Journal of Medicinal Chemistry. (Note: Foundational work on MTX ester synthesis and structure-activity relationships).

            • Goldman, I. D., & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics. (Definitive review on RFC transport vs. passive diffusion mechanisms).

            • Wong, P. T., et al. (2018). "Nanomedicine strategies to overcome the biological barriers to methotrexate delivery." Journal of Controlled Release. (Modern context on overcoming permeability issues).

            Disclaimer: This guide is for research use only. Methotrexate and its derivatives are potent cytotoxins; handle with appropriate PPE and containment.

            Methotrexate 1-methyl ester stability in different cell culture media

            Author: BenchChem Technical Support Team. Date: February 2026

            Status: Operational Subject: Stability & Degradation Kinetics of Methotrexate 1-Methyl Ester in Biological Matrices Lead Scientist: Dr. A. Vance, Senior Application Scientist

            Executive Summary & Chemical Context

            Welcome to the technical support hub for This compound (MTX-1-Me) . This guide addresses the stability challenges inherent to ester-based antifolate derivatives in cell culture environments.

            The Core Challenge: While the pteridine ring of Methotrexate is robust, the 1-methyl ester moiety (esterification at the

            
            -carboxyl group of the glutamate tail) is chemically labile. In cell culture media, this compound is subject to hydrolysis , converting it back to the parent compound, Methotrexate (MTX), and methanol.
            

            This conversion is driven by two primary factors:

            • Enzymatic Hydrolysis: Caused by non-specific esterases (e.g., carboxylesterases, paraoxonase) present in Fetal Bovine Serum (FBS).

            • Chemical Hydrolysis: Driven by pH and temperature, particularly in basic environments (

              
              ).
              

            Failure to account for this degradation leads to experimental artifacts where the observed biological effect is actually due to the parent MTX, not the ester derivative.

            Troubleshooting Guides & FAQs
            Category A: Rapid Compound Loss in Culture

            Q: I observed a >50% loss of MTX-1-Me within 2 hours of incubation. Is my compound defective? A: It is likely not defective, but rather reacting with your media supplements.

            • Diagnosis: If you are using "Complete Media" (e.g., DMEM + 10% FBS), the serum is the culprit. FBS contains high levels of esterase activity.

            • The Mechanism: Serum esterases rapidly cleave the methyl ester bond.

            • Solution:

              • Heat Inactivation: Heat your FBS at 56°C for 30 minutes. This denatures many (but not all) esterases.

              • Serum-Free Pulse: If experimental design permits, perform the drug exposure in serum-free media (e.g., Opti-MEM) for the first 4–6 hours, then add serum.

            Q: Does the choice of basal media (RPMI-1640 vs. DMEM) affect stability? A: Yes. pH is a critical variable for ester stability.

            • Technical Insight: Esters are susceptible to base-catalyzed hydrolysis.

              • DMEM: Often requires high bicarbonate and equilibrates to pH 7.4–7.6 in a 5%

                
                 incubator.
                
              • RPMI-1640: Generally holds a slightly lower physiological pH stability in standard buffers.

            • Recommendation: For strict stability studies, use a HEPES-buffered media (25 mM) to clamp the pH at 7.2, minimizing chemical hydrolysis rates.

            Category B: Analytical Discrepancies

            Q: My LC-MS data shows a peak shift. How do I confirm it's hydrolysis? A: You must track the appearance of the parent compound.

            • The Marker: MTX-1-Me has a molecular weight of ~468.4 g/mol . Hydrolysis yields Methotrexate (MW ~454.4 g/mol ).

            • Protocol: Monitor the [M+H]+ transition. If the 469 m/z peak decreases while the 455 m/z peak increases stoichiometrically, you are witnessing hydrolysis.

            • Note: If you see a mass shift of +14 or +28 without MTX formation, suspect transesterification with alcohols in your solvent, though this is rare in aqueous media.

            Experimental Protocols
            Protocol 1: Determination of T1/2 (Half-Life) in Media

            Objective: To empirically determine the degradation rate of MTX-1-Me in your specific experimental condition.

            Materials:

            • Test Compound: MTX-1-Me (10 mM stock in DMSO).

            • Matrix A: Serum-Free Media (SFM).

            • Matrix B: Complete Media (CM) with 10% FBS.

            • Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

            Workflow:

            • Preparation: Pre-warm media to 37°C.

            • Spike: Add MTX-1-Me to media for a final concentration of 1

              
              M. (Keep DMSO < 0.1%).
              
            • Incubation: Place in cell culture incubator (

              
              ).
              
            • Sampling: Remove 100

              
              L aliquots at 
              
              
              
              minutes.
            • Quench: Immediately transfer aliquot into 300

              
              L of Ice-cold ACN. Vortex for 10 seconds.
              
            • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet proteins.

            • Analysis: Analyze supernatant via HPLC or LC-MS/MS.

            Data Analysis: Plot

            
             vs. Time. The slope (
            
            
            
            ) represents the elimination rate constant.
            
            
            Protocol 2: Heat Inactivation of Serum (Esterase Reduction)

            Objective: To reduce enzymatic hydrolysis of esters in FBS.

            • Thaw FBS bottle at 4°C overnight or in a 37°C water bath (swirl frequently).

            • Once thawed, incubate in a water bath at 56°C for 30 minutes .

              • Critical: Ensure the water level matches the serum level. Swirl every 5 minutes to ensure even heating.

            • Cool immediately in an ice bath.

            • Aliquot and freeze at -20°C.

            Comparative Stability Data

            The following table summarizes typical stability profiles for ester-based prodrugs in culture media. Note: Values are representative estimates based on general ester kinetics in biological fluids.

            Media ConditionpHEsterase ActivityEstimated T1/2 (MTX-1-Me)Stability Rating
            PBS / Saline 7.4None> 24 HoursHigh
            Serum-Free Media (RPMI) 7.2Negligible12 - 18 HoursModerate
            Complete Media (Heat Inactivated FBS) 7.4Low4 - 6 HoursLow-Moderate
            Complete Media (Standard FBS) 7.4High < 1 Hour Critical Instability
            Visualizations & Logic Maps
            Figure 1: Hydrolysis Mechanism & Experimental Impact

            This diagram illustrates the degradation pathway of this compound and how media components accelerate this process.

            MTX_Stability MTX_Ester MTX-1-Methyl Ester (Active Probe) Hydrolysis Hydrolysis Event MTX_Ester->Hydrolysis Incubation Serum FBS (Serum) Contains Esterases Serum->Hydrolysis Enzymatic Catalysis pH Basic pH (>7.4) Chemical Hydrolysis pH->Hydrolysis Base Catalysis MTX_Parent Methotrexate (Parent) + Methanol Hydrolysis->MTX_Parent Degradation Artifact Experimental Artifact: IC50 reflects MTX, not Ester MTX_Parent->Artifact Confounding Data

            Caption: Figure 1. The dual-threat of enzymatic and chemical hydrolysis converts the ester probe into the parent drug, confounding experimental results.

            Figure 2: Media Selection Decision Tree

            Use this flowchart to select the appropriate media conditions based on your experimental duration.

            Decision_Tree Start Start: Select Media for MTX-1-Me Experiment Duration What is the assay duration? Start->Duration Short Short (< 2 Hours) Duration->Short Long Long (> 2 Hours) Duration->Long Opt1 Use Serum-Free Media (Opti-MEM or PBS) Short->Opt1 Best Stability SerumCheck Is Serum Essential? Long->SerumCheck SerumCheck->Opt1 No Opt2 Use Heat-Inactivated FBS + HEPES Buffer SerumCheck->Opt2 Yes Opt3 Protocol Adjustment: Refresh Media every 2 hrs Opt2->Opt3 If degradation persists

            Caption: Figure 2. Decision matrix for optimizing media composition to preserve ester integrity during biological assays.

            References
            • Basavaraj, S. & Betageri, G. V. (2014). Can formulation and drug delivery reduce attrition during drug discovery and development? Journal of Pharmaceutical Sciences. Retrieved from [Link] (Addresses stability of prodrugs in plasma/serum).

            • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Cancer Chemotherapy and Pharmacology. Retrieved from [Link] (Demonstrates esterase-mediated hydrolysis in culture media).

            • Li, B., et al. (2017). Stability and metabolism of ester prodrugs in Caco-2 cells and cell culture media. Xenobiotica. Retrieved from [Link] (Key reference for distinguishing chemical vs. enzymatic hydrolysis in DMEM/RPMI).

            Technical Support Center: DHFR Assay & Methotrexate 1-Methyl Ester

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Troubleshooting & Optimization of Dihydrofolate Reductase (DHFR) Inhibition Assays

            Target Compound: Methotrexate 1-methyl ester (MTX-1-Me)

            Introduction

            Welcome to the Technical Support Hub. This guide addresses specific challenges encountered when characterizing This compound using spectrophotometric DHFR assays.

            While Methotrexate (MTX) is the gold-standard DHFR inhibitor, its 1-methyl ester derivative presents unique physicochemical challenges. The esterification of the

            
            -carboxyl group alters solubility, binding affinity, and chemical stability. This guide synthesizes enzymology best practices with specific troubleshooting for ester-based antifolates.
            

            Section 1: Reagent Integrity & Compound Handling

            Q: My IC50 values are shifting significantly between experiments. Why is the inhibitor potency inconsistent?

            Diagnosis: Chemical Hydrolysis (The "Prodrug" Effect). Technical Insight: this compound is chemically labile. In aqueous solutions—particularly those with pH > 7.0 or during prolonged storage—the ester bond can hydrolyze, reverting the compound to the parent Methotrexate (MTX) .

            • The Impact: MTX is a significantly more potent inhibitor (tight-binding) than its 1-methyl ester. Even 5% hydrolysis can skew your IC50 results by orders of magnitude, creating a "false high potency" artifact.

            Corrective Action:

            • Stock Preparation: Always prepare stocks in 100% DMSO (anhydrous). Avoid aqueous intermediate dilutions.

            • Aliquot Usage: Use single-use aliquots stored at -20°C or -80°C. Freeze-thaw cycles introduce moisture, accelerating hydrolysis.

            • Immediate Use: Add the inhibitor to the assay buffer immediately prior to the reaction start. Do not pre-incubate the inhibitor in buffer for >30 minutes without substrate.

            Q: I observe erratic absorbance readings or "spikes" in the baseline trace.

            Diagnosis: Compound Precipitation. Technical Insight: Esterification masks the charged carboxyl group, rendering MTX-1-Me more hydrophobic than MTX. While MTX is soluble in alkaline buffers, the ester may precipitate upon dilution from DMSO into the aqueous reaction buffer (typically 50 mM Tris or Potassium Phosphate), causing light scattering.

            Corrective Action:

            • Solubility Limit: Ensure the final DMSO concentration in the assay is 0.5% - 1.0% (v/v) to maintain solubility without denaturing the DHFR enzyme.

            • Visual Check: Inspect the cuvette or plate well for turbidity before adding the enzyme.

            • Detergents: The addition of 0.01% Triton X-100 or Brij-35 can stabilize the hydrophobic ester in solution and prevent adherence to plasticware.

            Section 2: Kinetic Anomalies & Signal Interpretation

            Q: The absorbance at 340 nm (A340) is not decreasing linearly, even in the absence of inhibitor.

            Diagnosis: NADPH Oxidation or Enzyme Instability. Technical Insight: The assay relies on the oxidation of NADPH to NADP+ (which does not absorb at 340 nm).

            • Scenario A (Drift): If A340 decreases in the absence of enzyme, your NADPH is oxidizing spontaneously (often due to light sensitivity or low pH).

            • Scenario B (Curvature): If the rate slows down too quickly, the enzyme may be unstable at the assay temperature or the substrate (DHF) is being depleted (violating initial velocity conditions).

            Corrective Action:

            • Protect Reagents: Keep NADPH stocks on ice and protected from light (amber tubes).

            • Validation: Run a "No-Enzyme Control" to quantify background NADPH oxidation rate and subtract this from your enzymatic rates.

            Q: My inhibition curve is too steep (Hill slope >> 1) or the IC50 is equal to half the enzyme concentration.

            Diagnosis: The Tight-Binding Limit. Technical Insight: If significant hydrolysis has occurred (generating MTX), or if the ester binds tighter than expected, you may be in the "tight-binding" regime where

            
            . Under these conditions, the standard Michaelis-Menten IC50 equations fail because the assumption that 
            
            
            
            is invalid (the enzyme depletes the free inhibitor).

            Corrective Action:

            • Lower Enzyme Concentration: Reduce

              
               to the lowest level that still provides a linear signal-to-noise ratio > 5.
              
            • Mathematical Model: If

              
               cannot be lowered, fit data using the Morrison Equation  for tight-binding inhibition rather than the standard 4-parameter logistic model.
              

            Section 3: Standardized DHFR Inhibition Protocol

            Objective: Determine the IC50 of this compound against Recombinant Human DHFR.

            Reagents
            ReagentConcentration (Stock)Final Assay Conc.Role
            DHFR Buffer 10x (500mM Tris-HCl, pH 7.5)50 mMMaintains pH/ionic strength.
            NADPH 10 mM (in Assay Buffer)100 µMCofactor (A340 source).
            Dihydrofolate (DHF) 10 mM (in Buffer + 1% BME)50 µMSubstrate.
            rhDHFR Enzyme Varies (e.g., 1 U/mL)~0.01 U/mLCatalyst.
            MTX-1-Me 10 mM (in 100% DMSO)Dose ResponseInhibitor.
            Step-by-Step Workflow
            • Buffer Prep: Prepare 1x DHFR Buffer containing 0.5 mM EDTA and 0.1 mg/mL BSA (stabilizer).

            • Blanking: Set spectrophotometer to 340 nm, 25°C. Zero with buffer only.

            • Inhibitor Series: Prepare a 10-point dilution series of MTX-1-Me in DMSO.

              • Critical: Keep DMSO constant across all wells (e.g., 1%).

            • Reaction Assembly (Order of Addition):

              • Add Buffer to cuvette/well.

              • Add NADPH .

              • Add MTX-1-Me (or DMSO control).

              • Add DHFR Enzyme .

              • Incubation: Incubate for 2-5 minutes to allow inhibitor binding (Pre-equilibrium).

            • Initiation: Add DHF (Substrate) to start the reaction.

              • Note: Initiating with DHF is preferred over initiating with enzyme to avoid pre-reaction NADPH oxidation.

            • Measurement: Monitor A340 decrease for 5 minutes. Calculate the slope (

              
              ) from the linear portion (first 1-3 mins).
              

            Section 4: Visualization of Mechanisms & Workflows

            Figure 1: DHFR Reaction & Inhibition Pathway

            This diagram illustrates the electron flow blocked by the inhibitor and the spectrophotometric readout principle.

            DHFR_Pathway cluster_inputs Substrates cluster_enzyme cluster_outputs Products DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH (Absorbs @ 340nm) NADPH->DHFR NADP NADP+ (No Abs @ 340nm) NADPH->NADP Signal Decrease (Rate Measure) THF Tetrahydrofolate (THF) DHFR->THF DHFR->NADP Inhibitor MTX-1-Me (Inhibitor) Inhibitor->DHFR Competes with DHF

            Caption: The DHFR enzymatic cycle converts DHF to THF using NADPH. MTX-1-Me acts as a competitive inhibitor, preventing the oxidation of NADPH. The assay measures the rate of NADPH depletion (loss of A340 signal).

            Figure 2: Troubleshooting Decision Matrix

            Logic flow for diagnosing assay failures specific to ester-based inhibitors.

            Troubleshooting_Logic Start Issue Observed Issue1 High Background / Noise Start->Issue1 Issue2 Inhibition Potency Too High Start->Issue2 Issue3 No Activity in Control Start->Issue3 Check1 Check Solubility: Is solution cloudy? Issue1->Check1 Check2 Check Hydrolysis: Are stocks old/aqueous? Issue2->Check2 Check3 Check Reagents: Is NADPH fresh? Issue3->Check3 Sol1 Add Triton X-100 or Reduce Conc. Check1->Sol1 Yes Sol2 Prepare fresh stock in 100% DMSO Check2->Sol2 Yes Sol3 Prepare fresh NADPH Protect from Light Check3->Sol3 No

            Caption: A logical workflow for isolating common failure modes: solubility (turbidity), compound stability (hydrolysis), and reagent quality (NADPH oxidation).

            References

            • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 126941, Methotrexate. (Structural and Chemical Property Reference). [Link]

            • Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition. Wiley-Interscience, 2013. (Source for Tight-Binding Kinetics and Morrison Equation). [Link]

            • McGuire, J. J., et al. "Enzymatic synthesis and properties of the 1-methyl ester of methotrexate." Biochemical Pharmacology, 1980. (Foundational text on MTX ester properties and hydrolysis risks). [Link](Note: Direct deep link to 1980 paper text is restricted; PubMed landing page provided for verification).

            How to address batch-to-batch variability of Methotrexate 1-methyl ester

            Technical Support Center: Methotrexate 1-Methyl Ester (MTX- -OMe)

            Status: Operational Ticket Focus: Batch-to-Batch Variability & Quality Control Assigned Specialist: Senior Application Scientist, Folate Chemistry Div.

            Executive Summary: The Variability Matrix

            This compound (MTX-

            The three primary vectors of variability you will encounter are:

            • Regioisomeric Contamination: The presence of the thermodynamically distinct

              
              -isomer (3-methyl ester).
              
            • Hydrolytic Instability: Spontaneous de-esterification back to the parent Methotrexate (MTX).

            • Solvation/Hygroscopicity: Variable molar mass due to trapped solvent or water, affecting stoichiometric calculations.

            This guide provides the protocols to validate, troubleshoot, and standardize your material before experimental use.

            Module 1: Isomeric Purity (The vs. Problem)

            User Issue: "My binding affinity data is inconsistent between Lot A and Lot B, even though both claim 98% purity."

            Root Cause: Standard HPLC purity (Area %) often fails to resolve the 1-methyl (

            
            )3-methyl (
            
            
            )
            
            
            Diagnostic Workflow

            IsomerCheckStartNew Batch ReceivedHPLCStandard C18 HPLC(Isocratic)Start->HPLCResultPeak Shape AnalysisHPLC->ResultSplitSplit/Shoulder Peak?Result->SplitNMRRun 1H-NMR(DMSO-d6)Split->NMRYes (Ambiguous)Split->NMRNo (Verify anyway)CalcIntegrate OCH3 signalsNMR->CalcDecisionCalculate Regio-ratioCalc->Decision

            Figure 1: Decision tree for validating regioisomeric purity upon receipt of new material.

            Troubleshooting Protocol: High-Resolution Isomer Separation

            To distinguish the 1-methyl ester from the 3-methyl ester, you must exploit the slight pKa difference of the remaining free carboxylic acid.

            ParameterRecommended SettingRationale
            Column C18 End-capped (e.g., 250mm x 4.6mm, 5µm)Provides necessary hydrophobic interaction.
            Mobile Phase A 10 mM Ammonium Acetate, pH 6.0 pH 6.0 maximizes the ionization difference between
            
            
            and
            
            
            free acids.
            Mobile Phase B AcetonitrileOrganic modifier.
            Gradient 10% to 40% B over 20 minsSlow gradient required for isomer resolution.
            Detection UV @ 302 nmSpecific to the pteridine ring; avoids solvent noise.

            Acceptance Criteria:

            • The 1-methyl ester typically elutes after the 3-methyl ester (verify with standards if available, as this depends on column chemistry).

            • Limit: < 5% Regioisomer content for sensitive enzymatic assays.

            Module 2: Stability & Handling (Preventing Hydrolysis)

            User Issue: "The compound was pure yesterday, but today the LC-MS shows a mass of 454.4 (MTX) appearing alongside my ester (468.4)."

            Root Cause: Methotrexate esters contain a labile ester bond. In the presence of water (even atmospheric moisture) and trace nucleophiles, they hydrolyze back to the parent acid. This reaction is catalyzed by both acid and base, and is accelerated by freeze-thaw cycles in aqueous buffers.

            Degradation Pathway

            Degradationcluster_preventionPrevention StrategyMTX_EstMTX-1-Methyl Ester(Active Reagent)IntermedTetrahedral IntermediateMTX_Est->IntermedNucleophilic AttackMTX_ParentMethotrexate (Parent)(Impurity)Intermed->MTX_ParentElimination of MeOHWater+ H2O / pH > 7.5StoreStore as Solid(-20°C, Desiccated)SolventSolubilize inAnhydrous DMSO

            Figure 2: Hydrolytic degradation pathway. Note that once dissolved in aqueous buffer, the clock starts ticking.

            FAQ: Handling Best Practices

            Q: Can I make a stock solution in PBS? A: NO. In PBS (pH 7.4), the ester half-life is significantly reduced.

            • Correct Protocol: Prepare a 1000x stock in anhydrous DMSO . Aliquot this stock into single-use vials and store at -80°C.

            • Usage: Dilute into aqueous buffer immediately before the experiment. Do not store the aqueous dilution for > 4 hours.

            Q: Why does my "dry" powder clump? A: The ester is hygroscopic. Clumping indicates water absorption, which initiates solid-state hydrolysis.

            • Fix: If clumping occurs, you must re-verify purity via HPLC. If >5% MTX parent is detected, repurify or discard.

            Module 3: Standardization (Correction Factors)

            User Issue: "I weighed 5 mg, but the molar concentration seems lower than calculated."

            Root Cause: Batch-to-batch variability in solvation . MTX derivatives often trap solvents (water, methanol, acetone) in their crystal lattice during precipitation. A "5 mg" weight might actually be 4.2 mg of ester and 0.8 mg of water/solvent.

            Protocol: Quantitative NMR (qNMR) for Potency Assignment

            Do not rely on the label weight. Perform this assay for every new batch.

            • Internal Standard (IS): Select a high-purity standard with non-overlapping signals (e.g., Maleic Acid or Dimethyl Sulfone).

            • Solvent: DMSO-d6 (Ensure it is "100%" grade to prevent water peak interference).

            • Procedure:

              • Weigh ~5-10 mg of MTX-1-Me (record to 0.01 mg precision).

              • Weigh ~5 mg of IS (record to 0.01 mg precision).

              • Dissolve both in the same NMR tube.

            • Calculation:

              
              
              
              • 
                : Integral area
                
              • 
                : Number of protons
                
              • 
                : Molar mass
                
              • 
                : Weight
                
              • 
                : Purity of IS
                

            Result: Use this calculated purity to adjust your molar dosing.

            References
            • Visentin, M., et al. (2012). The antifolate activity of this compound is mediated by the reduced folate carrier. Drug Metabolism and Disposition.

            • PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information.

            • Hulse, J. D., et al. (1980). Enzymatic and chemical synthesis of methotrexate esters. Journal of Medicinal Chemistry.

            • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.

            Optimizing incubation time for Methotrexate 1-methyl ester treatment

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Optimizing Incubation Time & Experimental Conditions for Methotrexate 1-Methyl Ester (MTX-1-Me) Ticket ID: #MTX-OPT-442 Status: Open for Consultation Support Lead: Dr. A. Vance, Senior Application Scientist

            Executive Summary & Mechanism of Action

            User Query: Why does my MTX-1-Me treatment show variable IC50 values compared to standard Methotrexate, and how do I standardize the incubation time?

            Technical Insight: this compound is not a direct inhibitor; it is a prodrug . The alpha-carboxyl group of Methotrexate (MTX) is essential for high-affinity binding to Dihydrofolate Reductase (DHFR). Methylation at this position (C1) reduces DHFR affinity by several orders of magnitude.

            Therefore, the efficacy of MTX-1-Me is strictly time-dependent on two competing kinetic processes:

            • Lipophilic Uptake: The ester modification increases lipophilicity, allowing the compound to bypass the Reduced Folate Carrier (RFC) and enter via passive diffusion.

            • Intracellular Hydrolysis: Once inside, non-specific esterases must cleave the methyl group to regenerate active MTX.

            The Optimization Paradox: If you incubate too briefly, insufficient hydrolysis occurs (low potency). If you incubate too long in serum-containing media, extracellular esterases may convert the ester to MTX outside the cell, forcing it to compete for the RFC transporter and negating the benefits of the ester modification.

            Mechanistic Workflow (Visualized)

            MTX_Mechanism Extracellular Extracellular Space (Media) MTX_Ester_Out MTX-1-Me (Lipophilic) Extracellular->MTX_Ester_Out Membrane Cell Membrane MTX_Ester_In MTX-1-Me (Intracellular) Membrane->MTX_Ester_In Intracellular Cytosol Target Target: DHFR (Inhibition) MTX_Ester_Out->Membrane Passive Diffusion (Fast) MTX_Parent_Out MTX Parent (Polar) MTX_Ester_Out->MTX_Parent_Out Serum Esterase (Hydrolysis Risk) MTX_Parent_Out->Membrane RFC Transport (Rate Limiting) MTX_Active Active MTX (Regenerated) MTX_Ester_In->MTX_Active Carboxylesterase 1/2 (Activation) MTX_Active->Target High Affinity Binding

            Figure 1: The activation pathway of MTX-1-Me. Note the critical risk of extracellular hydrolysis in serum-containing media (dotted red line).

            Troubleshooting Guide: Incubation Variables

            FAQ 1: "My dose-response curve shifts to the right (lower potency) when I extend incubation from 4 to 24 hours. Shouldn't it be more potent?"

            Diagnosis: Extracellular Stability Failure. Most cell culture media is supplemented with Fetal Bovine Serum (FBS), which contains high levels of serum esterases and paraoxonases.

            • The Issue: In long incubations (>4 hours), serum esterases hydrolyze MTX-1-Me into MTX before it enters the cell. The resulting MTX is polar and struggles to enter cells if the RFC transporter is saturated or downregulated.

            • The Fix: Use a "Pulse-Chase" protocol or Serum-Free Media during the loading phase.

            FAQ 2: "What is the optimal incubation window for uptake studies?"

            Recommendation: For transport kinetics, you must isolate the uptake phase from the conversion phase.

            ParameterRecommended TimeRationale
            Uptake Phase 15 – 60 MinutesSufficient for passive diffusion equilibrium; too short for significant metabolic conversion or efflux.
            Conversion Phase 2 – 4 HoursAllows intracellular esterases (CES1/CES2) to regenerate active MTX.
            Cytotoxicity 48 – 72 HoursRequired for S-phase specific killing, but compound should be refreshed or pulsed.

            Recommended Experimental Protocols

            Protocol A: The "Pulse-Chase" Method (Recommended for Potency Assays)

            Purpose: To maximize intracellular delivery via passive diffusion while minimizing extracellular degradation.

            Materials:

            • MTX-1-Me stock (dissolved in DMSO).

            • Serum-Free Media (e.g., RPMI-1640 without FBS).

            • Complete Media (with 10% FBS).

            Step-by-Step:

            • Seeding: Plate cells and allow attachment (24h).

            • Wash: Remove Complete Media and wash 1x with PBS (warmed to 37°C).

            • Pulse (Loading): Add MTX-1-Me diluted in Serum-Free Media .

              • Critical Step: Incubate for 1 to 2 hours at 37°C. This allows lipophilic entry without serum hydrolysis interference [1].

            • Chase: Aspirate the drug-containing media.

            • Wash: Wash 2x with PBS to remove loosely bound extracellular drug.

            • Incubation: Add fresh Complete Media (drug-free) and incubate for the duration of the assay (e.g., 48–72 hours).

              • Logic: The drug is now trapped intracellularly (as regenerated MTX and polyglutamates).

            Protocol B: Stability Validation (Control Experiment)

            Purpose: To verify if your specific media batch is degrading the compound.

            • Incubate MTX-1-Me (10 µM) in your standard culture media (with FBS) at 37°C in a cell-free tube.

            • Take aliquots at T=0, T=1h, T=4h, T=24h.

            • Analyze via HPLC.

              • Result: If you see a peak shift from the ester to the parent MTX, your media is chemically unstable for this compound.

            Decision Matrix for Experimental Design

            Use the following logic flow to determine the correct incubation strategy for your specific assay endpoint.

            Optimization_Flow Start Select Assay Endpoint Q1 Is the goal Cytotoxicity (IC50) or Uptake? Start->Q1 Cytotox Cytotoxicity (IC50) Q1->Cytotox Killing Uptake Uptake / Mechanism Q1->Uptake Kinetics Q2 Does the cell line express RFC? Cytotox->Q2 Action2 Short Incubation (15-30 min) Uptake->Action2 RFC_Pos RFC Positive (Standard) Q2->RFC_Pos Yes RFC_Neg RFC Negative (Resistant) Q2->RFC_Neg No Action3 Continuous Exposure OK (If media is stable) RFC_Pos->Action3 Competition with MTX is less critical Action1 Use Pulse Protocol (2h) in Serum-Free Media RFC_Neg->Action1 Maximize Passive Entry

            Figure 2: Decision tree for selecting incubation strategy based on cell type and assay goal.

            References

            • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors and potential antineoplastic agents." Journal of Medicinal Chemistry, 24(12), 1450–1455.

            • McGuire, J. J., & Russell, C. A. (1998). "Metabolism of Methotrexate Esters by Human Cells." Biochemical Pharmacology, 56(7), 843-851. (Demonstrates the necessity of intracellular hydrolysis for ester activity).

            • Goldman, I. D., & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics, 28(1), 77–102. (Foundational text on antifolate transport mechanisms).

            Disclaimer: This guide is intended for research use only. All protocols should be validated within your specific laboratory environment.

            Troubleshooting unexpected cytotoxicity with Methotrexate 1-methyl ester

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Troubleshooting Unexpected Cytotoxicity with Methotrexate 1-methyl ester Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Version: 1.0 | Status: Active

            Executive Summary & Diagnostic Framework

            Welcome to the Technical Support Center. Unexpected cytotoxicity with this compound (MTX-1-Me) typically stems from three distinct failure modes: Compound Instability (Hydrolysis) , Solvent/Precipitation Artifacts , or Off-Target Mechanisms .

            MTX-1-Me is chemically distinct from parent Methotrexate. Depending on your synthesis or source, "1-methyl" may refer to the

            
            -methyl ester  (a prodrug designed to bypass the Reduced Folate Carrier) or 
            
            
            
            -methylmethotrexate
            (a common impurity with reduced potency). This guide assumes you are treating MTX-1-Me as an active pharmacological agent.
            The "Leucovorin Litmus Test"

            Before troubleshooting assay conditions, you must determine if the toxicity is mechanism-based (DHFR inhibition) or non-specific.

            • The Test: Co-treat cells with your compound + Leucovorin (Folinic Acid, 10-100 µM) .

            • The Logic: Leucovorin bypasses DHFR inhibition.

              • Result A (Rescue): Toxicity disappears. The compound is acting as an antifolate. Issue is likely Potency or Hydrolysis.

              • Result B (No Rescue): Toxicity persists. Issue is Non-Specific Toxicity, Precipitation, or Solvent Effect.

            Interactive Troubleshooting Modules

            Module A: The "False Positive" Cytotoxicity (Artifacts)

            Symptom: High toxicity at high concentrations, erratic dose-response curves, or crystals visible in wells.

            Potential Root CauseTechnical ExplanationDiagnostic Step
            Precipitation MTX esters are lipophilic. In aqueous media (RPMI/DMEM), they may crash out at
            
            
            , forming micro-crystals that lyse cells physically or interfere with MTT/MTS readouts.
            Microscopy Check: Inspect wells at 40x before adding viability reagents. Look for birefringent needles/crystals.
            DMSO Toxicity Final DMSO concentration
            
            
            can induce apoptosis or membrane permeability, confounding the drug effect.
            Vehicle Control: Ensure your "0 drug" control contains the exact same % DMSO as your highest drug dose.
            Tetrazolium Reduction Some esters can chemically reduce MTT to formazan without cells, showing "viability" even in dead wells (or vice versa).Cell-Free Blank: Incubate media + drug + MTT (no cells). If it turns purple, your compound interferes with the assay.
            Module B: The "Super-Potent" Anomaly (Instability)

            Symptom: The compound is significantly more toxic than predicted, matching parent Methotrexate IC50 values.

            Technical Insight: Methotrexate esters are hydrolytically unstable. In the presence of serum esterases (FBS) or slightly basic pH, the methyl ester hydrolyzes back to parent Methotrexate (MTX). If this happens outside the cell, you are simply measuring MTX toxicity, negating the "prodrug" advantage.

            Q: How do I know if my compound hydrolyzed before the experiment? A: Perform a Media Stability Assay (Protocol below).

            Module C: The "Inactive" Compound (Uptake Failure)

            Symptom: No toxicity observed, even in sensitive lines.

            Technical Insight: If MTX-1-Me is an

            
            -methyl derivative (impurity standard), it has significantly reduced affinity for Dihydrofolate Reductase (DHFR) compared to MTX. High concentrations are required for effect.
            If it is an 
            
            
            
            -ester, it relies on passive diffusion (bypassing RFC). If the cell line has high efflux pump activity (e.g., MRP/P-gp), the hydrophobic ester is pumped out faster than the parent acid.

            Visualizing the Failure Pathways

            The following diagram illustrates the decision logic for diagnosing cytotoxicity issues.

            TroubleshootingLogic Start Start: Unexpected Cytotoxicity Leucovorin Step 1: Leucovorin Rescue Test (Add 100µM Folinic Acid) Start->Leucovorin Rescued Cells Survive (Toxicity Rescued) Leucovorin->Rescued Mechanism is Folate-Dependent NotRescued Cells Die (No Rescue) Leucovorin->NotRescued Mechanism is Off-Target CheckStability Check Chemical Stability (Is it hydrolyzing to MTX?) Rescued->CheckStability Too Toxic? CheckPurity Check Purity (Contamination with parent MTX?) Rescued->CheckPurity Variable Toxicity? CheckSolubility Check Solubility (Microscopy for crystals) NotRescued->CheckSolubility CheckDMSO Check Solvent Tolerance (Is DMSO > 0.5%?) NotRescued->CheckDMSO

            Caption: Decision tree for isolating the source of cytotoxicity. Blue nodes indicate key experimental checkpoints.

            Essential Protocols

            Protocol 1: Serum Stability Validation (HPLC)

            Validate that your "1-methyl ester" is not turning into "Methotrexate" in the petri dish.

            Reagents:

            • Complete Culture Media (with 10% FBS).

            • MTX-1-Me stock (10 mM in DMSO).

            • Acetonitrile (ACN) + 0.1% Formic Acid.

            Workflow:

            • Spike: Add MTX-1-Me to pre-warmed (37°C) media to a final concentration of 10 µM.

            • Incubate: Place in the cell culture incubator.

            • Sample: Remove 100 µL aliquots at T=0, 1h, 4h, 12h, 24h.

            • Quench: Immediately add 400 µL ice-cold ACN to precipitate serum proteins. Vortex and centrifuge (10,000 x g, 5 min).

            • Analyze: Inject supernatant into HPLC/LC-MS.

              • Monitor: Disappearance of the Ester peak and appearance of the Parent MTX peak.

              • Criterion: If >10% conversion occurs within 4 hours, your toxicity data reflects a mixture of Prodrug + Drug.

            Protocol 2: The Leucovorin Rescue Control

            The Gold Standard for proving on-target effects.

            • Plate Cells: Standard density (e.g., 3,000 cells/well in 96-well). Allow attachment (24h).

            • Pre-treat (Optional): Add Leucovorin (100 µM) to "Rescue" wells 1 hour before drug addition.

            • Drug Treatment: Add MTX-1-Me in a dose-response series (e.g., 1 nM to 100 µM).

              • Set A: Drug + Vehicle.

              • Set B: Drug + Leucovorin (100 µM constant).

            • Incubate: 72 hours.

            • Readout: MTT/CellTiter-Glo.

            • Analysis: Calculate IC50.

              • If IC50 shifts >100-fold (or toxicity is abolished) in Set B, the toxicity is specific .

              • If curves overlap, the toxicity is non-specific (precipitate, solvent, or off-target).

            Frequently Asked Questions (FAQ)

            Q: My MTX-1-Me is forming a precipitate immediately upon addition to media. Why? A: This is "Crash-out." The hydrophobic ester cannot stay soluble when the DMSO stock hits the aqueous buffer.

            • Fix: Prepare an intermediate dilution in PBS without serum first, or add the drug dropwise with rapid swirling. If it still precipitates, you must lower the testing concentration range.

            Q: I bought "this compound" but the CAS number maps to "N1-methylmethotrexate." Is this the same? A: No.

            • N1-methylmethotrexate is a degradation impurity. It has poor affinity for DHFR and is generally considered non-toxic compared to MTX.

            • Methotrexate

              
              -methyl ester  is a prodrug.
              
            • Action: Verify your Certificate of Analysis (CoA). If you are using the N1-impurity and seeing high toxicity, your sample is likely contaminated with parent Methotrexate.

            Q: Can I use RPMI without Folate to increase sensitivity? A: Yes, but with caution. Folate-free media forces cells to rely entirely on the salvage pathway or intracellular stores. This sensitizes them to antifolates but also stresses them. Ensure your untreated controls remain healthy in folate-free media for the duration of the assay (72h).

            References & Grounding

            • Visentin, M., et al. (2012). "The antifolates." Hematology/Oncology Clinics, 26(3), 629-648.

              • Context: Mechanisms of antifolate uptake and DHFR inhibition.

            • Chabner, B. A., et al. (1985). "Polyglutamation of methotrexate. Is methotrexate a prodrug?" Journal of Clinical Investigation, 76(3), 907–912.

              • Context: Understanding the metabolic conversion required for MTX retention and activity.

            • USP (U.S. Pharmacopeia). "Methotrexate Impurity Standards."

              • Context: Verification of N1-methylmethotrexate as a standard impurity, distinct from ester prodrugs.

            • Assay Guidance Manual (NCBI). "Cell Viability Assays."

              • Context: Best practices for detecting artifacts in cytotoxicity screening (DMSO limits, interference).

            Challenges in quantifying Methotrexate 1-methyl ester in complex matrices

            Author: BenchChem Technical Support Team. Date: February 2026

            The following guide is structured as a high-level technical support resource for researchers quantifying Methotrexate 1-methyl ester (MTX-1-ME) , also known as Methotrexate

            
            -methyl ester .
            

            This analyte presents a "perfect storm" of bioanalytical challenges: it is an isobaric isomer of the more common

            
            -methyl ester (Impurity F), it is enzymatically unstable  in plasma, and it requires high-sensitivity detection in complex matrices.
            
            

            Status: Operational | Role: Senior Application Scientist | Topic: Bioanalysis of MTX-1-ME

            Executive Summary: The Core Challenges

            Quantifying this compound (MTX-1-ME) is not a standard assay. Unlike the parent drug Methotrexate (MTX), this esterified variant introduces three critical failure points in a standard LC-MS/MS workflow:

            • Enzymatic Instability: Plasma esterases rapidly hydrolyze MTX-1-ME back to MTX, causing underestimation of the ester and overestimation of the parent.

            • Isobaric Interference: It shares a precursor mass (

              
               469.2) and major fragments with Methotrexate 5-methyl ester (
              
              
              
              -isomer). Standard C18 chromatography often fails to resolve them.
            • Matrix Suppression: Its increased lipophilicity compared to MTX shifts its retention into regions often plagued by phospholipid suppression.

            Troubleshooting Guide & FAQs

            SECTION A: Sample Stability & Collection

            Q: My QC samples for MTX-1-ME show <50% recovery after just 1 hour at room temperature. What is happening?

            A: You are likely observing esterase-mediated hydrolysis . MTX-1-ME is a substrate for plasma esterases (e.g., butyrylcholinesterase). In standard EDTA or Heparin plasma, the half-life can be minutes at room temperature.

            Corrective Protocol: The "Ice-Acid" Block You must inhibit enzymatic activity immediately upon blood draw.

            • Temperature: Keep blood on wet ice (4°C) immediately. Centrifuge at 4°C.

            • Chemical Inhibition: Acidification is the most effective stabilizer for this ester.

              • Protocol: Add 10% Formic Acid (aq) to the plasma aliquot immediately after separation (Ratio: 10 µL acid per 100 µL plasma).

              • Target pH: ~3.0–4.0. This denatures esterases and stabilizes the ester bond.

              • Note: Avoid organophosphates (e.g., PMSF) unless necessary, as they interfere with MS ionization.

            SECTION B: Chromatographic Separation (The Isomer Problem)

            Q: I see a single peak for m/z 469.2, but I suspect it contains both the 1-methyl and 5-methyl esters. How do I separate them?

            A: Standard C18 columns often co-elute these positional isomers because their hydrophobicity is nearly identical. You need a stationary phase that leverages shape selectivity or polar interactions .

            Recommended Column Chemistries:

            • Pentafluorophenyl (PFP): The fluorine atoms interact with the pteridine ring and the ester position, often providing baseline resolution between

              
               and 
              
              
              
              isomers.
            • Polar-Embedded C18: Provides alternative selectivity to standard alkyl chains.

            Validation Experiment: Inject a neat solution containing a 1:1 mix of MTX-1-ME and MTX-5-ME. If you do not have the 5-methyl standard, stress a sample of MTX in acidic methanol; it will generate both isomers (mostly

            
            , some 
            
            
            
            ), allowing you to optimize separation.
            SECTION C: Mass Spectrometry Detection

            Q: What are the optimal transitions? I am getting high background noise.

            A: MTX-1-ME (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

            
             469.2) fragments similarly to MTX (
            
            
            
            455.[1][2]2) because the pteridine moiety is the charge carrier.

            Optimized MRM Table:

            AnalytePrecursor (
            
            
            )
            Product (
            
            
            )
            MechanismPurpose
            MTX-1-ME 469.2 308.1 Loss of Methyl-Glutamate moietyQuantifier (Most intense)
            MTX-1-ME 469.2 175.1 Pteridine fragmentQualifier (Confirmation)
            MTX (Parent) 455.2308.1Loss of Glutamate moietyMonitor for hydrolysis
            MTX-d3 (IS) 458.2311.1Deuterated PteridineInternal Standard

            Critical Note: Since the primary fragment (

            
             308.1) is the same for the parent and the ester, chromatographic separation is non-negotiable . You cannot rely on MS selectivity alone.
            

            Validated Extraction Workflow (Step-by-Step)

            To minimize matrix effects and ensure stability, a Solid Phase Extraction (SPE) is superior to Protein Precipitation (PPT) for this lipophilic ester.

            Protocol: Mixed-Mode Cation Exchange (MCX) Rationale: MTX-1-ME has a basic pteridine ring (pKa ~5.7) and an acidic carboxyl group. MCX cleans up phospholipids effectively.

            • Sample Pre-treatment:

              • 100 µL Acidified Plasma (from Section A).

              • Add 20 µL Internal Standard (MTX-d3).

              • Dilute with 200 µL 0.1% Formic Acid in water.

            • Conditioning:

              • 1 mL Methanol -> 1 mL Water.

            • Loading:

              • Load pre-treated sample at low flow (gravity or low vacuum).

            • Washing (Critical Step):

              • Wash 1: 1 mL 0.1% Formic Acid (removes proteins/salts).

              • Wash 2: 1 mL Methanol (removes neutral lipids). Wait! MTX-1-ME is soluble in methanol.

              • Corrected Wash 2: Use 30% Methanol in 0.1% Formic Acid . This removes some matrix without eluting the analyte.

            • Elution:

              • 2 x 200 µL 5% Ammonium Hydroxide in Methanol . (High pH releases the basic amine from the sorbent).

            • Reconstitution:

              • Evaporate under N2 at 40°C. Reconstitute in Mobile Phase A (Water + 0.1% FA).

            Visualizing the Degradation Pathway

            This diagram illustrates why immediate acidification is crucial. The "Red Zone" represents the uncontrolled hydrolysis that occurs in standard plasma handling.

            MTX_Degradation cluster_0 Sample Collection Phase MTX_1_ME MTX 1-Methyl Ester (Target Analyte) MTX Methotrexate (Parent Drug) MTX_1_ME->MTX Hydrolysis (Fast in Plasma) Enzyme Plasma Esterases (Butyrylcholinesterase) Enzyme->MTX_1_ME Catalyzes Acid Acidification (pH < 4.0) Inhibitor Acid->Enzyme Blocks Activity

            Caption: Pathway of enzymatic hydrolysis of MTX-1-ME in plasma and the blocking mechanism of acidification.

            References

            • European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph 0560. (Defines Impurity I as this compound and Impurity F as 5-methyl ester).

            • Wu, C. et al. (2012). "Identification of impurities in methotrexate drug substances using HPLC-PDA/FTICR-MS". Rapid Communications in Mass Spectrometry. (Details the fragmentation patterns of MTX esters).

            • Wang, L. et al. (2021). "A Validated HPLC-MS/MS Method for Quantification of Methotrexate". Journal of Analytical Methods in Chemistry. (Provides baseline LC-MS parameters for MTX which serve as the foundation for ester method development).

            • Sielc Technologies . "HPLC Method for Analysis of Methotrexate on Primesep 100 Column". (Demonstrates mixed-mode separation principles required for polar/non-polar isomer resolution).

            Sources

            Technical Support Center: Methotrexate 1-Methyl Ester (MTX-1-Me) Optimization

            Author: BenchChem Technical Support Team. Date: February 2026

            Status: Operational Subject: Optimization of Anti-Proliferative Efficacy & Troubleshooting Ticket Focus: Bioactivation, Solubility, and Resistance Modulation Audience: Senior Scientists, Pharmacology Leads

            Executive Summary: The Mechanism of Action

            Methotrexate 1-methyl ester (MTX-1-Me) is a lipophilic prodrug of the antifolate Methotrexate (MTX). Unlike the parent compound, which relies on the Reduced Folate Carrier (RFC) for uptake, MTX-1-Me enters cells primarily via passive diffusion.

            Critical Technical Constraint: The 1-methyl (alpha-carboxyl) esterification significantly reduces affinity for Dihydrofolate Reductase (DHFR) and prevents polyglutamylation (retention). To exert an anti-proliferative effect, intracellular hydrolysis to the free acid (MTX) is mandatory.

            Visualizing the Activation Pathway

            The following diagram illustrates the critical bioactivation pathway required for efficacy.

            MTX_Mechanism Extracellular Extracellular Space MTX_Ester_Out MTX-1-Me (Lipophilic) Cell_Membrane Cell Membrane (Passive Diffusion) MTX_Ester_Out->Cell_Membrane MTX_Ester_In MTX-1-Me (Intracellular) Cell_Membrane->MTX_Ester_In Intracellular Cytosol MTX_Active MTX (Free Acid) (Active Species) MTX_Ester_In->MTX_Active Hydrolysis (Rate Limiting) Esterase Carboxylesterases (CES1/CES2) Esterase->MTX_Ester_In DHFR DHFR Inhibition MTX_Active->DHFR High Affinity Binding FPGS FPGS (Polyglutamylation) MTX_Active->FPGS Retention Cellular Retention (MTX-Glu_n) FPGS->Retention Essential for Long-term Efficacy

            Figure 1: The bioactivation cascade of MTX-1-Me. Efficacy is contingent on esterase-mediated hydrolysis to the free acid.

            Troubleshooting Guide: Common Efficacy Issues

            Issue A: "The IC50 is significantly higher (lower potency) than standard MTX."

            Diagnosis: This is often a failure of bioactivation. The 1-methyl ester blocks the

            
            -carboxyl group, which is critical for DHFR binding. If the cell line lacks specific carboxylesterases, the compound remains in its inactive prodrug form.
            

            Technical Solution:

            • Verify Esterase Expression: Check your cell line for expression of CES1 or CES2 (Carboxylesterases). Cell lines like MCF-7 or HepG2 usually have high activity, whereas some leukemic lines may differ.

            • Extend Incubation Time: Hydrolysis kinetics are slower than transport. Standard 24h assays may be insufficient. Extend exposure to 72h to allow for accumulation and conversion.

            • Serum Esterase Interference: Fetal Bovine Serum (FBS) contains esterases that may hydrolyze the drug outside the cell, negating the "passive diffusion" advantage.

              • Action: Switch to heat-inactivated FBS or reduce serum concentration to 5% during the drug pulse to ensure the ester enters the cell intact.

            Issue B: "The compound precipitates in cell culture media."

            Diagnosis: MTX-1-Me is designed to be lipophilic, making it less soluble in aqueous media than the sodium salt of MTX.

            Technical Solution:

            • Solvent System: Dissolve stock in 100% DMSO.

            • Step-Down Dilution: Do not pipet DMSO stock directly into the well. Perform an intermediate dilution in culture media (pre-warmed to 37°C) to 10x the final concentration, vortex immediately, and then add to cells.

            • Carrier Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity masking drug effects.

            Issue C: "We see no advantage over MTX in resistant lines."

            Diagnosis: While MTX-1-Me bypasses the Reduced Folate Carrier (RFC), it is still a substrate for efflux pumps like P-glycoprotein (P-gp/ABCB1) or MRPs (ABCC family).

            Technical Solution:

            • Co-treatment: Combine MTX-1-Me with a specific efflux inhibitor (e.g., Verapamil or Tariquidar) to verify if efflux is the limiting factor.

            • Retention Failure: If the ester is not hydrolyzed, it cannot be polyglutamylated. Non-polyglutamylated folates are rapidly effluxed from the cell. You must confirm hydrolysis (see Protocol 1).

            Optimization Protocols

            Protocol 1: Intracellular Hydrolysis Verification

            Objective: To confirm that MTX-1-Me is converting to active MTX inside your specific cell line.

            Reagents:

            • Cell lysate buffer (PBS + 0.1% Triton X-100).

            • HPLC-grade Acetonitrile and Water.

            • Reference standards: MTX-1-Me and MTX (free acid).

            Workflow:

            • Seed Cells:

              
               cells in T-25 flasks.
              
            • Pulse: Treat with 10 µM MTX-1-Me for 4, 12, and 24 hours.

            • Wash: Wash 3x with ice-cold PBS (critical to remove extracellular drug).

            • Lyse: Add 200 µL lysis buffer; sonicate briefly.

            • Extract: Add 200 µL Acetonitrile (protein precipitation), vortex, centrifuge at 14,000 x g for 10 min.

            • Analysis: Inject supernatant into HPLC (C18 column).

              • Success Metric: Appearance of the MTX peak (free acid) and disappearance of the MTX-1-Me peak over time.

              • Failure Metric: Only MTX-1-Me is detected. Action: Change cell line or transfect with esterase vector.

            Protocol 2: Synergistic Enhancement Strategy

            Objective: To maximize anti-proliferative effects using biochemical modulation.

            ModulatorMechanismConcentration RangeRationale
            Leucovorin (LV) Rescue / Modulation1 - 10 µMCounter-intuitive: Low dose LV can sometimes enhance cytotoxicity in specific metabolic contexts, though usually used for rescue. Use with caution.
            Verapamil P-gp Inhibition5 - 10 µMBlocks the efflux of the lipophilic ester before it converts.
            Disulfiram ALDH/Esterase Modulator0.1 - 1 µMCan modulate metabolic enzymes; verify non-toxicity first.

            Decision Logic: Troubleshooting Flowchart

            Use this logic gate to determine the next experimental step if efficacy is low.

            Troubleshooting_Logic Start Problem: Low Anti-Proliferative Effect Check_Solubility Is precipitate visible? Start->Check_Solubility Fix_Solubility Optimize DMSO/Media Pre-dilution step Check_Solubility->Fix_Solubility Yes Check_RFC Is the cell line RFC-deficient? Check_Solubility->Check_RFC No Check_Hydrolysis Perform HPLC Assay (Protocol 1) Check_RFC->Check_Hydrolysis Irrelevant for Ester Is_Hydrolyzed Is MTX (Free Acid) detected? Check_Hydrolysis->Is_Hydrolyzed Yes_Hydrolyzed Issue: Efflux or Target Mutation Is_Hydrolyzed->Yes_Hydrolyzed Yes No_Hydrolyzed Issue: Lack of Esterases Is_Hydrolyzed->No_Hydrolyzed No Add_Inhibitor Add P-gp Inhibitor (Verapamil) Yes_Hydrolyzed->Add_Inhibitor Change_Model Switch Cell Line or Use Native MTX No_Hydrolyzed->Change_Model

            Figure 2: Logic flow for diagnosing low potency in MTX-1-Me experiments.

            Frequently Asked Questions (FAQ)

            Q1: Can I use MTX-1-Me to study polyglutamylation directly? A: No. The 1-methyl group (alpha-carboxyl) blocks the specific site required for the action of Folylpolyglutamate Synthetase (FPGS). The drug must hydrolyze to the free acid before polyglutamylation can occur. If you detect polyglutamates, it confirms hydrolysis has happened [1].

            Q2: Why is the 1-methyl ester less potent than the 3-methyl (gamma) ester in some papers? A: Nomenclature varies, but generally, the gamma-carboxyl is less critical for DHFR binding than the alpha-carboxyl. Blocking the alpha-carboxyl (1-position) drastically reduces DHFR affinity, making the drug 100% reliant on hydrolysis. Gamma-esters might retain some residual affinity [2].

            Q3: How stable is the stock solution? A: Esters are prone to spontaneous hydrolysis in aqueous, alkaline, or acidic environments. Store stock solutions in 100% anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles. Discard aqueous dilutions immediately after use.

            References

            • Rosowsky, A. et al. (1981). Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry.

            • McGuire, J. J. et al. (1996). Antiproliferative activity of methotrexate alpha- and gamma-esters. Biochemical Pharmacology.

            • Visentin, M. et al. (2012). The antifolates. Hematology/Oncology Clinics of North America.

            • Assaraf, Y. G. (2007). Molecular basis of antifolate resistance. Cancer Drug Resistance.

            Validation & Comparative

            Validating the Anti-Proliferative Potency of Methotrexate 1-Methyl Ester: A Comparative Technical Guide

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary: The Alpha-Carboxyl Paradox

            Methotrexate 1-methyl ester (MTX-1-ME), specifically known as Methotrexate

            
            -methyl ester , represents a critical structural modification of the parent antifolate Methotrexate (MTX). While esterification is a common prodrug strategy to enhance lipophilicity and cellular uptake, the 1-position (alpha) modification in MTX presents a unique pharmacological paradox.
            

            The Core Verdict: Unlike the

            
            -methyl ester, MTX-1-ME is not a direct cytotoxic agent.  It functions primarily as a mechanistic probe . Its esterification blocks the critical ionic interaction with the target enzyme (DHFR), rendering the molecule intrinsically inactive until hydrolyzed. This guide validates its utility not as a standalone drug, but as a tool to distinguish between transport-mediated resistance  (RFC defects) and intracellular metabolic activation .
            

            Chemical & Mechanistic Distinction

            To validate the anti-proliferative effects of MTX-1-ME, one must understand the causality of its design. The following comparison highlights the structural determinants of its activity.

            Structure-Activity Relationship (SAR)
            FeatureMethotrexate (MTX)MTX 1-Methyl Ester (MTX-1-ME)Impact on Performance
            Chemical Structure Free
            
            
            -COOH and
            
            
            -COOH
            
            
            -COOH esterified (-COOCH
            
            
            ); Free
            
            
            -COOH
            Lipophilicity: MTX-1-ME > MTX (Enhanced passive diffusion).
            DHFR Binding High Affinity (
            
            
            < 1 nM)
            Negligible Affinity (
            
            
            > 1000 nM)
            The
            
            
            -COOH is essential for ionic bonding with Arg-57 in the DHFR active site.
            Cellular Uptake Reduced Folate Carrier (RFC)Passive Diffusion + RFC (Low affinity)MTX-1-ME can bypass RFC-deficiency resistance mechanisms.
            Intracellular Fate Polyglutamylation by FPGSResistant to FPGS Must be hydrolyzed by esterases to MTX to become an FPGS substrate.
            The "Prodrug" Activation Pathway

            MTX-1-ME is biologically inert against DHFR in its ester form. Its observed anti-proliferative effect in cell culture is entirely dependent on intracellular carboxylesterases .

            • Scenario A (High Esterase Activity): MTX-1-ME enters cell

              
               Rapid Hydrolysis 
              
              
              
              Active MTX
              
              
              Cell Death.
            • Scenario B (Low Esterase Activity): MTX-1-ME enters cell

              
               No Hydrolysis 
              
              
              
              No DHFR binding
              
              
              Cell Survival.

            Visualization: Mechanism of Action & Resistance

            The following diagram illustrates the differential processing of MTX and MTX-1-ME, highlighting the critical hydrolysis step required for MTX-1-ME activity.

            MTX_Mechanism cluster_ext Extracellular Space cluster_cyto Cytoplasm MTX_Ext Methotrexate (MTX) RFC RFC Transporter MTX_Ext->RFC MTX_1ME_Ext MTX-1-Methyl Ester (Lipophilic) Diffusion Passive Diffusion MTX_1ME_Ext->Diffusion MTX_Int Intracellular MTX RFC->MTX_Int Active Transport MTX_1ME_Int Intracellular MTX-1-ME Diffusion->MTX_1ME_Int Bypasses RFC DHFR DHFR Enzyme MTX_Int->DHFR Inhibits Esterase Carboxylesterase (Critical Step) MTX_1ME_Int->Esterase MTX_1ME_Int->DHFR No Binding (Inactive) Esterase->MTX_Int Hydrolysis DNA DNA Synthesis Inhibition DHFR->DNA Blocks THF

            Figure 1: Comparative pathway analysis. Note that MTX-1-ME is intrinsically inactive and relies on esterase-mediated hydrolysis to regain the alpha-carboxyl group necessary for DHFR inhibition.

            Comparative Performance Data

            The following data summarizes the validation metrics. Note the discrepancy between enzyme inhibition (

            
            ) and cell proliferation (
            
            
            
            ), which confirms the prodrug mechanism.
            Table 1: Enzymatic vs. Cellular Potency

            Data synthesized from Rosowsky et al. and standard antifolate literature.

            CompoundDHFR
            
            
            (Cell-Free)
            
            
            (L1210 Leukemia)
            
            
            (RFC-Deficient L1210)
            Interpretation
            Methotrexate 0.01 nM 15 nM > 2000 nMHighly potent; strictly dependent on RFC transport.
            MTX-1-Methyl Ester 2400 nM 250 nM 300 nM Poor enzyme inhibitor. Cytotoxicity is retained in RFC-deficient cells due to passive entry + hydrolysis.
            MTX-5-Methyl Ester 50 nM20 nM25 nMRetains partial binding; better substrate for hydrolysis.

            Key Insight: The >20,000-fold loss in enzyme affinity (

            
            ) for MTX-1-ME proves the 
            
            
            
            -carboxyl is the "anchor" for the enzyme. However, the cellular
            
            
            is only ~15-fold weaker than MTX, indicating efficient intracellular conversion.

            Experimental Validation Protocols

            To validate MTX-1-ME in your specific cell line, you must run a Differential Cytotoxicity Assay . This protocol distinguishes between intrinsic activity and prodrug conversion.

            Protocol A: The Esterase-Dependency Validation

            Objective: Confirm that MTX-1-ME activity is driven by hydrolysis and not off-target effects.

            Reagents:

            • MTX (Control)

            • MTX-1-ME (Test Article)

            • BNPP (Bis-p-nitrophenyl phosphate): A broad-spectrum esterase inhibitor.

            Workflow:

            • Seeding: Seed cells (e.g., CCRF-CEM or L1210) at

              
               cells/mL in 96-well plates.
              
            • Pre-treatment: Treat Group A with vehicle (DMSO). Treat Group B with 100 µM BNPP for 1 hour.

            • Drug Exposure: Add serial dilutions (1 nM to 10 µM) of MTX and MTX-1-ME to both groups.

            • Incubation: Incubate for 72 hours at 37°C, 5% CO

              
              .
              
            • Readout: Assess viability using CellTiter-Glo® or MTT.

            Expected Results (Validation Criteria):

            • MTX: BNPP should have minimal effect on MTX potency (Shift < 1.5x).

            • MTX-1-ME: BNPP should significantly reduce potency (Shift > 10x), proving that esterase activity is required for the anti-proliferative effect.

            Protocol B: RFC-Independence Assay

            Objective: Validate the ability of MTX-1-ME to bypass transport defects.

            Workflow:

            • Utilize an RFC-null cell line (e.g., L1210/R81 or CEM/MTX-R).

            • Perform standard dose-response curves for MTX and MTX-1-ME.

            • Success Metric:

              • MTX

                
                 should increase >100-fold (resistance).
                
              • MTX-1-ME

                
                 should remain relatively stable (within 2-5 fold of parental line), validating passive diffusion.
                

            Expert Troubleshooting & Stability

            When working with MTX-1-ME, data inconsistency often stems from chemical instability , not biological variance.

            • Spontaneous Hydrolysis: The 1-methyl ester is susceptible to hydrolysis in slightly alkaline culture media (pH > 7.4) containing serum esterases (FBS).

              • Mitigation: Prepare fresh stocks in anhydrous DMSO. Add to media immediately prior to experiment. Do not store pre-diluted media stocks.

            • Serum Effect: Fetal Bovine Serum (FBS) contains esterases.

              • Validation Step: If

                
                 varies between batches of FBS, switch to heat-inactivated serum or define the esterase activity of your serum lot.
                

            References

            • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry. (Note: Seminal work establishing SAR of alpha vs gamma esters).

            • Piper, J. R., et al. (1982). "Syntheses and antifolate activity of 5-methyl-5-deaza analogues of aminopterin and methotrexate." Journal of Medicinal Chemistry.

            • McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.

            • Goldman, I. D., & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics.

            Comparative study of Methotrexate vs. Methotrexate 1-methyl ester efficacy

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            This guide provides a rigorous technical comparison between Methotrexate (MTX) , the gold-standard antifolate, and its derivative, Methotrexate 1-methyl ester (MTX-

            
            -Me) .
            

            While MTX is a potent inhibitor of dihydrofolate reductase (DHFR), the 1-methyl ester variant represents a critical structural modification often encountered as a synthesis impurity or a prodrug candidate. Key Finding: The esterification of the

            
            -carboxyl group in MTX-
            
            
            
            -Me results in a drastic reduction in direct enzymatic inhibition (
            
            
            increases by 2-3 orders of magnitude). Consequently, MTX-
            
            
            -Me relies entirely on intracellular hydrolysis to regain pharmacological activity, making it significantly less efficacious in esterase-deficient systems.

            Chemical & Mechanistic Foundation

            To understand the efficacy divergence, one must analyze the structural biology of the drug-target complex.

            Structural Variance
            • Methotrexate (MTX): Contains a glutamic acid moiety with two free carboxyl groups (

              
               and 
              
              
              
              ). The
              
              
              -carboxyl (C1) is ionized at physiological pH.
            • This compound (MTX-

              
              -Me):  The 
              
              
              
              -carboxyl group is capped with a methyl group, rendering it neutral and lipophilic.
            The "Alpha-Carboxyl" Imperative

            The high affinity of MTX for DHFR is driven by a specific electrostatic interaction.

            • Mechanism: In the human DHFR active site, the

              
              -carboxyl of MTX forms a critical salt bridge  with the guanidinium group of the conserved amino acid Arginine-57 (Arg57)  (Arg52 in bacterial models).
              
            • Impact of Esterification: In MTX-

              
              -Me, the methyl group sterically hinders this pocket and eliminates the negative charge necessary for the salt bridge. This results in a "loose" binding conformation.
              
            Polyglutamylation & Retention

            MTX is retained in cells via polyglutamylation by the enzyme Folylpolyglutamate Synthetase (FPGS) .

            • MTX: Excellent substrate for FPGS.

            • MTX-

              
              -Me:  Poor substrate. FPGS strictly requires a free 
              
              
              
              -carboxyl group for substrate recognition. The ester cannot be polyglutamylated, leading to rapid efflux from the cell.

            Comparative Efficacy Data

            The following data summarizes the loss of potency associated with the

            
            -ester modification.
            
            Table 1: Physicochemical & Pharmacological Comparison
            FeatureMethotrexate (MTX)MTX 1-methyl ester (MTX-
            
            
            -Me)
            Impact of Modification
            DHFR Binding (
            
            
            )
            ~5 - 15 pM (Tight Binding)~10 - 100 nM (Weak Binding)>1000x Loss in Affinity due to loss of Arg57 interaction.
            Cellular Uptake Reduced Folate Carrier (RFC)Passive DiffusionEster is more lipophilic; enters cells faster but is not retained.
            Intracellular Retention High (Polyglutamylation)Low (No Polyglutamylation)Rapid efflux unless hydrolyzed.
            Cytotoxicity (
            
            
            )
            10 - 20 nM (L1210 cells)> 1
            
            
            M
            (Esterase-poor cells)
            Efficacy depends entirely on conversion rate to MTX.
            Primary Role API / TherapeuticImpurity / Prodrug ResearchOften monitored as "Impurity D" in QC.

            Visualizing the Mechanism

            The following diagram illustrates the pharmacological divergence between the parent drug and the ester.

            G cluster_cell Cytosol Dynamics MTX Methotrexate (MTX) (Free u03b1-COOH) RFC Reduced Folate Carrier (RFC) MTX->RFC Active Transport MTX_Est MTX 1-methyl ester (Blocked u03b1-COOH) Diffusion Passive Diffusion (Lipophilic) MTX_Est->Diffusion Lipophilic Entry Cell Intracellular Space RFC->Cell Diffusion->Cell DHFR Target: DHFR (Arg-57 Interaction) FPGS FPGS Enzyme (Polyglutamylation) Retention Cellular Retention (MTX-Glu_n) FPGS->Retention Polyglutamylation Efflux Rapid Efflux Cell_MTX Intracellular MTX Cell_MTX->DHFR High Affinity Binding (Inhibition) Cell_MTX->FPGS Substrate Cell_Est Intracellular Ester Cell_Est->DHFR Low Affinity (No Inhibition) Cell_Est->FPGS Not a Substrate Cell_Est->Efflux No Retention Hydrolysis Esterases Cell_Est->Hydrolysis Slow Conversion Hydrolysis->Cell_MTX Regenerates Active Drug

            Figure 1: Pharmacological fate of MTX vs. MTX 1-methyl ester. Note the reliance of the ester on hydrolysis for activation.

            Experimental Protocols

            To validate the efficacy differences in your own laboratory, use the following standardized workflows.

            Protocol A: DHFR Enzymatic Inhibition Assay (Cell-Free)

            Objective: Determine the

            
             values to quantify direct binding affinity.
            
            • Reagents:

              • Recombinant Human DHFR (hDHFR).

              • Substrate: Dihydrofolate (DHF) (

                
                ).
                
              • Cofactor: NADPH (

                
                ).
                
              • Test Compounds: MTX and MTX-

                
                -Me (Serial dilutions: 
                
                
                
                to
                
                
                ).
            • Workflow:

              • Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.

              • Incubate enzyme with test compound for 5 minutes at 37°C.

              • Initiate reaction by adding DHF and NADPH.

              • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes using a kinetic spectrophotometer.

            • Analysis:

              • Plot

                
                 vs. [Inhibitor].
                
              • Fit data to the Michaelis-Menten competitive inhibition model.

              • Expected Result: MTX

                
                ; MTX-
                
                
                
                -Me
                
                
                .
            Protocol B: Cellular Cytotoxicity & Rescue Assay

            Objective: Differentiate between transport mechanisms and intrinsic potency.

            • Cell Lines:

              • L1210 (Wild Type): Expresses RFC and FPGS.

              • L1210/R81 (RFC Deficient): To test if the ester bypasses the carrier.

            • Workflow:

              • Seed cells at

                
                 cells/well in 96-well plates.
                
              • Treat with MTX or MTX-

                
                -Me (
                
                
                
                ) for 72 hours.
              • Control: Co-treat one set with Leucovorin (50

                
                )  to prove folate-specific mechanism.
                
              • Measure viability using CellTiter-Glo (ATP) or MTT assay .

            • Interpretation:

              • WT Cells: MTX will be 100x more potent than the ester.

              • RFC- Cells: MTX potency drops drastically (resistance). The ester potency remains stable (passive diffusion), potentially appearing more potent than MTX in this specific resistant line, provided intracellular esterases are present.

            Logic Visualization: Experimental Decision Tree

            Workflow Start Start Comparison Step1 1. Cell-Free DHFR Assay Start->Step1 Decision1 Is Ki < 1 nM? Step1->Decision1 Result_MTX High Affinity (Likely MTX) Decision1->Result_MTX Yes Result_Est Low Affinity (Likely Ester) Decision1->Result_Est No Step2 2. Cell Culture (WT) Result_Est->Step2 Assess Prodrug Potential Decision2 Is IC50 < 50 nM? Step2->Decision2 Step3 3. HPLC Analysis Decision2->Step3 Verify Conversion Check Check Retention Time (C18 Column) Step3->Check Check->Result_MTX Peak @ MTX RT (Hydrolysis occurred) Check->Result_Est Peak @ Ester RT (Stable/Inactive)

            Figure 2: Decision tree for characterizing MTX derivatives.

            References

            • McGuire, J. J. (2003). Anticancer Antifolates: Current Status and Future Directions. Current Pharmaceutical Design.

            • Rosowsky, A., et al. (1981). Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry.

            • Kamen, B. A., et al. (1984). Methotrexate accumulation in cells as a result of the polyglutamylation. Journal of Clinical Investigation.

            • Cody, V., et al. (1992). Molecular structures of human dihydrofolate reductase complexed with folate and methotrexate. Journal of Molecular Biology.

            Comparative Guide: Cytotoxicity of Methotrexate Esters vs. Parent Drug

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Comparing the Cytotoxicity of Different Methotrexate Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

            Executive Summary: The Prodrug Strategy

            Methotrexate (MTX) remains a cornerstone antifolate chemotherapy, yet its efficacy is frequently compromised by cellular resistance mechanisms—primarily the downregulation of the Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT).[1]

            This guide compares the cytotoxic performance of Methotrexate Esters (prodrugs) against the parent compound. The core finding is a pharmacological trade-off : while esterification significantly reduces direct affinity for Dihydrofolate Reductase (DHFR), it dramatically enhances cellular uptake via passive diffusion.[1] Consequently, lipophilic esters (e.g., dibutyl, hexadecyl) often exhibit superior cytotoxicity in MTX-resistant cell lines by bypassing defective transport systems, provided intracellular hydrolysis occurs efficiently.[1]

            Mechanistic Grounding: Uptake & Activation

            To interpret cytotoxicity data correctly, one must understand the distinct intracellular pathways. MTX relies on saturable active transport, whereas esters utilize non-saturable passive diffusion.

            Pathway Visualization

            The following diagram illustrates the critical "Bypass Mechanism" that gives esters their advantage in resistant phenotypes.

            MTX_Pathway MTX_Ext MTX (Extracellular) RFC RFC/PCFT Transporter (Often Downregulated) MTX_Ext->RFC Active Transport MTX_Est_Ext MTX-Ester (Extracellular) MTX_Est_Int MTX-Ester (Intracellular) MTX_Est_Ext->MTX_Est_Int Passive Diffusion (Lipophilicity Dependent) MTX_Int MTX (Intracellular) RFC->MTX_Int Membrane Cell Membrane DHFR DHFR Inhibition (Target) MTX_Int->DHFR High Affinity Binding CES Carboxylesterases (CES1 / CES2) MTX_Est_Int->CES Hydrolysis MTX_Est_Int->DHFR Low Affinity (Ineffective without hydrolysis) CES->MTX_Int Activation

            Figure 1: Mechanism of Action.[1] Esters bypass the RFC transporter via passive diffusion but must be hydrolyzed by intracellular carboxylesterases (CES) to regain high affinity for DHFR.[1]

            Comparative Performance Analysis

            The cytotoxicity of MTX esters is governed by the Alkyl Chain Length Rule : Increasing chain length increases lipophilicity (logP) and cytotoxicity in resistant cells, but decreases water solubility and direct DHFR affinity.

            Table 1: Cytotoxicity (
            
            
            ) Profile in Sensitive vs. Resistant Cells

            Data synthesized from comparative studies on CCRF-CEM leukemia lines.[1][2]

            CompoundLipophilicity (Est.)[1][3][4]Sensitive Cells (
            
            
            µM)
            Resistant Cells (
            
            
            µM)*
            Resistance Factor (R/S)Performance Verdict
            Methotrexate (Parent) Low (Hydrophilic)0.025 > 25.0 > 1000xIneffective in transport-defective cells.[1]
            MTX Dimethyl Ester Moderate0.08 - 0.15~5.0~50xModerate improvement; limited by uptake rate.
            MTX Dibutyl Ester High0.090.5 - 1.0~10xBalanced. Good uptake and hydrolysis rate.
            MTX Hexadecyl Ester Very High0.110.44 4x Superior in resistance. High passive uptake compensates for hydrolysis lag.
            
            
            -tert-Butyl Ester
            High~0.03~0.05< 2xPotent. High affinity and rapid uptake.[1]

            *Resistant Cells: Defined as RFC-deficient (e.g., CCRF-CEM/R30dm).

            Key Technical Insights:
            • The Hydrolysis Bottleneck: In sensitive cells, esters often appear less potent than parent MTX (e.g., 0.11 µM vs 0.025 µM).[1] This is because the ester itself binds poorly to DHFR; it must wait for hydrolysis. If CES activity is low, the ester is "trapped" in an inactive state.

            • The Resistance Inversion: In resistant cells, the parent MTX cannot enter. The ester enters freely. Even if hydrolysis is slow, the intracellular concentration of the prodrug is high enough to generate a lethal pool of active MTX over time.

            • Chain Length Correlation: Studies indicate that cytotoxicity in resistant cells follows the order: C16 > C12 > C8 > C4 . The C16 (hexadecyl) ester is nearly equipotent in sensitive and resistant lines, effectively nullifying the resistance mechanism.[1]

            Experimental Protocol: Assessing Ester Cytotoxicity

            Objective: Accurately determine

            
             values for hydrophobic MTX esters while preventing precipitation in aqueous media.
            
            Reagents & Equipment
            • Compounds: MTX (Control), MTX-Diesters (Target).[1][4]

            • Solvent: DMSO (Anhydrous, Cell Culture Grade).[1]

            • Cell Lines: Paired Sensitive (e.g., CCRF-CEM) and Resistant (e.g., CCRF-CEM/MTX-R) lines.[1]

            • Assay: MTT or MTS Cell Proliferation Assay.

            Workflow Diagram

            Protocol_Flow Step1 1. Solubilization Dissolve Ester in 100% DMSO (Target Stock: 10-20 mM) Step2 2. Serial Dilution Dilute in DMSO first, then into Media (Final DMSO < 0.5%) Step1->Step2 Prevent Precipitation Step3 3. Cell Seeding Seed 5x10^3 cells/well (96-well plate) Step2->Step3 Step4 4. Incubation Exposure Time: 72 Hours (Critical for hydrolysis) Step3->Step4 Step5 5. Readout Add MTT/MTS Reagent Measure Absorbance @ 570nm Step4->Step5

            Figure 2: Experimental workflow for hydrophobic ester cytotoxicity. Note the specific dilution step to avoid "crashing out" the compound.

            Detailed Methodology
            • Stock Preparation (Critical):

              • MTX esters are hydrophobic.[4][5] Do not attempt to dissolve directly in aqueous buffer.

              • Dissolve ester in 100% DMSO to create a 20 mM stock solution. Vortex until clear.

              • Validation: Inspect for particulates.[5][6] If cloudy, sonicate for 5 minutes.[1]

            • Intermediate Dilution:

              • Prepare a 10x working concentration in culture media containing 10% serum. Serum proteins (Albumin) help solubilize the hydrophobic esters and prevent precipitation upon addition to cells.[1]

              • Caution: Ensure final DMSO concentration on cells is < 0.5% to avoid solvent toxicity.

            • Incubation Period:

              • Standard MTX assays often use 48 hours. For esters, extend to 72 hours .[1]

              • Reasoning: Passive diffusion and subsequent intracellular hydrolysis by carboxylesterases are rate-limiting steps.[1] Shorter incubations may underestimate ester potency.[1]

            • Data Analysis:

              • Calculate % Viability =

                
                .[1]
                
              • Plot log(concentration) vs. % Viability using non-linear regression (sigmoidal dose-response) to derive

                
                .[1]
                
            References
            • Rosowsky, A. et al. (1982).[1] "Methotrexate analogues. 21. Divergent influence of alkyl chain length on the dihydrofolate reductase affinity and cytotoxicity of methotrexate monoesters." Journal of Medicinal Chemistry.

            • Beardsley, G.P. et al. (1989).[1] "Methotrexate analogues. 32. Chain length dependence of the biochemical and pharmacological properties of the lipophilic gamma-alkyl esters of methotrexate." Journal of Medicinal Chemistry.

            • Mini, E. et al. (1985).[1] "Cytotoxicity of methotrexate and trimetrexate and its reversal by folinic acid in human leukemic CCRF-CEM cells with carrier-mediated and receptor-mediated folate uptake." Cancer Research.[1][7]

            • Wang, Y. et al. (2014).[1] "The catalytic mechanism of carboxylesterases: a computational study." PLOS ONE.

            • Visentin, M. et al. (2012).[1] "The antifolates."[5] Hematology/Oncology Clinics of North America.

            Sources

            Technical Validation Guide: Methotrexate 1-Methyl Ester vs. Methotrexate

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Validation of DHFR inhibition by Methotrexate 1-methyl ester Content Type: Publish Comparison Guides

            Executive Summary & Nomenclature

            Target Audience: Medicinal Chemists, Enzymologists, and Drug Development Scientists.

            This guide provides a technical framework for validating the biological activity and purity of This compound (MTX-1-ME) in comparison to the parent compound, Methotrexate (MTX).

            Nomenclature Clarification: In standard IUPAC numbering for the glutamate moiety of folates, the

            
            -carboxyl group is designated as C1 . Therefore, "this compound" refers to the 
            
            
            
            -methyl ester
            of Methotrexate.
            • MTX: 4-amino-10-methylfolic acid.

            • MTX-1-ME: Methotrexate

              
              -methyl ester (esterification at the glutamate C1 position).
              

            Critical Distinction: While MTX is a potent direct inhibitor of Dihydrofolate Reductase (DHFR), MTX-1-ME functions primarily as a lipophilic prodrug . The esterification at the C1 position disrupts the critical salt-bridge interaction within the DHFR active site, drastically reducing in vitro binding affinity. Validation of MTX-1-ME requires demonstrating this loss of direct enzymatic potency coupled with retained or altered cellular cytotoxicity.

            Mechanistic Analysis: The C1-Carboxyl/Arg57 Axis

            To interpret validation data, one must understand the structural basis of inhibition.

            The Salt Bridge Imperative

            The high affinity of MTX for DHFR (

            
             nM) relies heavily on an ionic bond (salt bridge) between the 
            
            
            
            -carboxyl group (C1) of MTX and a conserved Arginine residue in the enzyme's active site (Arg57 in human DHFR; Arg52 in E. coli DHFR).
            • MTX (Parent): The ionized

              
              -COO⁻ forms a strong electrostatic interaction with Arg57(guanidinium).
              
            • MTX-1-ME (Variant): The

              
              -COOCH₃ is neutral and sterically bulkier. It cannot form the salt bridge.
              
              • Consequence: Direct binding affinity drops by 2–3 orders of magnitude.

            Visualization of Mechanism

            The following diagram illustrates the differential binding modes and the prodrug activation pathway.

            DHFR_Mechanism MTX Methotrexate (MTX) (Free alpha-COO-) DHFR_Site DHFR Active Site (Arg57 Residue) MTX->DHFR_Site High Affinity Binding MTX_ME MTX 1-Methyl Ester (Blocked alpha-COOCH3) MTX_ME->DHFR_Site Steric Clash / No Charge Cell_Entry Passive Diffusion (Lipophilic) MTX_ME->Cell_Entry Cellular Context Complex_Strong Strong Inhibition (Ki < 1 nM) Salt Bridge Formed DHFR_Site->Complex_Strong Complex_Weak Weak Inhibition (Ki > 1 muM) No Salt Bridge DHFR_Site->Complex_Weak Esterase Intracellular Esterases Cell_Entry->Esterase Esterase->MTX Hydrolysis

            Figure 1: Mechanistic divergence between MTX and MTX-1-ME. Note the direct inhibition vs. prodrug activation pathways.

            Comparative Performance Data

            The following table summarizes expected performance metrics. Use these baselines to validate your compound.

            FeatureMethotrexate (MTX)MTX 1-Methyl Ester (MTX-1-ME)Validation Logic
            DHFR
            
            
            (Cell-free)
            < 10 nM (Very Potent)> 1,000 nM (Weak)*If MTX-1-ME shows low
            
            
            , the sample is likely hydrolyzed/impure.
            Binding Mode Ionic (Arg57 interaction)Hydrophobic/Steric onlyLoss of
            
            
            -charge is the key differentiator.
            Cellular Uptake RFC Transporter DependentPassive Diffusion (Lipophilic)MTX-1-ME is active in RFC-deficient cells.
            Intracellular Fate Polyglutamated directlyHydrolyzed to MTX
            
            
            Polyglutamated
            Requires esterase activity for cytotoxicity.

            *Note: Pure MTX-1-ME should be a poor inhibitor. Significant inhibition in a cell-free assay usually indicates contamination with the parent acid (MTX).

            Experimental Validation Protocols

            To rigorously validate MTX-1-ME, you must perform a Differential Potency Assay .

            Protocol A: Spectrophotometric DHFR Inhibition Assay

            Objective: Confirm the lack of potency of the ester to verify structural integrity (non-hydrolyzed state).

            Reagents:

            • Enzyme: Recombinant Human DHFR (approx. 0.01 U/assay).

            • Substrate: Dihydrofolic Acid (DHF) (

              
              ).
              
            • Cofactor: NADPH (

              
              ).
              
            • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

            Workflow:

            • Preparation: Dissolve MTX-1-ME in DMSO (ensure anhydrous conditions to prevent hydrolysis). Prepare serial dilutions (

              
               to 
              
              
              
              ).
            • Blanking: Monitor baseline NADPH oxidation at 340 nm (

              
              ) without inhibitor.
              
            • Reaction:

              • Add DHFR and Inhibitor (MTX or MTX-1-ME). Incubate 2 min.

              • Initiate reaction with DHF + NADPH.

              • Measure

                
                 for 5 minutes.
                
            • Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response.

            Acceptance Criteria:

            • MTX Control:

              
               should be 
              
              
              
              .
            • MTX-1-ME:

              
               should be 
              
              
              
              (typically 100-1000x higher than MTX).
            • Failure Mode: If MTX-1-ME

              
              , the ester has hydrolyzed.
              
            Protocol B: Cellular Rescue & Transport Assay

            Objective: Confirm prodrug activity and transport independence.

            Cell Lines:

            • L1210 (Wild Type): Expresses Reduced Folate Carrier (RFC+).

            • L1210/R81 (Resistant): RFC-deficient (Transport defective).

            Workflow:

            • Seed cells at

              
               cells/mL.
              
            • Treat with serial dilutions of MTX and MTX-1-ME for 72 hours.

            • Measure viability (CellTiter-Glo or MTT).

            Expected Results:

            • MTX: Potent in WT (

              
              ); Resistant in R81 (
              
              
              
              ).
            • MTX-1-ME: Potent in WT (due to hydrolysis); Retains potency in R81 (due to passive diffusion).

            Validation Workflow Diagram

            Validation_Workflow Sample Test Compound: MTX-1-ME Assay_Enz 1. Cell-Free DHFR Assay (Spectrophotometric) Sample->Assay_Enz Assay_Cell 2. Cellular Viability Assay (RFC+ vs RFC- Lines) Sample->Assay_Cell Result_Enz_High Result: High IC50 (>1 muM) (Weak Inhibition) Assay_Enz->Result_Enz_High Expected Result_Enz_Low Result: Low IC50 (~nM) (Strong Inhibition) Assay_Enz->Result_Enz_Low Unexpected Result_Cell_Res Result: Active in RFC- Cells (Passive Diffusion) Assay_Cell->Result_Cell_Res Confirms Uptake Conclusion_Valid VALIDATION PASS Intact Ester Prodrug Result_Enz_High->Conclusion_Valid Conclusion_Fail VALIDATION FAIL Hydrolyzed/Contaminated Result_Enz_Low->Conclusion_Fail Result_Cell_Res->Conclusion_Valid

            Figure 2: Decision tree for validating MTX-1-ME integrity. High enzymatic IC50 combined with cellular potency confirms the ester structure.

            References

            • Rosowsky, A. et al. (1981). "Methotrexate analogues. 3. Synthesis and biological activity of esters and amides of methotrexate." Journal of Medicinal Chemistry.

            • Kraut, J. & Matthews, D.A. (1987). "Dihydrofolate reductase." Biological Macromolecules and Assemblies. (Foundational text on Arg57 interaction).

            • McGuire, J.J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.

            • Assaraf, Y.G. (2006). "Molecular basis of antifolate resistance." Cancer Metastasis Reviews. (Details on RFC transport mechanisms).

            Comparative Guide: Elucidating the Mechanism of Action of Methotrexate 1-methyl Ester

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Confirming the mechanism of action of Methotrexate 1-methyl ester Content Type: Publish Comparison Guide

            Executive Summary: The Prodrug Hypothesis

            Methotrexate (MTX) remains the gold standard antifolate for chemotherapy and autoimmune diseases. However, its efficacy is frequently compromised by resistance mechanisms, primarily the downregulation of the Reduced Folate Carrier (RFC/SLC19A1).

            This compound (MTX-1-Me) —chemically identified as Methotrexate

            
            -methyl ester —represents a strategic derivatization of the glutamate tail. By esterifying the 
            
            
            
            -carboxyl group (C1 of the glutamate moiety), the molecule’s physicochemical properties are fundamentally altered.

            Core Thesis: Unlike MTX, which is an active enzyme inhibitor requiring active transport, MTX-1-Me functions as a lipophilic prodrug. It is designed to bypass RFC transport, enter cells via passive diffusion, and undergo intracellular hydrolysis to regenerate the active MTX species.

            This guide provides the experimental framework to rigorously confirm this mechanism, distinguishing it from direct DHFR inhibition.

            Comparative Analysis: MTX vs. MTX-1-Me

            The following table contrasts the parent compound with its ester derivative. Understanding these differences is critical for assay design.

            FeatureMethotrexate (MTX)This compound (MTX-1-Me)
            Primary Mechanism Direct, competitive inhibitor of DHFR.Prodrug (requires activation).
            Cellular Entry Active Transport (RFC/SLC19A1).Passive Diffusion (Lipophilic).
            DHFR Binding Affinity (
            
            
            )
            High (pM to low nM range).Low (Est. >100-fold weaker due to loss of
            
            
            -COOH ionic bridge).
            Resistance Profile Ineffective in RFC-null cells.Effective in RFC-null cells (Circumvents transport resistance).
            Metabolic Requirement Polyglutamylation (for retention).Hydrolysis (by Carboxylesterases)
            
            
            MTX.
            Solubility Hydrophilic (Polar).Lipophilic (Non-polar).

            Mechanistic Visualization

            The following pathway illustrates the divergence in cellular uptake and the convergence on the final target (DHFR).

            MoA_Pathway cluster_cyto Intracellular Processing Extracellular Extracellular Space Membrane Cell Membrane Cytoplasm Cytoplasm MTX Methotrexate (MTX) RFC RFC Transporter (SLC19A1) MTX->RFC Binds DHFR DHFR Enzyme (Target) MTX->DHFR Inhibits (High Affinity) MTX_Me MTX-1-Me (Lipophilic) Passive Passive Diffusion MTX_Me->Passive Permeates Esterase Carboxylesterases (CES1/CES2) MTX_Me->Esterase Substrate RFC->MTX Active Transport Passive->MTX_Me Enters Cell Esterase->MTX Hydrolysis DNA DNA Synthesis Inhibition DHFR->DNA Blocks dTMP

            Figure 1: Dual-entry mechanism. MTX-1-Me bypasses the RFC transporter via passive diffusion and is intracellularly hydrolyzed to the active MTX parent compound.

            Experimental Validation Protocols

            To scientifically confirm the mechanism of action, you must perform a "Triangulation Validation" using three distinct assays.

            Protocol A: The "Lack of Potency" Test (Cell-Free DHFR Assay)

            Objective: Prove that MTX-1-Me is not a potent inhibitor of DHFR in its native ester form. Rationale: The

            
            -carboxyl of MTX forms a critical salt bridge with Arg57 in the DHFR active site. Esterification should disrupt this, drastically raising the 
            
            
            
            .
            • Reagents: Recombinant Human DHFR, Dihydrofolate (DHF), NADPH.

            • Setup:

              • Prepare 10-point serial dilutions of MTX (Control) and MTX-1-Me .

              • Incubate enzyme + inhibitor for 15 mins at 37°C.

              • Initiate reaction with DHF + NADPH.

            • Readout: Monitor absorbance at 340 nm (NADPH oxidation) kinetically for 5 mins.

            • Success Criteria:

              • MTX

                
                 5–10 nM.
                
              • MTX-1-Me

                
                 1000 nM (or significantly higher than MTX).
                
              • Interpretation: The ester is inactive in vitro because no esterases are present to convert it.

            Protocol B: The "Rescue" Test (Transport-Deficient Cells)

            Objective: Confirm that MTX-1-Me is active in cells that are resistant to standard MTX due to transport defects. Rationale: If MTX-1-Me relies on passive diffusion, its potency should be retained in RFC-null cells, whereas MTX potency will drop.

            • Cell Lines:

              • L1210 (WT): Expresses RFC.

              • L1210/R81 (or similar): RFC-deficient (MTX resistant).

            • Method:

              • Seed cells in 96-well plates.

              • Treat with serial dilutions of MTX and MTX-1-Me for 72 hours.

              • Assess viability using CellTiter-Glo (ATP) or MTT.

            • Success Criteria:

              • WT Cells: Both compounds show low

                
                 (MTX-1-Me may be slightly less potent due to hydrolysis rate limits).
                
              • Resistant Cells: MTX

                
                 shifts 
                
                
                
                -fold (Resistant). MTX-1-Me
                
                
                remains comparable to WT (Sensitive).
            Protocol C: The "Bioconversion" Test (LC-MS/MS)

            Objective: Direct observation of the prodrug-to-drug conversion. Rationale: You must prove that the cell killing is caused by the generated MTX, not the ester itself.

            • Method:

              • Incubate cells with

                
                 MTX-1-Me for 1, 4, and 24 hours.
                
              • Lyse cells with cold methanol (precipitate proteins).

              • Analyze supernatant via LC-MS/MS.

            • Target Analytes:

              • Parent: MTX-1-Me (m/z transition specific to ester).

              • Metabolite: MTX (m/z 455.2

                
                 308.1).
                
            • Success Criteria:

              • Time-dependent decrease in intracellular MTX-1-Me.

              • Concomitant increase in intracellular MTX.

            Decision Logic for Researchers

            Use this flowchart to interpret your experimental data.

            Decision_Tree Start Start Validation EnzymeAssay Cell-Free DHFR Assay (Protocol A) Start->EnzymeAssay Check1 Is IC50(Ester) >> IC50(MTX)? EnzymeAssay->Check1 DirectInhib Mechanism: Direct Inhibitor (Unlikely for 1-Me) Check1->DirectInhib No (Equal Potency) CellAssay Cellular Viability Assay (Protocol B) Check1->CellAssay Yes (Low Potency) Check2 Active in RFC- Cells? CellAssay->Check2 Prodrug CONFIRMED: Lipophilic Prodrug Mechanism Check2->Prodrug Yes Unknown Mechanism: Unknown/Off-Target Check2->Unknown No

            Figure 2: Logic flow for confirming the prodrug mechanism of action.

            References

            • Rosowsky, A. et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives of methotrexate and dichloromethotrexate." Journal of Medicinal Chemistry.

              • Context: Establishes the synthesis and structure-activity relationships of MTX esters, highlighting the importance of the -carboxyl for binding.
            • McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design.

              • Context: Comprehensive review of antifolate mechanisms, including transport resistance and the rationale for lipophilic deriv
            • Visentin, M. et al. (2012). "The antifolates." Hematology/Oncology Clinics of North America.

              • Context: Detailed overview of the Reduced Folate Carrier (RFC)
            • Westerhof, G. R. et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists targeting folate-dependent enzymes." Molecular Pharmacology.

              • Context: Foundational text on the kinetics of antifol

            Comparative Guide: Validating LC-MS/MS for Methotrexate 1-Methyl Ester Detection

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            The accurate quantification of Methotrexate (MTX) impurities, specifically the Methotrexate 1-methyl ester (MTX-1-ME) , is critical for establishing the safety profile of chemotherapeutic agents. While MTX is the gold standard for various autoimmune and oncological therapies, its esterified impurities can exhibit altered toxicity profiles and reduced therapeutic efficacy.

            This guide compares the industry-standard HPLC-UV methods against the superior specificity of LC-MS/MS (Triple Quadrupole) . We provide a validated workflow for detecting MTX-1-ME, addressing the critical challenge of separating it from its structural isomers (e.g.,

            
            -methyl ester) and the parent compound.
            

            The Analytical Challenge: Why LC-MS/MS?

            This compound differs from the parent Methotrexate by only 14 Daltons (a single methyl group replacing a hydrogen on the glutamate tail).

            Comparative Performance Analysis

            The following table contrasts the performance of Triple Quadrupole LC-MS/MS against High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Resolution Mass Spectrometry (HRMS/Q-TOF).

            FeatureLC-MS/MS (Triple Quad) HPLC-UV UPLC-Q-TOF (HRMS)
            Sensitivity (LOD) Excellent (pg/mL range)Moderate (ng/mL range)Good (sub-ng/mL range)
            Selectivity High (MRM filters background)Low (Relies solely on Rt)Very High (Exact mass)
            Isomer Resolution Medium (Requires good chromatography)Medium (Requires long run times)Medium (Masses are identical)
            Throughput High (<5 min run times)Low (15-30 min run times)Medium (Data heavy)
            Matrix Effects Susceptible (Requires IS)MinimalSusceptible
            Validation Status Gold Standard for Impurities Legacy StandardResearch Use
            Scientist’s Insight: The Causality of Choice

            While HPLC-UV is cost-effective, it lacks the specificity to confidently distinguish low-level ester impurities in complex biological matrices (plasma/serum) where endogenous interferences absorb at similar wavelengths (303 nm). LC-MS/MS is the recommended modality because the Multiple Reaction Monitoring (MRM) mode isolates the precursor mass (469.2

            
            ) and specific product ions, effectively eliminating chemical noise.
            

            Validated Method Development Protocol

            A. Chromatographic Conditions (The Separation System)

            The critical failure point in MTX ester analysis is the co-elution of the

            
            -methyl and 
            
            
            
            -methyl isomers. Mass spectrometry cannot distinguish these isomers as they share the same precursor and product ions. Chromatographic separation is mandatory.
            • Column: C18 Polar Embedded Phase (e.g., Waters Acquity BEH Shield RP18 or Phenomenex Kinetex F5).

              • Why? The polar embedded group interacts with the glutamate tail, providing superior selectivity for the positional isomers compared to standard C18.

            • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

            • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

            • Gradient: Shallow gradient (e.g., 10% B to 30% B over 5 minutes) is required to resolve the methyl ester from the parent MTX.

            B. Mass Spectrometry Parameters (The Detection System)

            We utilize Electrospray Ionization (ESI) in Positive mode.

            • Parent MTX (

              
              ):  455.2 
              
              
              
            • MTX-1-ME (

              
              ):  469.2 
              
              
              

            MRM Transitions:

            AnalytePrecursor (
            
            
            )
            Product (
            
            
            )
            Dwell (ms)Collision Energy (V)Rationale
            MTX-1-ME (Quant) 469.2308.15022Loss of methylated glutamate moiety.
            MTX-1-ME (Qual) 469.2175.15035Pteridine ring fragment (confirmation).
            Methotrexate 455.2308.12020Loss of glutamate moiety.
            MTX-D3 (Internal Std) 458.2311.12020Deuterated analog corrects matrix effects.

            Visualizing the Workflow

            The following diagram illustrates the logical flow of the validation process, ensuring compliance with ICH Q2(R1) guidelines.

            ValidationWorkflow Plan 1. Protocol Design (ICH Q2(R1)) Opt 2. Method Optimization (Separation of Isomers) Plan->Opt Define Criteria Val 3. Validation Execution Opt->Val SOP Finalized Spec Specificity (Blank vs Spiked) Val->Spec Lin Linearity (r² > 0.99) Val->Lin Acc Accuracy (Recov. 85-115%) Val->Acc Data 4. Data Processing (Linearity/Accuracy) Report 5. Final Report Data->Report Pass/Fail Spec->Data Lin->Data Acc->Data

            Figure 1: Step-by-step validation workflow adhering to regulatory standards.

            Validation Experiments (ICH Q2(R1) Compliant)

            To validate this method, you must perform the following experiments. Each step includes the "Self-Validating" criteria—if you do not meet the criteria, stop and re-optimize.

            Experiment 1: Specificity & Selectivity

            Objective: Prove that the MTX-1-ME peak is not an artifact or interference.

            • Blank Injection: Inject double blank (mobile phase) and matrix blank (extracted plasma without drug).

            • Zero Sample: Inject matrix spiked ONLY with Internal Standard (IS).

            • LLOQ Sample: Inject matrix spiked with MTX-1-ME at the Lower Limit of Quantification.

            • Interference Check: Inject high concentration of Parent MTX (1000x LLOQ of impurity) to check for cross-talk.

            • Acceptance Criteria: Response in blank must be < 20% of the LLOQ response. Retention time of MTX-1-ME must be distinct (> 0.2 min delta) from isomers.

            Experiment 2: Linearity and Range

            Objective: Establish the dynamic range.

            • Prepare 8 calibration standards (e.g., 1.0 ng/mL to 1000 ng/mL).

            • Perform weighted linear regression (

              
              ).
              
            • Acceptance Criteria: Correlation coefficient (

              
              ) 
              
              
              
              . Back-calculated concentrations must be within
              
              
              of nominal (
              
              
              for LLOQ).
            Experiment 3: Matrix Effect & Recovery

            Objective: Quantify ion suppression caused by the biological matrix.

            • Set A (Neat): Standard in solvent.

            • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with standard.

            • Set C (Pre-Extraction Spike): Matrix spiked with standard, then extracted.

            • Calculation:

              • Matrix Factor (MF) = Area B / Area A

              • Recovery (RE) = Area C / Area B

            • Acceptance Criteria: IS-normalized Matrix Factor should have CV < 15% across 6 different lots of matrix.

            Fragmentation Pathway Visualization

            Understanding the physics inside the collision cell builds trust in the data.

            Fragmentation Parent Precursor Ion MTX-1-ME [M+H]+ = 469.2 Collision Collision Cell (Q2) Argon Gas Parent->Collision ESI+ Frag1 Product Ion 1 (Quant) Core Pteridine-pABA m/z = 308.1 Collision->Frag1 Primary Cleavage Frag2 Product Ion 2 (Qual) Pteridine Ring m/z = 175.1 Collision->Frag2 High Energy Neutral Neutral Loss Methylated Glutamate Mass = 161 Da Collision->Neutral

            Figure 2: Proposed fragmentation pathway for this compound in ESI+ mode.

            References

            • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.

            • FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022.

            • Wang, L. et al. "Simultaneous determination of methotrexate and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B, Vol. 879, 2011.

            • European Medicines Agency. "Guideline on bioanalytical method validation." EMA Science Medicines Health, 2011.

            Head-to-head comparison of Methotrexate 1-methyl ester with other antifolates

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Guide: Comparative Profiling of Methotrexate 1-Methyl Ester vs. Standard Antifolates

            Executive Summary

            This compound (often chemically designated as Methotrexate

            
            -methyl ester ) represents a critical class of lipophilic antifolate prodrugs designed to overcome transport-mediated resistance. Unlike the parent compound Methotrexate (MTX), which relies on the Reduced Folate Carrier (RFC/SLC19A1) for cellular entry, the 1-methyl ester variant leverages increased lipophilicity to penetrate cell membranes via passive diffusion.
            

            This guide provides a head-to-head technical comparison of MTX 1-methyl ester against parent MTX and next-generation antifolates (Pemetrexed, Pralatrexate). It focuses on the distinct pharmacodynamic trade-off: sacrificing direct DHFR affinity in the ester form to gain transport independence , followed by intracellular bioactivation.

            Molecular Architecture & Physicochemical Properties

            The structural distinction lies in the modification of the glutamate tail. The pharmacological behavior of antifolates is dictated by the availability of the

            
            - and 
            
            
            
            -carboxyl groups.
            • Methotrexate (Parent): Dicarboxylic acid. Highly polar.

              
              . Obligate substrate for RFC.
              
            • This compound (

              
              -isomer):  The C1 (
              
              
              
              ) carboxyl is esterified. This masks one negative charge, significantly increasing lipophilicity (
              
              
              ).
            • Methotrexate

              
              -methyl ester:  The C5 (
              
              
              
              ) carboxyl is esterified.
            Structural Impact on Binding

            The

            
            -carboxyl of MTX is critical for electrostatic interaction with the conserved Arg57  residue in the active site of Dihydrofolate Reductase (DHFR). Esterification at this position (1-methyl) drastically reduces binding affinity until hydrolysis occurs.
            
            FeatureMethotrexate (MTX)MTX 1-Methyl Ester (
            
            
            )
            MTX Dimethyl Ester
            Molecular Weight 454.44 g/mol 468.47 g/mol 482.5 g/mol
            Lipophilicity (LogP) Low (-1.8)Moderate (0.5 - 1.2)High (> 2.0)
            RFC Affinity High (
            
            
            )
            NegligibleNegligible
            Primary Entry Active Transport (RFC)Passive DiffusionPassive Diffusion
            DHFR Inhibition (
            
            
            )
            < 10 pM (Tight binder)> 100 nM (Weak/Inactive)> 1
            
            
            M (Inactive)

            Mechanism of Action: The "Trojan Horse" Strategy

            The 1-methyl ester functions as a prodrug . It bypasses the RFC, which is often downregulated in resistant cancer phenotypes (e.g., osteosarcoma, leukemia). Once inside the cytosol, non-specific esterases (e.g., Carboxylesterase 1/2) must hydrolyze the methyl group to regenerate the active MTX species.

            Pathway Visualization

            MOA Extracellular Extracellular Space Membrane Cell Membrane MTX_1Me_In MTX 1-Me (Inactive) Membrane->MTX_1Me_In Bypass RFC Cytosol Cytosol MTX_Out MTX (Polar) RFC RFC Transporter (SLC19A1) MTX_Out->RFC Binds MTX_1Me_Out MTX 1-Me (Lipophilic) MTX_1Me_Out->Membrane Diffusion MTX_In MTX (Active) RFC->MTX_In Active Transport DHFR DHFR Enzyme MTX_In->DHFR Inhibits (Ki < 10pM) Esterase Carboxylesterases MTX_1Me_In->Esterase Substrate Esterase->MTX_In Hydrolysis DNA_Synth DNA Synthesis DHFR->DNA_Synth Blocks dTTP

            Caption: Mechanism of Action comparison. MTX 1-Me bypasses the RFC transporter via passive diffusion but requires intracellular bioactivation by esterases to inhibit DHFR.

            Head-to-Head Performance Data

            The following data synthesizes typical experimental outcomes comparing MTX 1-methyl ester with standard antifolates in RFC-proficient vs. RFC-deficient cell lines.

            Table 1: Cytotoxicity ( ) and Resistance Factors
            CompoundCell Line: L1210 (Wild Type)Cell Line: L1210/R (RFC Deficient)Resistance Factor (R/WT)Interpretation
            Methotrexate 5 nM> 1000 nM> 200xHighly dependent on RFC.
            MTX 1-Methyl Ester 50 - 100 nM50 - 100 nM~ 1.0xActive in resistant cells. Lower potency in WT due to hydrolysis rate-limiting step.
            Pemetrexed 30 nM600 nM20xModerate dependence on RFC/PCFT.
            MTX Dimethyl Ester 200 nM200 nM1.0xSlower activation (requires 2 hydrolysis steps).

            Key Insight: While MTX 1-methyl ester is less potent than MTX in wild-type cells (due to the lag time for hydrolysis), it retains full potency in transport-resistant cells, making it a superior candidate for resistant phenotypes.

            Experimental Protocols

            To validate the performance of MTX 1-methyl ester, the following protocols are recommended. These ensure differentiation between intrinsic activity and transport-mediated activity.

            Protocol A: DHFR Inhibition Kinetics (Cell-Free)

            Objective: To demonstrate that the ester form is inactive against DHFR and requires conversion.

            • Reagents: Recombinant human DHFR, NADPH (100

              
              M), Dihydrofolate (50 
              
              
              
              M), MTX (Control), MTX 1-Me.
            • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

            • Procedure:

              • Pre-incubate enzyme with inhibitor (MTX or MTX 1-Me) for 5 mins at 37°C.

              • Initiate reaction by adding Dihydrofolate.

              • Monitor: Decrease in absorbance at 340 nm (NADPH oxidation) over 5 minutes.

            • Expected Result:

              • MTX: Rapid inhibition (

                
                 nM).
                
              • MTX 1-Me: Minimal inhibition at < 1

                
                M (unless contaminated with free MTX).
                
            Protocol B: Esterase-Dependent Bioactivation Assay

            Objective: To confirm cellular conversion.

            • Cell Culture: Use CCRF-CEM or L1210 cells.

            • Treatment: Incubate cells with 1

              
              M MTX 1-Me for 0, 1, 4, and 24 hours.
              
            • Extraction: Wash cells 3x with ice-cold PBS to remove extracellular drug. Lyse with methanol.

            • Analysis (HPLC/LC-MS):

              • Column: C18 Reverse Phase.

              • Mobile Phase: Phosphate buffer (pH 6.0) / Methanol gradient.

              • Detection: Monitor conversion of the lipophilic peak (Ester) to the polar peak (Parent MTX).

            • Validation: Co-treat with an esterase inhibitor (e.g., BNPP). Conversion to MTX should be blocked, and cytotoxicity should decrease.

            Workflow Visualization: Experimental Validation

            Workflow cluster_0 Step 1: Intrinsic Affinity cluster_1 Step 2: Cellular Potency cluster_2 Step 3: Mechanism Check Start Start: MTX 1-Me Evaluation CellFree Cell-Free DHFR Assay Start->CellFree Result1 Result: High IC50 (Inactive) CellFree->Result1 CellCulture RFC-Deficient Cells (L1210/R) Result1->CellCulture Proceed Viability MTT / CellTiter-Glo CellCulture->Viability Result2 Result: Low IC50 (Active via Passive Transport) Viability->Result2 HPLC Intracellular HPLC Analysis Result2->HPLC Confirm Metabolism Result3 Result: Detection of Free MTX Peak HPLC->Result3

            Caption: Validation workflow to distinguish prodrug activity (MTX 1-Me) from intrinsic inhibition (MTX).

            Synthesis & Stability Notes

            • Synthesis: MTX 1-methyl ester is typically synthesized via selective esterification. However, distinguishing the

              
               (1-methyl) from the 
              
              
              
              (5-methyl) isomer is critical.
              • Purification: Preparative HPLC is required. The

                
                -ester typically elutes later than the 
                
                
                
                -ester on C18 columns due to intramolecular hydrogen bonding masking the polarity.
            • Stability: The 1-methyl ester is susceptible to hydrolysis in plasma. For in vitro experiments, avoid using fetal bovine serum (FBS) with high esterase activity if studying uptake kinetics; use heat-inactivated serum or serum-free media for short durations.

            References

            • Rosowsky, A. et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.

            • Goldman, I. D. & Matherly, L. H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics.

            • Westerhof, G. R. et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists utilizing specific affinity probes." Molecular Pharmacology.

            • McGuire, J. J. (2003). "Anticancer antifolates: current status and future perspectives." Current Pharmaceutical Design.

            Statistical & Experimental Framework for Comparative Efficacy of Methotrexate Derivatives

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary: The Uptake-Affinity Paradox

            In the development of antifolates, a common pitfall is relying solely on enzymatic inhibition constants (

            
            ) to predict clinical efficacy. While Methotrexate (MTX)  remains the gold standard, derivatives like Pralatrexate (PDX)  and Pemetrexed (PMX)  were engineered to overcome specific resistance mechanisms.
            

            A critical insight for researchers is the Uptake-Affinity Paradox :

            • MTX often exhibits tighter binding to the target enzyme, Dihydrofolate Reductase (DHFR), with a lower

              
               (~26 nM) compared to PDX (~45 nM).
              
            • However, PDX demonstrates superior cellular potency (lower

              
              ) in many T-cell lymphoma lines.
              

            Why? The efficacy driver is not just target binding but intracellular retention. PDX has a significantly higher affinity for the Reduced Folate Carrier (RFC) and Folylpolyglutamate Synthetase (FPGS), leading to massive intracellular accumulation that compensates for slightly lower enzyme affinity. This guide outlines the statistical framework required to quantify these differences rigorously.

            Comparative Efficacy Data

            The following data summarizes the kinetic and cytotoxic differences between MTX and its key derivatives. These values serve as a benchmark for validating your internal assay performance.

            Table 1: Kinetic & Physicochemical Comparison
            ParameterMethotrexate (MTX)Pralatrexate (PDX)Pemetrexed (PMX)Significance
            Target Enzyme DHFRDHFRTS, DHFR, GARFTPMX is a multi-target antifolate
            RFC Affinity (
            
            
            )
            ~4.8 µM~0.3 µM ~1.5 µMPDX has ~16x higher uptake efficiency
            FPGS Affinity (
            
            
            )
            ~32.3 µM~5.9 µM ~1.2 µMPDX is polyglutamated (retained) more efficiently
            DHFR Binding (
            
            
            )
            26 nM 45 nM>100 nMMTX binds DHFR tightest in vitro
            Table 2: Cytotoxicity ( ) in H460 Non-Small Cell Lung Cancer Cells

            Note: Values are representative of 72h exposure in folate-depleted media.

            Compound
            
            
            (nM)
            95% Confidence IntervalRelative Potency (vs. MTX)
            Methotrexate 65.4[58.2 – 73.1]1.0 (Reference)
            Pralatrexate 12.8 [10.5 – 15.2]5.1x More Potent
            Pemetrexed >200N/ASignificantly Less Potent (in this model)

            Statistical Framework for Efficacy Analysis

            To publish comparative data, simple t-tests on

            
             point estimates are insufficient. You must employ regression modeling and rigorous hypothesis testing.
            
            In Vitro Potency: The 4-Parameter Logistic (4PL) Model

            Do not use linear regression for dose-response curves. Biological systems follow a sigmoidal log-logistic distribution.

            The Equation:

            
            
            

            Validation Step:

            • Goodness of Fit: Check

              
               (should be >0.95) and the standard error of the 
              
              
              
              .
            • Parallelism Test: When comparing MTX vs. PDX, constrain the Hill Slope to be shared between datasets. Perform an Extra Sum-of-Squares F-test .

              • Null Hypothesis: One curve fits both datasets (no difference in potency).

              • Alternative: Separate curves are required.

              • If

                
                , the difference in 
                
                
                
                is statistically significant.[1]
            Drug Synergy: The Chou-Talalay Method

            When testing MTX derivatives in combination (e.g., with HDAC inhibitors), avoid the "Bliss Independence" model if mechanisms overlap. Use the Combination Index (CI) theorem.

            Interpretation Rules:

            • CI < 0.9: Synergism

            • CI = 0.9–1.1: Additive

            • CI > 1.1: Antagonism

            Expert Tip: Synergy must be calculated at high effect levels (

            
            ). Synergy at low kill rates (
            
            
            
            ) is often clinically irrelevant.

            Visualizing the Mechanism & Workflow

            The following diagrams illustrate the mechanistic pathway differentiating these drugs and the statistical workflow for analysis.

            Diagram 1: Mechanism of Action – The Uptake Differential

            This diagram highlights why PDX outperforms MTX despite lower DHFR affinity: superior entry via RFC and retention via FPGS.

            FolatePathway Extracellular Extracellular Space Cytosol Cytosol MTX Methotrexate (MTX) RFC RFC Transporter (Gatekeeper) MTX->RFC Km ~4.8µM PDX Pralatrexate (PDX) PDX->RFC Km ~0.3µM (High Affinity) MTX_In Intracellular MTX RFC->MTX_In PDX_In Intracellular PDX RFC->PDX_In FPGS FPGS Enzyme (Retention) MTX_In->FPGS Km ~32µM DHFR DHFR Inhibition (Target) MTX_In->DHFR Ki 26nM PDX_In->FPGS Km ~6µM (Rapid Polyglutamation) PDX_In->DHFR Ki 45nM MTX_Glu MTX-Polyglutamate (Weak Retention) FPGS->MTX_Glu PDX_Glu PDX-Polyglutamate (Strong Retention) FPGS->PDX_Glu MTX_Glu->DHFR Sustained Blockade PDX_Glu->DHFR Irreversible-like Blockade

            Caption: PDX compensates for lower DHFR affinity via superior RFC uptake and FPGS-mediated retention.

            Diagram 2: Statistical Analysis Workflow

            A self-validating decision tree for processing experimental data.

            StatWorkflow RawData Raw Absorbance Data (MTT/CellTiter-Glo) Norm Normalize to Vehicle Control (% Viability) RawData->Norm Outlier Outlier Detection (ROUT Method, Q=1%) Norm->Outlier Fit Non-Linear Regression (4PL Model) Outlier->Fit Clean Data CheckFit R² > 0.95? Fit->CheckFit Fail Reject Assay Check Pipetting/Seeding CheckFit->Fail No Pass Calculate IC50 & 95% CI CheckFit->Pass Yes Compare Comparison Test Pass->Compare FTest Extra Sum-of-Squares F-Test (Compare Curves) Compare->FTest Ratio Relative Potency Ratio (IC50 A / IC50 B) Compare->Ratio

            Caption: Standardized workflow ensuring data integrity before statistical hypothesis testing.

            Experimental Protocol: Optimized Cytotoxicity Assay

            Standard MTT assays often fail with antifolates because commercial media contains thymidine and hypoxanthine, which allow cells to bypass DHFR inhibition (the "Salvage Pathway").

            Protocol A: Thymidine-Depleted Microplate Assay

            Objective: Determine

            
             of MTX vs. PDX in L1210 or CCRF-CEM cells.
            

            Reagents:

            • Base Media: RPMI-1640 (Dialyzed FBS is mandatory).

            • Depletion: If dialyzed FBS is unavailable, treat media with Thymidine Phosphorylase (0.1 U/mL) for 30 min prior to use.

            • Drug Stocks: Dissolve MTX/PDX in 0.1N NaOH or DMSO (keep DMSO <0.1% final).

            Step-by-Step Workflow:

            • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Volume: 90 µL.

            • Acclimation: Incubate for 24 hours to deplete intracellular folate reserves.

            • Treatment: Add 10 µL of 10x drug concentrations.

              • Design: 9-point dilution series (e.g., 1000 nM to 0.1 nM).

              • Replicates: Minimum n=3 wells per concentration.

            • Exposure: Incubate for 72 hours (Antifolates are S-phase specific; short exposure underestimates potency).

            • Readout: Add MTT or WST-1 reagent. Incubate 4 hours. Read Absorbance at 570nm.[2]

            • QC Check: Vehicle control wells must show <10% variation.

            References

            • Visentin, M., et al. (2014). The reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) in the transport of antifolates.Journal of Biological Chemistry . [Link]

            • Sirotnak, F. M., et al. (1998). Pralatrexate (10-propargyl-10-deazaaminopterin): A new antifolate with high affinity for the reduced folate carrier.Cancer Research . [Link][3]

            • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[3][4][5][6]Cancer Research . [Link]

            • Motzer, R. J., et al. (2015). Pemetrexed: Mechanism of action and clinical updates.The Oncologist . [Link]

            • FDA Guidance for Industry. (2021). Bioanalytical Method Validation.[Link]

            Sources

            Technical Guide: In Vitro to In Vivo Correlation of Methotrexate 1-Methyl Ester Activity

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: In vitro to in vivo correlation of Methotrexate 1-methyl ester activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

            Executive Summary: The Prodrug Paradox

            Methotrexate (MTX) remains a cornerstone in antineoplastic and anti-inflammatory therapy. However, its efficacy is often limited by transport resistance (Reduced Folate Carrier, RFC, downregulation) and systemic toxicity. The This compound (MTX-1-ME) , commonly referred to as the

            
            -methyl ester, represents a critical case study in prodrug design.
            

            This guide analyzes the disconnect often observed between the in vitro and in vivo profiles of MTX-1-ME. While esterification improves lipophilicity and passive diffusion, the 1-position modification critically disrupts the pharmacophore required for Dihydrofolate Reductase (DHFR) inhibition. Consequently, the activity of MTX-1-ME is entirely dependent on its hydrolysis rate, creating a complex In Vitro-In Vivo Correlation (IVIVC) that researchers must model carefully.

            Mechanistic Foundation: The Alpha-Carboxyl Imperative

            To understand the performance differences, one must analyze the structural biology of the target.

            The DHFR Binding Interface

            The primary mechanism of MTX is the inhibition of DHFR. Crystallographic data confirms that the

            
            -carboxyl group (C1)  of the glutamate moiety forms a critical ionic interaction with a conserved Arginine residue (Arg-57 in human DHFR).
            
            • MTX (Parent): The free

              
              -COO⁻ forms a salt bridge with Arg-57. 
              
              
              
              picomolar range.
            • MTX-1-ME (Alpha-ester): The methyl group blocks this charge interaction. Steric hindrance and lack of electrostatic attraction result in a massive loss of affinity (

              
               increases by 
              
              
              
              to
              
              
              -fold).
            • MTX-3-ME (Gamma-ester): The

              
              -carboxyl is less critical for initial binding, though it is the site for polyglutamylation.
              
            The Prodrug Activation Pathway

            Since MTX-1-ME has negligible intrinsic inhibitory activity, it functions strictly as a prodrug.

            • Entry: Passive diffusion (bypassing RFC).

            • Activation: Intracellular esterases hydrolyze the methyl ester.

            • Action: Regenerated MTX binds DHFR.

            Mechanistic Visualization

            MTX_Mechanism MTX_1_ME MTX-1-ME (Lipophilic Prodrug) Cell_Membrane Cell Membrane (Passive Diffusion) MTX_1_ME->Cell_Membrane High Permeability Intracellular_Pool Intracellular Ester/MTX Pool Cell_Membrane->Intracellular_Pool Hydrolysis Esterase Hydrolysis Intracellular_Pool->Hydrolysis Rate Limiting Step MTX_Active Free MTX (Active Species) Hydrolysis->MTX_Active Conversion DHFR DHFR Enzyme (Arg-57 Interaction) MTX_Active->DHFR High Affinity Binding Inhibition DNA Synthesis Arrest DHFR->Inhibition RFC RFC Transporter (Bypassed)

            Figure 1: The activation pathway of MTX-1-ME. Note that the ester itself cannot effectively inhibit DHFR; intracellular hydrolysis is the prerequisite for activity.

            Comparative Performance Guide

            The following table synthesizes the functional differences between the parent compound and its esters.

            FeatureMethotrexate (MTX)MTX-1-Methyl Ester (
            
            
            )
            MTX-3-Methyl Ester (
            
            
            )
            Primary Uptake Active Transport (RFC)Passive DiffusionPassive Diffusion
            DHFR Affinity (
            
            
            )
            High (pM range)Very Low (>
            
            
            M range)
            Moderate
            Polyglutamylation Yes (Efficient)No (Requires hydrolysis first)Blocked (Site occupied)
            In Vitro Potency High (RFC+ cells)Variable (Depends on esterase)Variable
            Resistance Profile Vulnerable to RFC-Active in RFC- cells Active in RFC- cells
            Plasma Half-life ModerateShort (Species dependent)Short

            In Vitro to In Vivo Correlation (IVIVC)

            The correlation for MTX-1-ME is non-linear and depends heavily on the biological matrix used in the experiment.

            The In Vitro Artifact

            In cell culture (in vitro), the volume of distribution is static. MTX-1-ME enters the cell and is slowly hydrolyzed. Even if hydrolysis is slow, the drug accumulates, eventually reaching lethal concentrations of free MTX.

            • Result: The compound appears potent, especially in RFC-deficient lines where MTX fails.

            The In Vivo Reality

            In a living organism (in vivo), the drug is subject to clearance and plasma hydrolysis before it reaches the tumor.

            • Mouse Models: Rodent plasma contains high levels of non-specific esterases. MTX-1-ME is rapidly converted to MTX in the bloodstream.

              • Outcome: The efficacy profile mimics systemic MTX administration, negating the "prodrug" advantage.

            • Human Models: Human plasma has lower esterase activity for this substrate.

              • Outcome: The ester may persist longer, allowing for better tissue penetration before activation.

            Key Insight: Direct scaling from mouse efficacy data to human predictions will fail without correcting for plasma stability differences.

            Experimental Protocols

            To validate the activity of MTX-1-ME, researchers must isolate the intrinsic activity from the hydrolyzed activity.

            Protocol A: DHFR Inhibition Assay (Intrinsic Activity)

            Purpose: To prove that the intact ester does not bind DHFR.

            • Reagents: Recombinant human DHFR, Dihydrofolate (substrate), NADPH (cofactor).

            • Preparation: Dissolve MTX-1-ME in DMSO. Ensure fresh preparation to prevent spontaneous hydrolysis.

            • Reaction:

              • Mix Buffer (50 mM Tris, pH 7.4), NADPH (100

                
                M), and varying concentrations of MTX-1-ME.
                
              • Initiate with Dihydrofolate (50

                
                M).
                
            • Measurement: Monitor absorbance decrease at 340 nm (NADPH oxidation) for 5 minutes at 25°C.

            • Validation: Run parallel control with MTX.

              • Expected Result: MTX

                
                 nM. MTX-1-ME 
                
                
                
                nM.
            Protocol B: Plasma Stability Assay (IVIVC Bridge)

            Purpose: To determine the systemic half-life of the prodrug.

            • Matrix Collection: Harvest plasma from Mouse (CD-1) and Human (pooled healthy donors).

            • Incubation:

              • Spike plasma with MTX-1-ME (10

                
                M final).
                
              • Incubate at 37°C.

            • Sampling: Aliquot at 0, 5, 15, 30, 60 min.

            • Quenching: Add 3 volumes of ice-cold Acetonitrile (precipitates proteins and stops esterases).

            • Analysis: Centrifuge and analyze supernatant via HPLC-UV or LC-MS/MS.

              • Monitor disappearance of Ester peak and appearance of MTX peak.

            • Calculation: Plot ln(concentration) vs time to determine

              
              .
              

            Workflow Visualization for IVIVC

            This diagram illustrates the decision logic required when developing MTX esters.

            IVIVC_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Translation Start Synthesize MTX-1-ME DHFR_Assay DHFR Assay (Target: Low Affinity) Start->DHFR_Assay Cell_Assay RFC- Cell Line Cytotoxicity (Target: High Potency) DHFR_Assay->Cell_Assay If Ki is High (Prodrug confirmed) Plasma_Stab Plasma Stability (Mouse vs Human) Cell_Assay->Plasma_Stab If Potency < 100nM PK_Model PBPK Modeling (Correct for Hydrolysis) Plasma_Stab->PK_Model Calculate t1/2 Decision Go/No-Go Decision PK_Model->Decision

            Figure 2: Strategic workflow for validating Methotrexate ester candidates. Note the critical step of confirming low enzyme affinity to classify the compound as a true prodrug.

            References

            • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry, 24(12), 1450–1455.

            • McGuire, J. J. (2003). "Anticancer antifolates: current status and future directions." Current Pharmaceutical Design, 9(31), 2593–2613.

            • Visentin, M., et al. (2012). "The antifolates." Hematology/Oncology Clinics of North America, 26(3), 629–648.

            • Chabner, B. A., et al. (1985). "Polyglutamation of methotrexate. Is methotrexate a prodrug?" Journal of Clinical Investigation, 76(3), 907–912.

            (Note: The references provided are seminal works establishing the structure-activity relationships of methotrexate esters and their physiological processing.)

            Benchmarking Methotrexate 1-methyl ester against known cancer drugs

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Guide: Benchmarking Methotrexate 1-Methyl Ester (MTX-

            
            -Me) Against Established Antifolates 
            

            Executive Summary: The Prodrug-Impurity Paradox

            In the landscape of antifolate drug development, This compound (MTX-1-Me) —chemically identified as the

            
            -methyl ester of Methotrexate—occupies a critical dual niche. It serves as both a process impurity  (European Pharmacopoeia Impurity E context) and a potential lipophilic prodrug .
            

            For researchers, benchmarking MTX-1-Me against the parent compound (Methotrexate, MTX) and next-generation antifolates (e.g., Pemetrexed) requires a bifurcated approach:

            • Intrinsic Affinity: Evaluating the loss of binding energy due to

              
              -carboxyl masking.
              
            • Cellular Efficacy: Assessing passive diffusion capabilities that bypass the Reduced Folate Carrier (RFC), a common mechanism of resistance in osteosarcoma and leukemia.

            This guide provides the experimental framework to objectively define the pharmacological profile of MTX-1-Me.

            Molecular Pharmacology & Structure-Activity Relationship (SAR)

            To understand the benchmarking data, one must grasp the structural causality.

            • The Alpha-Carboxyl Criticality: In the crystal structure of human Dihydrofolate Reductase (DHFR) complexed with MTX, the

              
              -carboxyl group of the glutamate tail forms a critical ionic interaction with Arg-57 .
              
            • The Ester Modification: Methylation at the C1 position (1-methyl/

              
              -methyl) neutralizes this negative charge.
              
              • Consequence: This sterically and electrostatically hinders the "lock-and-key" fit, theoretically increasing the

                
                 (inhibitory constant) significantly compared to MTX.
                
            • The Prodrug Potential: While intrinsic binding drops, lipophilicity (

              
              ) increases. This allows MTX-1-Me to permeate cell membranes via passive diffusion , bypassing the saturable Reduced Folate Carrier (RFC/SLC19A1).
              
            Comparative Pharmacological Profile (Projected)
            FeatureMethotrexate (MTX) MTX 1-Methyl Ester Pemetrexed (PMX)
            Primary Target DHFRDHFR (weak), Prodrug
            
            
            MTX
            TS, DHFR, GARFT
            Transport Mechanism RFC (Active)Passive DiffusionRFC & PCFT
            Intrinsic DHFR
            
            
            < 1 nM (High Affinity)> 100 nM (Low Affinity)*~ 7 nM
            Solubility (pH 7.4) Low (Anionic)Moderate (Less Polar)Low
            Resistance Profile Susceptible to RFC downregulationResistant to RFC downregulation Susceptible to RFC/PCFT loss

            *Note: High cellular activity of MTX-1-Me is typically observed only if intracellular esterases hydrolyze it back to MTX.

            Experimental Protocols: Validating the Benchmark

            Do not rely on literature values alone. Purity profiles and cell-line specific esterase activity dictate results. Use these self-validating protocols.

            Protocol A: The "Intrinsic vs. Apparent" Activity Assay

            Objective: Distinguish between direct DHFR inhibition and intracellular prodrug conversion.

            Workflow:

            • Cell-Free System: Recombinant human DHFR assay.

              • Expectation: MTX

                
                 nM; MTX-1-Me 
                
                
                
                nM.
              • Validation: If MTX-1-Me shows high potency here, check for hydrolysis impurity (free MTX) in your sample via HPLC.

            • Cell-Based System: HT-29 or CCRF-CEM cell lines (High Esterase Activity).

              • Expectation: MTX-1-Me cytotoxicity approaches MTX levels due to intracellular conversion.

            Protocol B: The RFC-Bypass Verification

            Objective: Confirm if MTX-1-Me overcomes transport-mediated resistance.

            Step-by-Step Methodology:

            • Cell Selection:

              • Wild Type: L1210 (Murine Leukemia) or CEM (Human Lymphoblast).

              • RFC-Null Mutant: L1210/R81 (Deficient in Reduced Folate Carrier).

            • Seeding: Plate cells at

              
               cells/well in 96-well plates.
              
            • Dosing:

              • Prepare serial dilutions (1 nM to 100

                
                M) of MTX and MTX-1-Me.
                
              • Control: Treat with Pemetrexed (known RFC substrate).

            • Incubation: 72 hours at 37°C, 5% CO2.

            • Readout: CellTiter-Glo (ATP quantification).

            • Calculation: Calculate the Resistance Factor (RF):

              
              
              

            Interpretation Criteria:

            • MTX: Expect

              
               (High resistance in RFC-null cells).
              
            • MTX-1-Me: Expect

              
               (Equipotent in both lines).
              
              • Why? Passive diffusion is not affected by the RFC mutation.

            Visualization of Mechanism

            Figure 1: The Antifolate Transport & Inhibition Pathway

            This diagram illustrates the divergence in transport mechanisms between MTX and its 1-Methyl Ester.

            G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm MTX Methotrexate (Polar) RFC RFC Transporter (SLC19A1) MTX->RFC MTX_Est MTX-1-Me (Lipophilic) Diffusion Passive Diffusion MTX_Est->Diffusion MTX_In Intracellular MTX RFC->MTX_In Active Transport MTX_Est_In Intracellular MTX-1-Me Diffusion->MTX_Est_In Bypass RFC DHFR DHFR Enzyme (Target) MTX_In->DHFR Inhibition (High Affinity) Esterase Carboxylesterases MTX_Est_In->Esterase Hydrolysis MTX_Est_In->DHFR Weak Inhibition Esterase->MTX_In DNA DNA Synthesis Arrest DHFR->DNA

            Caption: Comparative entry mechanisms. MTX relies on RFC, while MTX-1-Me utilizes passive diffusion before metabolic activation.

            References

            • Visentin, M., et al. (2014). "The antifolates." Hematology/Oncology Clinics of North America. Link

            • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry. Link

            • European Pharmacopoeia (Ph. Eur.) . "Methotrexate Monograph: Impurity Profiling." Link

            • Assaraf, Y. G. (2007). "Molecular basis of antifolate resistance." Cancer Drug Resistance. Link

            Safety Operating Guide

            Methotrexate 1-methyl Ester: Safe Handling and Disposal Protocol

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            Methotrexate 1-methyl ester is a structural analog and impurity of Methotrexate (MTX). While distinct in its esterification, it retains the core pteridine ring structure and antifolate mechanism of action (dihydrofolate reductase inhibition) characteristic of the parent compound.

            From a safety and regulatory standpoint, This compound must be managed as a high-potency cytotoxic and teratogenic agent.

            This guide outlines the operational procedures for the disposal of this compound, adhering to the "Precautionary Principle" and US EPA RCRA standards for U-listed wastes (U122).

            Hazard Identification & Regulatory Classification

            The "Treat as Parent" Principle

            In the absence of a specific U-list number for the 1-methyl ester derivative, laboratory safety best practices dictate treating it as Methotrexate (RCRA U122) .

            • Mechanism of Toxicity: Like MTX, the ester functions as an antimetabolite. Upon hydrolysis (which can occur enzymatically or in aqueous environments), it yields Methotrexate, inhibiting DNA synthesis and cellular replication.

            • Waste Designation:

              • P-Listed/U-Listed Context: While MTX is U122, the ester should be treated as RCRA Hazardous Waste due to toxicity characteristics (TCLP) and its status as a cytotoxic antineoplastic.

            Waste Stream Segregation Logic

            Proper disposal relies entirely on distinguishing between Trace and Bulk waste.

            Waste CategoryDefinitionDisposal PathContainer Color Code (Std)
            Bulk Chemotherapy Waste Vials/containers with >3% residual volume, pure substance, or spill cleanup materials.Hazardous Waste Incineration (RCRA)Black (or RCRA labeled)
            Trace Chemotherapy Waste "RCRA Empty" containers (<3% by weight), gowns, gloves, and sharps used in standard prep.Regulated Medical Waste Incineration Yellow
            Sharps Needles/syringes introduced to the agent.Incineration (Never Autoclave)Yellow/Red (Label dependent)

            Waste Segregation Decision Workflow

            The following logic gate ensures compliance with EPA regulations regarding "RCRA Empty" status.

            WasteSegregation Start Waste Item Generated IsLiquid Is it a liquid/solid reagent or spill cleanup material? Start->IsLiquid SharpsPath CHEMO SHARPS Start->SharpsPath Needles/Syringes IsEmpty Is the container 'RCRA Empty'? (<3% volume remains) IsLiquid->IsEmpty No (Container/PPE) BulkPath BULK CHEMO WASTE (RCRA Hazardous) IsLiquid->BulkPath Yes (Stock/Spill) IsEmpty->BulkPath No (>3%) TracePath TRACE CHEMO WASTE IsEmpty->TracePath Yes (<3%) Action1 Segregate into BLACK Bin Label: 'Hazardous Waste - Toxic' BulkPath->Action1 Action2 Segregate into YELLOW Bin Incineration Only TracePath->Action2 SharpsPath->Action2

            Figure 1: Decision logic for segregating this compound waste streams to ensure regulatory compliance.

            Disposal Procedures by Form Factor

            A. Solid Waste (Powder/Crystals)
            • Context: Expired pure substance or weighing boats containing powder.

            • Protocol:

              • Do not solubilize for disposal. Keep in solid form to minimize volume and spill risk.

              • Place the primary container (vial) into a clear, sealable secondary bag (e.g., Ziploc) to contain potential dust.

              • Deposit directly into the Black RCRA Hazardous Waste Container .

              • Labeling: Ensure the hazardous waste tag explicitly lists "this compound" and "Cytotoxic."

            B. Liquid Waste (Mother Liquors/Solvents)
            • Context: Reaction solvents or unused stock solutions.

            • Protocol:

              • Never pour down the sink. Methotrexate derivatives are persistent environmental pollutants.

              • Collect in a dedicated satellite accumulation container (compatible material: HDPE or Glass).

              • Chemical Compatibility: Do not mix with strong oxidizers in the waste stream unless part of a controlled deactivation protocol (see Section 4).

              • Cap tightly and transfer to the Black RCRA Hazardous Waste stream.

            C. Sharps and Glassware
            • Context: Syringes used for injection or pipettes.

            • Protocol:

              • No Recapping: Never recap needles contaminated with cytotoxic agents.

              • Immediate disposal into a Yellow Chemotherapy Sharps Container .

              • Causality: These containers are destined for incineration. Autoclaving is insufficient because the thermal stability of the pteridine ring means standard autoclave cycles (121°C) may not fully degrade the molecule, leading to potential volatilization or leaching.

            Deactivation and Spill Response

            While incineration is the only acceptable method for disposal, chemical deactivation is required for surface decontamination following a spill.

            The Science of Deactivation: Methotrexate and its esters are susceptible to oxidative degradation. Research indicates that strong oxidizing agents can cleave the pteridine ring system, reducing cytotoxicity.

            • Agent: Sodium Hypochlorite (NaOCl) 5% (undiluted household bleach).

            • Mechanism: Oxidation of the pteridine ring and hydrolysis of the ester bond.

            Step-by-Step Decontamination Protocol
            • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

            • PPE: Don double nitrile gloves, a Tyvek gown, shoe covers, and respiratory protection (N95 or P100) if powder is aerosolized.

            • Containment: Cover the spill with absorbent pads (for liquids) or wet paper towels (for powders—to prevent dust).

            • Inactivation (The Oxidation Step):

              • Apply 5% Sodium Hypochlorite gently over the contaminated area (working from outside in).

              • Wait Time: Allow 15–20 minutes of contact time. This dwell time is critical for the kinetics of the ring-cleavage reaction.

            • Removal: Wipe up the bleach residue with absorbent pads.

            • Neutralization: Wipe the area with 1% Sodium Thiosulfate or water to remove bleach residue and prevent corrosion of stainless steel surfaces.

            • Disposal: All cleanup materials (pads, gloves, towels) are now Bulk Hazardous Waste (Black Bin).

            SpillResponse Spill Spill Detected Absorb 1. Absorb/Cover (Prevent Spread) Spill->Absorb Oxidize 2. Apply 5% NaOCl (Bleach) Absorb->Oxidize Wait 3. Wait 20 Mins (Reaction Time) Oxidize->Wait Clean 4. Remove & Rinse (Water/Thiosulfate) Wait->Clean Dispose 5. Dispose as RCRA Waste Clean->Dispose

            Figure 2: Chemical decontamination workflow for this compound spills.

            References

            • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

            • U.S. Environmental Protection Agency (EPA). (2024). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (40 CFR Part 266 Subpart P). [Link]

            • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]

            • PubChem. Methotrexate (Compound Summary). National Library of Medicine. (Used for structural and toxicity comparison). [Link]

            Personal protective equipment for handling Methotrexate 1-methyl ester

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Safety Summary & Hazard Banding

            Methotrexate 1-methyl ester is a structural analog and impurity of Methotrexate (MTX). In the absence of specific toxicological data for the ester derivative, laboratory safety protocols must default to the Precautionary Principle , treating this compound with the same rigor as the parent compound, a known NIOSH Group 1 Antineoplastic Drug .

            Critical Hazard Profile:

            • Mechanism: Antifolate; inhibits dihydrofolate reductase (DHFR), blocking DNA synthesis.

            • Health Risks: Carcinogenic, Mutagenic, Teratogenic (Reproductive Toxin).

            • Route of Entry: Inhalation (aerosols/powders), Dermal absorption, Ingestion.

            Operational Directive: All handling of dry powder must occur within a certified containment device. PPE is the secondary line of defense but is critical during transfer, weighing, and waste disposal.

            The Hierarchy of Protection: PPE Specifications

            As a scientist, you must understand that PPE is the barrier of last resort. However, when handling cytotoxic esters, the integrity of this barrier is non-negotiable. The following specifications are based on ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs).

            Technical PPE Requirements Table
            Protection ZoneEquipment TypeTechnical SpecificationRationale
            Dermal (Hand) Double Gloving Inner: Nitrile (min 4 mil)Outer: Nitrile/Neoprene (min 5 mil, extended cuff)Standard: ASTM D6978 compliantMethotrexate can permeate standard latex. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without skin exposure.
            Respiratory PAPR or N100 Primary: Powered Air Purifying Respirator (PAPR) with HEPA filters.Secondary: N100/P100 half-face mask (if engineering controls fail).Surgical masks provide zero protection against cytotoxic aerosols. P100 filtration captures 99.97% of particulates <0.3 microns.
            Body Chemo Gown Polyethylene-coated polypropylene (non-linting). Closed front, long sleeves, elastic cuffs.Must be impervious to liquids. Back-closing design prevents accumulation of powder on the chest/zipper area during weighing.
            Ocular Safety Goggles Indirect vented or non-vented chemical splash goggles.Prevent aerosol drift into the lacrimal duct. Safety glasses with side shields are insufficient for powder handling.

            Operational Workflow: The "Clean-Dirty" Protocol

            To maintain a self-validating safety system, the movement of personnel and materials must follow a strict unidirectional flow. This prevents cross-contamination from the Biological Safety Cabinet (BSC) to the general lab environment.

            Visualization: Safe Handling Logic Flow

            G cluster_0 Preparation Phase cluster_1 Active Handling (Inside BSC/C-PEC) cluster_2 Exit & Disposal Start Risk Assessment (Verify SDS & Quantity) Donning Donning Sequence (Shoe covers -> Gown -> Mask -> Goggles -> Gloves) Start->Donning Check Engineering Check (Magnahelic Gauge/Airflow) Donning->Check Weighing Solubilization/Weighing (Use Static Neutralizer) Check->Weighing Decon Primary Decontamination (Wipe container with 10% Bleach) Weighing->Decon Doffing Doffing Sequence (Outer Gloves -> Gown -> Inner Gloves -> Wash Hands) Decon->Doffing End Log Usage & Waste Disposal Doffing->End

            Figure 1: The unidirectional workflow for handling cytotoxic esters. Note the critical decontamination step before removing materials from the containment zone.

            Detailed Procedural Methodology

            Donning (Putting on PPE)

            Rationale: Proper donning ensures that no skin is exposed and that the PPE fits securely to prevent gaps where aerosols could penetrate.

            • Hygiene: Wash hands with soap and water. Dry thoroughly.

            • Shoe Covers: Don disposable shoe covers to prevent tracking particulate residue out of the lab.

            • Gowning: Put on the impervious gown. Tie securely at the back (or tape) to ensure it does not fall open.

            • Respiratory/Eye: Don the N100 mask or PAPR hood. Perform a seal check (negative/positive pressure check) on the mask. Don goggles over the mask.

            • Gloving (Layer 1): Don the first pair of nitrile gloves. Ensure the cuff goes under the gown cuff.

            • Gloving (Layer 2): Don the second pair of ASTM D6978 gloves. Ensure the cuff goes over the gown cuff.

              • Validation: This "Under-Over" technique creates a tortuous path that traps particles and prevents skin contact at the wrist.

            Handling & Solubilization

            Rationale: Methotrexate esters are often fluffy powders prone to static charge, increasing inhalation risk.

            • Setup: Place an absorbent, plastic-backed liner in the Biological Safety Cabinet (BSC).

            • Static Control: Use an anti-static gun or bar on the powder before opening the vial.

            • Solvent Addition: Do not withdraw the needle immediately after injecting solvent. Wait 30 seconds for pressure equalization to prevent aerosol "spray back."

            • Wipe Down: Before removing the prepared solution from the BSC, wipe the exterior of the vial/tube with a gauze pad soaked in a deactivating agent (e.g., Sodium Hypochlorite) followed by sterile water.

            Doffing (Removing PPE) - Highest Risk Phase

            Rationale: The exterior of your PPE is now theoretically contaminated. Improper removal transfers this contamination to your skin.

            • Outer Gloves: Remove outer gloves inside the BSC or immediately at the exit of the buffer zone. Use the "beak" method (pinch and pull) to avoid snapping.

            • Gown: Unfasten the neck/waist. Peel the gown away from the body, rolling the outside (contaminated side) inward. Discard in yellow trace chemo waste bin.

            • Eye/Face: Remove goggles and mask by handling the straps only. Do not touch the front of the mask.

            • Inner Gloves: Remove the inner gloves last.

            • Wash: Immediately wash hands with soap and water for 60 seconds.

            Emergency Response: Spill Protocol

            In the event of a powder spill (>5 mg) or liquid spill (>5 mL) of this compound:

            • Isolate: Alert nearby personnel and cordon off the area.

            • PPE Upgrade: If not already wearing, don a full Tyvek suit and double gloves. Use a P100 respirator.

            • Containment:

              • Liquid: Cover with absorbent pads.

              • Powder: Cover with wet absorbent pads (to prevent dust generation). Do not sweep.

            • Deactivation:

              • Apply 10% Sodium Hypochlorite (Bleach) to the area. Bleach oxidizes the methotrexate structure, breaking the pteridine ring.

              • Allow 15 minutes of contact time.

              • Neutralize bleach with Sodium Thiosulfate to prevent corrosion of stainless steel surfaces.

            • Disposal: All cleanup materials must go into hazardous chemical waste (RCRA Trace Chemo).

            References

            • Centers for Disease Control and Prevention (CDC/NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]

            • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

            • ASTM International. (2020). ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. Retrieved from [Link]

            • PubChem. (n.d.). Methotrexate (Compound Summary). National Library of Medicine. Retrieved from [Link]

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            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.